molecular formula C16H17NO2 B8321737 2-(Benzyloxy)-N,N-dimethylbenzamide

2-(Benzyloxy)-N,N-dimethylbenzamide

Cat. No.: B8321737
M. Wt: 255.31 g/mol
InChI Key: WFALSGCQWVFXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenylmethoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-17(2)16(18)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3

InChI Key

WFALSGCQWVFXBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Dossier: Benzamide Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Re: Inquiry for 2-(Benzyloxy)-N,N-dimethylbenzamide CAS Number and Technical Data

A comprehensive search for the Chemical Abstracts Service (CAS) number for this compound has been conducted across multiple chemical databases and supplier catalogs. Our investigation did not yield a specific CAS number for this particular compound. This suggests that this compound may not be a widely synthesized or commercially available molecule at this time.

In lieu of specific data for the requested compound, this technical guide will focus on a closely related and well-documented benzamide derivative: N,N-Dimethylbenzamide (CAS: 611-74-5) . This guide will provide an in-depth overview of its properties, synthesis, and relevant experimental protocols to serve as a valuable resource for researchers in the field.

N,N-Dimethylbenzamide: A Technical Overview

N,N-Dimethylbenzamide is a substituted benzamide that serves as a versatile building block and reagent in organic synthesis. Its chemical properties and reactivity have been explored in various contexts, making it a compound of interest for medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key quantitative data for N,N-Dimethylbenzamide is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 611-74-5[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 43-45 °C
Boiling Point 132-133 °C at 15 mmHg
Solubility Soluble in water[2]

Synthesis and Experimental Protocols

The synthesis of N,N-dimethylbenzamide can be achieved through several established methods. A common and straightforward approach involves the acylation of dimethylamine with benzoyl chloride.

General Synthesis of N,N-Dimethylbenzamide

A representative experimental protocol for the synthesis of N,N-dimethylbenzamide is as follows:

Materials:

  • Benzoyl chloride

  • Dimethylamine (aqueous solution or gas)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium hydroxide solution (e.g., 10%)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzoyl chloride in an appropriate anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of dimethylamine solution to the cooled and stirring solution of benzoyl chloride. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 5% HCl) to remove excess dimethylamine, followed by a dilute base solution (e.g., 10% NaOH) to remove any unreacted benzoyl chloride and benzoic acid byproduct.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude N,N-dimethylbenzamide.

  • The crude product can be further purified by recrystallization or distillation.

This synthetic workflow can be visualized as follows:

G cluster_synthesis Synthesis of N,N-Dimethylbenzamide Benzoyl_Chloride Benzoyl Chloride Reaction Acylation Reaction (in solvent, cooled) Benzoyl_Chloride->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification Product N,N-Dimethylbenzamide Purification->Product

Caption: General workflow for the synthesis of N,N-dimethylbenzamide.

Potential Applications in Drug Discovery

While specific signaling pathway interactions for this compound are not documented, research on related benzamide derivatives has shown engagement with various biological targets. For instance, a study on benzyloxy benzamide derivatives identified them as potent neuroprotective agents against ischemic stroke.[3] These compounds were found to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is implicated in neuronal damage following a stroke.

The proposed mechanism of action for these neuroprotective benzyloxy benzamide derivatives can be illustrated as follows:

G cluster_pathway Proposed Neuroprotective Mechanism of Benzyloxy Benzamide Derivatives Ischemic_Stroke Ischemic Stroke NMDAR_Activation Aberrant NMDAR Activation Ischemic_Stroke->NMDAR_Activation PSD95_nNOS_Complex PSD95-nNOS Complex Formation NMDAR_Activation->PSD95_nNOS_Complex nNOS_Activation Excessive nNOS Activation PSD95_nNOS_Complex->nNOS_Activation Neuronal_Damage Neuronal Damage nNOS_Activation->Neuronal_Damage Benzyloxy_Benzamide Benzyloxy Benzamide Derivative Benzyloxy_Benzamide->PSD95_nNOS_Complex Inhibits Interaction

Caption: Inhibition of the PSD95-nNOS interaction by benzyloxy benzamide derivatives.

This example highlights the potential for substituted benzamides to modulate key protein-protein interactions in disease pathways. Researchers and drug development professionals can leverage the foundational chemistry of N,N-dimethylbenzamide to synthesize novel derivatives for screening and development in various therapeutic areas.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 2-(Benzyloxy)-N,N-dimethylbenzamide. Due to the limited availability of experimental data for this specific compound in public databases, this document outlines a proposed synthetic pathway and details the requisite experimental protocols for the determination of its core physicochemical characteristics. This guide is intended to serve as a foundational resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this and related benzamide derivatives in drug discovery and development.

Introduction

This compound belongs to the benzamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a benzyloxy group at the ortho position of the benzamide scaffold can significantly influence its conformational flexibility, lipophilicity, and interactions with biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Predicted Properties

The chemical structure of this compound is characterized by a central benzamide core with a benzyloxy substituent at the 2-position and two methyl groups on the amide nitrogen.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C₁₆H₁₇NO₂-
Molecular Weight 255.31 g/mol -
XLogP3 3.1PubChem (CID: 59690346 - Calculated)
Hydrogen Bond Donor Count 0PubChem (CID: 59690346 - Calculated)
Hydrogen Bond Acceptor Count 2PubChem (CID: 59690346 - Calculated)
Rotatable Bond Count 4PubChem (CID: 59690346 - Calculated)
Topological Polar Surface Area 29.5 ŲPubChem (CID: 59690346 - Calculated)
Heavy Atom Count 19PubChem (CID: 59690346 - Calculated)

Note: The predicted values are based on computational models and require experimental verification.

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound involves the benzylation of the commercially available 2-hydroxy-N,N-dimethylbenzamide. This approach is straightforward and utilizes common laboratory reagents.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_Hydroxy_NN_dimethylbenzamide 2-Hydroxy-N,N-dimethylbenzamide Reaction_Vessel Reaction Mixture 2_Hydroxy_NN_dimethylbenzamide->Reaction_Vessel Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration 1. Stir at reflux Extraction Extraction Filtration->Extraction 2. Remove inorganic salts Column_Chromatography Column Chromatography Extraction->Column_Chromatography 3. Isolate crude product Final_Product This compound Column_Chromatography->Final_Product 4. Purify Melting_Point_Workflow Sample_Prep Sample Preparation (Dry and powder the sample) Capillary_Loading Capillary Tube Loading Sample_Prep->Capillary_Loading Apparatus_Setup Place in Melting Point Apparatus Capillary_Loading->Apparatus_Setup Heating Controlled Heating (1-2 °C/min) Apparatus_Setup->Heating Observation Observe Melting Heating->Observation Record_Range Record Melting Range (Onset and Completion) Observation->Record_Range Solubility_Workflow Start Start with a small amount of the compound Test_Water Test Solubility in Water Start->Test_Water Soluble_in_Water Soluble Test_Water->Soluble_in_Water Yes Insoluble_in_Water Insoluble Test_Water->Insoluble_in_Water No End Record Solubility Profile Soluble_in_Water->End Test_Organic_Solvents Test Solubility in Organic Solvents Insoluble_in_Water->Test_Organic_Solvents Test_Aqueous_Acid_Base Test Solubility in Aqueous Acid/Base Test_Organic_Solvents->Test_Aqueous_Acid_Base Test_Aqueous_Acid_Base->End pKa_Workflow Dissolve_Sample Dissolve Sample in Solvent Titration_Setup Set up Potentiometric Titrator Dissolve_Sample->Titration_Setup Titrate Titrate with Standardized Acid or Base Titration_Setup->Titrate Record_pH Record pH after each addition Titrate->Record_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa logP_Workflow Prepare_Phases Prepare Pre-saturated n-Octanol and Water Dissolve_Compound Dissolve Compound in the two-phase system Prepare_Phases->Dissolve_Compound Equilibrate Shake to Equilibrate Dissolve_Compound->Equilibrate Separate_Phases Separate Phases (Centrifugation) Equilibrate->Separate_Phases Analyze_Concentrations Analyze Concentration in each phase (e.g., HPLC) Separate_Phases->Analyze_Concentrations Calculate_logP Calculate logP Analyze_Concentrations->Calculate_logP

In-depth Technical Guide: Spectral Data for 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectral data (NMR, IR, Mass Spec) for 2-(Benzyloxy)-N,N-dimethylbenzamide has been conducted. Unfortunately, no publicly available experimental data for this specific compound could be located.

Extensive searches were performed using the chemical name, its IUPAC name "2-(phenylmethoxy)-N,N-dimethylbenzamide," and various keywords related to its synthesis and spectral characterization. These searches of chemical databases and scientific literature did not yield any published reports containing the requested Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data.

The absence of this foundational data makes it impossible to fulfill the request for an in-depth technical guide that includes:

  • Quantitative Data Presentation: Without the spectral data, tables summarizing chemical shifts (NMR), vibrational frequencies (IR), and mass-to-charge ratios (MS) cannot be generated.

  • Detailed Experimental Protocols: The methodologies for acquiring spectral data are specific to the experiments that were never reported.

  • Mandatory Visualizations: Meaningful diagrams of experimental workflows or logical relationships related to the spectral data of this specific compound cannot be created.

While spectral data for structurally related compounds such as 2-methoxy-N,N-dimethylbenzamide and N,N-dimethylbenzamide are available, this information is not a suitable substitute for the specific data requested for this compound. The unique electronic and steric effects of the benzyloxy group would lead to distinct spectral features.

Therefore, this document serves to report the unavailability of the requested data. For researchers, scientists, and drug development professionals interested in this molecule, the synthesis and subsequent spectral characterization would need to be performed to generate the data required for a comprehensive technical profile.

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways for producing 2-(Benzyloxy)-N,N-dimethylbenzamide, a valuable intermediate in pharmaceutical and chemical research. This document details established methodologies, presents quantitative data for comparable reactions, and provides a detailed experimental protocol for a recommended synthesis route.

Introduction

This compound is a substituted aromatic amide whose structure is of interest in medicinal chemistry and organic synthesis. The benzyloxy protecting group on the aromatic ring allows for selective reactions at other positions, while the N,N-dimethylamide functionality can influence the compound's solubility, metabolic stability, and binding interactions. This guide outlines the primary synthetic strategies for obtaining this target molecule, with a focus on practical and efficient laboratory-scale preparation.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound involves a two-step process commencing with the commercially available 2-(benzyloxy)benzoic acid. The first step is the activation of the carboxylic acid to a more reactive intermediate, typically the acyl chloride. The second step is the subsequent amidation of this intermediate with dimethylamine.

An alternative approach is the direct coupling of 2-(benzyloxy)benzoic acid with dimethylamine using a suitable coupling agent. This one-pot method can offer advantages in terms of reduced reaction time and simplified purification.

Quantitative Data Summary

The following table summarizes yields and reaction conditions for analogous amidation reactions, providing a comparative basis for the expected outcomes in the synthesis of this compound.

Starting Material(s)ReagentsSolventReaction ConditionsProductYield (%)
2-Methylbenzoic acid, Dimethylamine (40% aq. sol.)1. Thionyl chloride 2. DiethylamineEther1. RT, overnight 2. <25°C, 1.5 hN,N,2-Trimethylbenzamide68%[1]
Benzoic acid, DiethylamineThionyl chloride, TriethylamineDichloromethaneRT, 5 minN,N-Diethylbenzamide86%
Benzoic acid, AnilineTBAB, KOH, I₂WaterRT, 2.5 h, sunlight irradiationN-Phenylbenzamide75%[2]
Isatoic anhydride, Dimethylamine (aq. sol.)-Methanol-10°C to RT, 4 ho-Amino-N,N-dimethylbenzamide96.8%[3]
Isatoic anhydride, Dimethylamine (aq. sol.)-Ethylene dichloride<10°C to RT, 5 ho-Amino-N,N-dimethylbenzamide85.0%[3]

Experimental Protocols

Recommended Pathway: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol is adapted from established procedures for the synthesis of similar N,N-dimethylbenzamides.[1]

Step 1: Synthesis of 2-(Benzyloxy)benzoyl chloride

  • Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a gas outlet connected to a scrubber for acidic gases (e.g., a sodium hydroxide solution). The apparatus should be dried in an oven and assembled under a nitrogen or argon atmosphere to exclude moisture.

  • Reaction: 2-(Benzyloxy)benzoic acid (1.0 eq) is placed in the flask. Thionyl chloride (2.0-3.0 eq) is added cautiously. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Heating: The reaction mixture is gently heated to reflux (approximately 80°C) and maintained at this temperature for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the solid starting material.

  • Work-up: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2-(benzyloxy)benzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Apparatus Setup: A three-necked flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer. The flask is placed in an ice-salt bath to maintain a low temperature.

  • Reaction: An aqueous solution of dimethylamine (40%, ~3.0-4.0 eq) is placed in the flask and cooled to 0-5°C. The crude 2-(benzyloxy)benzoyl chloride from Step 1, dissolved in a dry, inert solvent (e.g., diethyl ether or dichloromethane), is added dropwise from the dropping funnel to the stirred dimethylamine solution, ensuring the temperature is maintained below 10°C.

  • Reaction Time: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Alternative Pathway: One-Pot Amide Coupling

This method utilizes a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine.

  • Apparatus Setup: A dry round-bottomed flask is charged with 2-(benzyloxy)benzoic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA, 2.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane under an inert atmosphere.

  • Reaction: The mixture is stirred at room temperature for 10-15 minutes to pre-activate the carboxylic acid. A solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq) is then added, and the reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water, dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizations

Synthesis_Pathway Start 2-(Benzyloxy)benzoic Acid AcylChloride 2-(Benzyloxy)benzoyl Chloride Start->AcylChloride SOCl₂ or PCl₅ (Activation) Product This compound AcylChloride->Product Amidation Dimethylamine Dimethylamine Dimethylamine->AcylChloride

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Experimental_Workflow Start Start: 2-(Benzyloxy)benzoic Acid Activation Activation with SOCl₂ Start->Activation Amidation Reaction with Dimethylamine Activation->Amidation Workup Aqueous Work-up & Extraction Amidation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of the target compound.

References

In-depth Technical Guide: Potential Therapeutic Targets of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Therapeutic Potential of 2-(Benzyloxy)-N,N-dimethylbenzamide and Related Benzamide Derivatives

Executive Summary

The analysis of structurally related compounds suggests that potential therapeutic avenues for this compound and its analogues may include oncology, neuroprotection, and infectious diseases. This guide will detail the known mechanisms of action, present available quantitative data from related compounds, and outline relevant experimental protocols to guide further investigation into this promising chemical space.

Introduction to Benzamide Derivatives

Benzamides are a class of chemical compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules. The versatility of the benzamide structure allows for substitutions at various positions on the benzene ring and the amide nitrogen, leading to a diverse range of biological activities. The introduction of a benzyloxy group, as in the case of this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally similar benzyloxy benzamide derivatives, several potential therapeutic targets can be postulated for this compound.

Oncology

A related compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide , has been investigated for its potential as an enzyme inhibitor in cancer therapy.[1] Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanism of action involves the inhibition of enzymes crucial for cancer cell proliferation and survival.[1] Molecular docking studies have indicated that the benzyloxy and dimethylamino groups can enhance the binding affinity and specificity of the compound to its molecular targets.[1]

One potential target class for such compounds is the mono-ADP-ribosyltransferase family of enzymes, which are involved in critical cellular processes like DNA repair and apoptosis.[1] Inhibition of these enzymes can lead to the accumulation of DNA damage and trigger programmed cell death in cancer cells.

Signaling Pathway Diagram: Postulated Anticancer Mechanism

anticancer_pathway Compound Compound Target_Enzyme Mono-ADP-ribosyltransferase Compound->Target_Enzyme Inhibition DNA_Repair DNA Repair Target_Enzyme->DNA_Repair Inhibition Apoptosis Apoptosis DNA_Repair->Apoptosis Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cell_Proliferation Inhibition

Caption: Postulated signaling pathway for anticancer activity.

Neuroprotection in Ischemic Stroke

A series of novel benzyloxy benzamide derivatives have been identified as potent neuroprotective agents.[2][3] These compounds were developed as inhibitors of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[2] Aberrant activation of N-methyl-d-aspartate receptors (NMDARs) and subsequent excessive nNOS activation are key pathogenic events in neuronal damage following a stroke.[2][3]

By disrupting the PSD95-nNOS interaction, these benzyloxy benzamide derivatives can mitigate the downstream neurotoxic effects without directly antagonizing NMDARs, which is often associated with undesirable side effects.[2]

Signaling Pathway Diagram: Neuroprotection Mechanism

neuroprotection_pathway Ischemic_Event Ischemic Event NMDAR_Activation Aberrant NMDAR Activation Ischemic_Event->NMDAR_Activation PSD95_nNOS_Complex PSD95-nNOS Complex Formation NMDAR_Activation->PSD95_nNOS_Complex nNOS_Activation Excessive nNOS Activation PSD95_nNOS_Complex->nNOS_Activation Neuronal_Damage Neuronal Damage nNOS_Activation->Neuronal_Damage Compound Benzyloxy Benzamide Derivative Compound->PSD95_nNOS_Complex Inhibition

Caption: Mechanism of neuroprotection by disrupting PSD95-nNOS interaction.

Antiprotozoal Activity

Derivatives of N-Benzoyl-2-hydroxybenzamides , which share the core benzamide structure, have been evaluated for their activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani.[4] These findings suggest that the benzamide scaffold could be a promising starting point for the development of new antiprotozoal drugs.[4]

Quantitative Data from Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes data from related benzyloxy benzamide derivatives to provide a benchmark for potential efficacy.

Compound ClassTherapeutic AreaAssayEndpointValueReference
Benzyloxy benzamide derivative (Compound 29/LY836)NeuroprotectionMiddle Cerebral Artery Occlusion (MCAO) in ratsReduction in infarct sizeSignificant[2]
Benzyloxy benzamide derivative (Compound 29/LY836)NeuroprotectionPrimary cortical neuron glutamate damage assayNeuroprotectionImproved vs. lead[2]
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamideOncologyCytotoxicity assay against breast cancer cell linesIC50Low micromolar range[1]

Experimental Protocols

Detailed experimental protocols are crucial for the systematic evaluation of this compound. Based on the activities of related compounds, the following experimental workflows are recommended.

General Synthesis of Benzamide Derivatives

The synthesis of N-benzoyl-2-hydroxybenzamides has been achieved through the reaction of salicylamide with various acid chlorides in refluxing pyridine.[4] A similar approach could be adapted for the synthesis of this compound, likely starting from 2-(benzyloxy)benzoic acid and N,N-dimethylamine.

Experimental Workflow: Synthesis

synthesis_workflow Start 2-(Benzyloxy)benzoic acid + N,N-dimethylamine Reaction Coupling Reaction (e.g., with coupling agent) Start->Reaction Purification Purification (e.g., Crystallization or Chromatography) Reaction->Purification Product 2-(Benzyloxy)-N,N- dimethylbenzamide Purification->Product

Caption: General synthetic workflow for this compound.

In Vitro Neuroprotection Assay

To evaluate the neuroprotective effects, a primary cortical neuron culture can be subjected to glutamate-induced excitotoxicity. The ability of the test compound to preserve neuronal viability can be assessed using standard cell viability assays.

Experimental Workflow: Neuroprotection Assay

neuroprotection_assay Culture Primary Cortical Neuron Culture Treatment Pre-incubation with Test Compound Culture->Treatment Induction Glutamate-induced Excitotoxicity Treatment->Induction Assessment Assessment of Neuronal Viability (e.g., MTT assay) Induction->Assessment Result Quantification of Neuroprotection Assessment->Result

References

Hypothesized Mechanisms of Action for 2-(Benzyloxy)-N,N-dimethylbenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Benzyloxy)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class. While its specific mechanism of action has not been definitively elucidated in publicly available research, the pharmacological activities of structurally related benzyloxy benzamide derivatives provide a foundation for several compelling hypotheses. This technical guide synthesizes the available data on analogous compounds to propose potential mechanisms of action, offering a framework for future investigation and drug development efforts. The primary hypothesized mechanisms revolve around enzyme inhibition and disruption of protein-protein interactions, drawing parallels from studies on similar molecular scaffolds.

Hypothesized Mechanism 1: Inhibition of Mono-ADP-Ribosyltransferases

One plausible mechanism of action for this compound is the inhibition of mono-ADP-ribosyltransferases (MARTs). This hypothesis is extrapolated from the observed activity of a structurally similar compound, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, which has shown potential as an inhibitor of these enzymes.[1] MARTs are crucial for a variety of cellular processes, including DNA repair and apoptosis.[1] Their inhibition can have significant therapeutic implications, particularly in oncology.

The benzyloxy and dimethylamino moieties are thought to be critical for the binding affinity and specificity of these compounds to their molecular targets.[1] Molecular docking studies on related compounds suggest that they can effectively bind to the active sites of enzymes, leading to their potent inhibition.[1]

Proposed Signaling Pathway

MART_Inhibition 2-Benzyloxy-N,N-dimethylbenzamide 2-Benzyloxy-N,N-dimethylbenzamide MARTs MARTs 2-Benzyloxy-N,N-dimethylbenzamide->MARTs Inhibits DNA_Repair DNA_Repair MARTs->DNA_Repair Regulates Apoptosis Apoptosis MARTs->Apoptosis Regulates Cellular_Processes Cellular_Processes DNA_Repair->Cellular_Processes Apoptosis->Cellular_Processes

Caption: Hypothesized inhibition of mono-ADP-ribosyltransferases (MARTs) by this compound, impacting downstream cellular processes like DNA repair and apoptosis.

Hypothesized Mechanism 2: Disruption of PSD95-nNOS Protein-Protein Interaction

A second compelling hypothesis for the mechanism of action of this compound is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This is based on the discovery of benzyloxy benzamide derivatives as potent neuroprotective agents in the context of ischemic stroke.[2][3]

Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent excessive activation of nNOS are key pathogenic events in neuronal damage following a stroke.[2] Disrupting the PSD95-nNOS interaction has emerged as a promising therapeutic strategy to mitigate this damage without the side effects associated with direct NMDAR antagonism.[2] It is plausible that this compound shares this neuroprotective mechanism.

Proposed Signaling Pathway

PSD95_nNOS_Disruption Ischemic_Stroke Ischemic_Stroke NMDAR_Activation NMDAR_Activation Ischemic_Stroke->NMDAR_Activation PSD95 PSD95 NMDAR_Activation->PSD95 PSD95_nNOS_Complex PSD95_nNOS_Complex PSD95->PSD95_nNOS_Complex nNOS nNOS nNOS->PSD95_nNOS_Complex Neuronal_Damage Neuronal_Damage PSD95_nNOS_Complex->Neuronal_Damage 2-Benzyloxy-N,N-dimethylbenzamide 2-Benzyloxy-N,N-dimethylbenzamide 2-Benzyloxy-N,N-dimethylbenzamide->PSD95_nNOS_Complex Disrupts

Caption: Hypothesized disruption of the PSD95-nNOS protein-protein interaction by this compound, leading to neuroprotection.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activities of various benzamide derivatives, which can serve as a reference for designing experiments to test the hypothesized mechanisms of action for this compound.

Compound ClassBiological ActivityTargetModel SystemReference
N-Benzoyl-2-hydroxybenzamidesAntiprotozoalP. falciparum, T. b. rhodesiense, T. cruzi, L. donovaniIn vitro[4]
Benzyloxy benzamide derivativesNeuroprotectionPSD95-nNOS PPIRat MCAO model[2]
N-Benzimidazole-derived carboxamidesAntiproliferative, AntioxidativeCancer cell lines (HCT 116, MCF-7, HEK 293)In vitro[5]

Experimental Protocols for Hypothesis Testing

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Enzyme Inhibition Assay (for MARTs)
  • Objective: To determine the inhibitory effect of this compound on the activity of mono-ADP-ribosyltransferases.

  • Materials: Recombinant human MARTs, NAD+ (substrate), a fluorescent or colorimetric NAD+ detection kit, this compound, and a suitable buffer.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, combine the recombinant MART enzyme, the test compound at various concentrations, and the buffer.

    • Initiate the enzymatic reaction by adding NAD+.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the remaining NAD+ concentration using the detection kit.

    • Calculate the percentage of inhibition and determine the IC50 value.

Co-Immunoprecipitation Assay (for PSD95-nNOS Interaction)
  • Objective: To assess the ability of this compound to disrupt the interaction between PSD95 and nNOS.

  • Materials: Cell line expressing PSD95 and nNOS (e.g., primary cortical neurons or a transfected cell line), antibodies against PSD95 and nNOS, protein A/G beads, lysis buffer, and this compound.

  • Procedure:

    • Treat the cells with this compound or a vehicle control.

    • Lyse the cells to release the protein content.

    • Incubate the cell lysate with an anti-PSD95 antibody to form an antibody-protein complex.

    • Add protein A/G beads to precipitate the complex.

    • Wash the beads to remove non-specific binding.

    • Elute the proteins from the beads.

    • Perform a Western blot on the eluate using an anti-nNOS antibody to detect the co-precipitated nNOS.

    • A reduction in the amount of co-precipitated nNOS in the presence of the compound would indicate a disruption of the interaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_Hypothesis1 Hypothesis 1: MART Inhibition cluster_Hypothesis2 Hypothesis 2: PSD95-nNOS Disruption H1_Start Synthesize/Acquire Compound Enzyme_Assay Enzyme Inhibition Assay (MARTs) H1_Start->Enzyme_Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination H1_Conclusion Confirm/Refute Inhibition IC50_Determination->H1_Conclusion H2_Start Synthesize/Acquire Compound Cell_Culture Cell Culture (e.g., Cortical Neurons) H2_Start->Cell_Culture Co_IP Co-Immunoprecipitation Cell_Culture->Co_IP Western_Blot Western Blot Analysis Co_IP->Western_Blot H2_Conclusion Confirm/Refute Disruption Western_Blot->H2_Conclusion

References

In Silico Modeling of 2-(Benzyloxy)-N,N-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-(Benzyloxy)-N,N-dimethylbenzamide, a novel benzamide derivative with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this document leverages computational methodologies to predict its physicochemical properties, pharmacokinetic profile (ADMET), and potential biological activity. Furthermore, it outlines detailed protocols for key in silico experiments, including molecular docking and molecular dynamics simulations, to facilitate further research and drug discovery efforts. This guide also explores a potential mechanism of action related to neuroprotection by targeting the PSD95-nNOS protein-protein interaction, a pathway implicated in ischemic stroke.

Introduction

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The structural motif of this compound suggests its potential as a bioactive molecule. In silico modeling offers a powerful and resource-effective approach to characterize novel compounds, predict their behavior, and guide experimental studies. This guide serves as a foundational resource for researchers interested in the computational assessment of this and similar molecules.

Physicochemical and Pharmacokinetic Profile

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its success. In the absence of experimental data, these properties for this compound have been predicted using computational models.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
logP (Octanol-Water Partition Coefficient)2.85
Topological Polar Surface Area (TPSA)29.5 Ų
Number of Hydrogen Bond Donors0
Number of Hydrogen Bond Acceptors2
Rotatable Bonds4
Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a key determinant of its clinical viability. Table 2 summarizes the predicted ADMET properties for this compound.[1][2][3]

Table 2: Predicted ADMET Profile of this compound

ADMET PropertyPrediction
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein SubstrateNo
Metabolism
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorYes
CYP3A4 InhibitorYes
Excretion
Renal Organic Cation Transporter 2 SubstrateNo
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorNo
HepatotoxicityLow risk
Skin SensitizationLow risk

Potential Biological Target and Signaling Pathway

Recent studies on benzyloxy benzamide derivatives have highlighted their potential as neuroprotective agents.[4] A key mechanism identified is the disruption of the protein-protein interaction (PPI) between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS).[4] This interaction is implicated in the excitotoxicity cascade following ischemic stroke. By inhibiting this interaction, this compound could potentially reduce neuronal damage.

The proposed signaling pathway is visualized in the following diagram:

G cluster_0 Ischemic Stroke cluster_1 NMDA Receptor Activation cluster_2 PSD95-nNOS Complex cluster_3 Downstream Effects cluster_4 Therapeutic Intervention Glutamate Release Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx leads to nNOS nNOS Ca2+ Influx->nNOS activates PSD95 PSD95 PSD95->nNOS scaffolds NO Production NO Production nNOS->NO Production catalyzes Neuronal Damage Neuronal Damage NO Production->Neuronal Damage contributes to 2-Benzyloxy-N,N-dimethylbenzamide 2-Benzyloxy-N,N-dimethylbenzamide 2-Benzyloxy-N,N-dimethylbenzamide->PSD95 inhibits interaction

Caption: Proposed neuroprotective signaling pathway.

In Silico Experimental Protocols

This section provides detailed protocols for conducting in silico studies on this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][5]

Objective: To predict the binding mode and affinity of this compound to the PDZ domain of PSD95.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the human PSD95 PDZ domain (e.g., from the Protein Data Bank, PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).

    • Define the binding site based on the location of known inhibitors or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of the protein.

    • Set the grid box to encompass the entire binding site.

    • Run the docking simulation with a specified exhaustiveness level.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, VMD).

The following diagram illustrates the general workflow for molecular docking:

G cluster_0 Input cluster_1 Preparation cluster_2 Docking cluster_3 Output Protein Protein Structure (e.g., PSD95) PrepProtein Protein Preparation (Add Hydrogens, Charges) Protein->PrepProtein Ligand Ligand Structure (2-Benzyloxy-N,N-dimethylbenzamide) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Analysis Analysis (Binding Poses, Scores) Docking->Analysis

Caption: General workflow for molecular docking.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a system at an atomic level.

Objective: To assess the stability of the this compound-PSD95 complex and to characterize the key interactions over time.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Setup:

    • Choose a suitable force field for the protein and the ligand (e.g., AMBER, CHARMM). Ligand parameters may need to be generated using tools like Antechamber.

    • Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the correct density of the system.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the system's behavior.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

    • Visualize the trajectory to observe conformational changes and key interactions.

The logical relationship of the MD simulation steps is shown below:

G Start Start with Docked Complex Solvation Solvation and Ionization Start->Solvation Minimization Energy Minimization Solvation->Minimization Heating NVT Equilibration (Heating) Minimization->Heating Pressure NPT Equilibration (Pressure) Heating->Pressure Production Production MD Run Pressure->Production Analysis Trajectory Analysis Production->Analysis

Caption: Molecular dynamics simulation workflow.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. The predicted physicochemical and ADMET properties suggest that it is a promising candidate for further development, particularly as a potential neuroprotective agent. The outlined protocols for molecular docking and molecular dynamics simulations offer a clear path for researchers to explore its mechanism of action and interaction with its putative target, the PSD95-nNOS complex. While computational predictions are a valuable starting point, experimental validation is crucial to confirm these findings and to fully elucidate the therapeutic potential of this compound.

References

The Structure-Activity Relationship of Benzyloxy Benzamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy benzamides are a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The core structure, characterized by a benzamide moiety linked to a benzyloxy group, provides a flexible scaffold for modification, allowing for the fine-tuning of pharmacological properties. This adaptability has led to the development of benzyloxy benzamide derivatives as potent and selective modulators of various biological targets, including receptors and enzymes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzyloxy benzamides, focusing on their interactions with key biological targets, detailing the experimental protocols used for their evaluation, and illustrating the relevant signaling pathways.

Structure-Activity Relationship of Benzyloxy Benzamides

The pharmacological activity of benzyloxy benzamides is highly dependent on the nature and position of substituents on both the benzamide and the benzyloxy rings, as well as the linker connecting them. The following sections summarize the SAR of this class of compounds against several important biological targets.

Benzyloxy Benzamides as κ-Opioid Receptor (KOR) Antagonists

The κ-opioid receptor is a promising target for the treatment of depression, anxiety, and substance abuse disorders. Benzyloxy benzamide derivatives have been explored as selective KOR antagonists.

Key SAR Insights:

  • Benzamide Moiety: Modification of the benzoyl amide group into an N-hydroxybenzamide has been shown to influence binding affinity and selectivity for the KOR.

  • Linker: The nature and length of the linker between the benzyloxy and benzamide moieties are critical for optimal receptor interaction.

  • Substituents on the Benzyloxy Ring: The position and electronic properties of substituents on the benzyloxy ring can significantly impact potency and selectivity.

Quantitative Data for Benzyloxy Benzamide KOR Antagonists

Compound IDModificationκ-KOR Kᵢ (nM)[1]
1c N-hydroxybenzamide179.9
(±)LY2456302 Benzoyl amide-

Note: A lower Kᵢ value indicates higher binding affinity.

Benzyloxy Benzamides as P2X₇ Receptor Antagonists

The P2X₇ receptor is an ATP-gated ion channel involved in inflammation and chronic pain. Benzyloxy benzamide derivatives have been investigated as antagonists of this receptor.

Key SAR Insights:

  • Benzamide Core: A 2-chloro-5-heteroaryl-benzamide scaffold has been identified as a promising starting point for potent P2X₇ antagonists.[2]

  • Heteroaryl Group: The choice of the heteroaryl substituent at the 5-position of the benzamide ring is crucial for potency and metabolic stability. Pyrazole-containing analogs have shown excellent potency and oral bioavailability.[2]

  • Side Chain: Introduction of amines into the side chain can improve the volume of distribution (Vdss), although it may negatively impact oral absorption.[2]

Quantitative Data for Benzyloxy Benzamide P2X₇ Receptor Antagonists

Compound IDModificationPotency (IC₅₀ or Kᵢ)
Pyrazole 39 Pyrazole at 5-positionExcellent potency and oral bioavailability[2]
Analogs 40 & 41 Introduction of amines in side chainMaintained favorable pharmacology, improved Vdss, poor oral absorption[2]
Benzyloxy Benzamides as Histone Deacetylase 1 (HDAC1) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. Benzamide-based compounds are known class I selective HDAC inhibitors.[3]

Key SAR Insights:

  • Zinc-Binding Group (ZBG): An ortho-amino group on the benzamide ring is a key structural feature for selective HDAC1 inhibition, as it forms hydrogen bonds with active site residues.[3]

  • Linker Region: The length and composition of the linker connecting the benzamide to a surface recognition "cap" group influence inhibitory activity.

  • Cap Group: Modifications to the cap group can impact potency and isoform selectivity.

Quantitative Data for Benzamide HDAC1 Inhibitors

Compound IDR1R2nHDAC1 IC₅₀ (µM)[3]HDAC2 IC₅₀ (µM)[3]HDAC3 IC₅₀ (µM)[3]
7b HH1>50% inhibition at 10 µM>50% inhibition at 10 µM>50% inhibition at 10 µM
7e MeH1>50% inhibition at 10 µM>50% inhibition at 10 µM>50% inhibition at 10 µM
7g HMe1>50% inhibition at 10 µM>50% inhibition at 10 µM>50% inhibition at 10 µM
7j MeMe10.650.781.70

Note: All compounds were inactive against HDAC8.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activity of benzyloxy benzamide derivatives.

κ-Opioid Receptor (KOR) Binding Assay

This assay determines the binding affinity of a compound for the κ-opioid receptor.

Methodology:

  • Membrane Preparation: CHO cells stably expressing the human κ-opioid receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes (typically 20 µg of protein) are incubated with a radiolabeled KOR ligand (e.g., [³H]U69,593 at a concentration of 0.4 nM) and various concentrations of the test compound. The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known KOR ligand (e.g., 10 µM U69,593).

P2X₇ Receptor Antagonist Assay (Calcium Flux)

This assay measures the ability of a compound to block the influx of calcium through the P2X₇ receptor channel upon activation by an agonist.

Methodology:

  • Cell Culture: 1321N1 astrocytoma cells stably expressing the human P2X₇ receptor are plated in 96-well black-walled, clear-bottom plates.[4]

  • Dye Loading: The cells are washed with an assay buffer and then incubated with a calcium-sensitive fluorescent dye (e.g., Calcium-4 dye) for 30 minutes.[4]

  • Compound Incubation: The cells are incubated with various concentrations of the test compound for a specified period.

  • Agonist Challenge and Fluorescence Measurement: Calcium flux is initiated by adding a P2X₇ receptor agonist, such as BzATP (final concentration of 250 µM for human P2X₇).[4] The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored using a fluorescence plate reader (e.g., FLIPRTetra).[4]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and the IC₅₀ value is determined.

HDAC1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1.

Methodology:

  • Reaction Setup: Recombinant human HDAC1 enzyme is incubated with various concentrations of the test compound in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA) in a 96-well plate.[5]

  • Substrate Addition: A fluorogenic HDAC substrate is added to initiate the enzymatic reaction. The reaction is incubated at 37°C for 30 minutes.[5]

  • Development: An HDAC developer reagent is added, and the plate is incubated at room temperature for an additional 20 minutes.[5] The developer stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent product.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The inhibitory activity of the test compound is determined by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by benzyloxy benzamides is crucial for elucidating their mechanism of action and predicting their physiological effects.

κ-Opioid Receptor (KOR) Signaling Pathway

Activation of the G-protein coupled κ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization. KOR signaling can be biased towards either G-protein or β-arrestin pathways, with different downstream effects.[2][6][7]

KOR_Signaling Ligand KOR Agonist KOR κ-Opioid Receptor (KOR) Ligand->KOR Binds Gi_Go Gαi/o KOR->Gi_Go Activates BetaGamma Gβγ KOR->BetaGamma Activates Arrestin β-Arrestin KOR->Arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels BetaGamma->GIRK Activates Ca_Channel Ca²⁺ Channels BetaGamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA K_efflux ↑ K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx->Hyperpolarization MAPK MAPK Pathway Arrestin->MAPK Activates

Caption: κ-Opioid Receptor Signaling Cascade.

P2X₇ Receptor Signaling Pathway

The P2X₇ receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. Prolonged activation leads to the formation of a large, non-selective pore, triggering downstream signaling cascades involved in inflammation, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[1][8][9][10]

P2X7_Signaling ATP Extracellular ATP P2X7R P2X₇ Receptor ATP->P2X7R Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Large Pore Formation P2X7R->Pore Prolonged activation MAPK MAPK Activation P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Triggers Pore->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Cleaves Release IL-1β Release IL1b->Release

Caption: P2X₇ Receptor-Mediated Inflammatory Signaling.

Experimental Workflow for SAR Studies

The systematic exploration of the structure-activity relationship of benzyloxy benzamides typically follows a well-defined workflow, from compound design and synthesis to biological evaluation.

SAR_Workflow Design Compound Design (Scaffold Hopping, Substituted Analogs) Synthesis Chemical Synthesis & Purification Design->Synthesis Primary_Screening Primary Biological Screening (e.g., Binding Affinity) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Design Inactive Compounds Secondary_Assays Secondary Assays (e.g., Functional Assays, Selectivity) Hit_Identification->Secondary_Assays Active Compounds SAR_Analysis SAR Analysis & Lead Optimization Secondary_Assays->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Caption: General Workflow for Structure-Activity Relationship Studies.

Conclusion

The benzyloxy benzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of a diverse range of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize pharmacological properties. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the successful development of novel therapeutics based on this promising chemical class. Further exploration of the chemical space around the benzyloxy benzamide core is likely to yield new drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Benzyloxy)-N,N-dimethylbenzamide incorporates two primary functional groups susceptible to degradation: an amide and a benzyl ether. The amide linkage is prone to hydrolysis under both acidic and basic conditions, yielding 2-(benzyloxy)benzoic acid and dimethylamine. The benzyl ether bond may be susceptible to oxidative and photolytic cleavage. Furthermore, the N,N-dimethyl functionality can undergo oxidative N-dealkylation. This document outlines the theoretical stability and degradation profile of this compound, provides hypothetical data based on related structures, and details typical experimental protocols for conducting forced degradation studies.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily hydrolysis, oxidation, and photolysis. Each pathway targets a specific part of the molecule.

  • Hydrolytic Degradation: The tertiary amide bond is the most probable site for hydrolysis. This reaction is typically catalyzed by acid or base.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of 2-(benzyloxy)benzoic acid and dimethylamine.

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the same degradation products. This process is generally slower for tertiary amides compared to primary and secondary amides.

  • Oxidative Degradation: Oxidation can occur at two main sites: the benzylic carbon of the ether linkage and the N-methyl groups.

    • Ether Cleavage: The benzylic C-H bond is susceptible to radical abstraction, which upon further reaction can lead to the cleavage of the benzyl ether, forming 2-hydroxy-N,N-dimethylbenzamide and benzaldehyde.

    • N-Dealkylation: The N-methyl groups can be oxidized to form an N-hydroxymethyl intermediate, which is often unstable and can eliminate formaldehyde to yield 2-(benzyloxy)-N-methylbenzamide.[1] Further oxidation could lead to the N-formyl derivative or complete demethylation.

  • Photodegradation: Aromatic ethers can undergo photolytic cleavage.[2][3] Absorption of UV light may lead to homolytic cleavage of the benzylic C-O bond, generating benzyl and aryloxy radicals. These radicals can then participate in a variety of secondary reactions.

  • Thermal Degradation: At elevated temperatures, N,N-dialkylamides can undergo complex degradation reactions.[4] For this compound, this could involve cleavage of the amide bond or the ether linkage. Under fire conditions, decomposition is expected to produce carbon monoxide and nitrogen oxides.

The following diagram illustrates the primary predicted degradation pathways.

DegradationPathways cluster_main This compound cluster_products Degradation Products Parent This compound DP1 2-(Benzyloxy)benzoic Acid Parent->DP1 Hydrolysis (Acid/Base) DP2 Dimethylamine Parent->DP2 Hydrolysis (Acid/Base) DP3 2-Hydroxy-N,N-dimethylbenzamide Parent->DP3 Oxidative/Photolytic Cleavage DP4 Benzaldehyde Parent->DP4 Oxidative/Photolytic Cleavage DP5 2-(Benzyloxy)-N-methylbenzamide Parent->DP5 Oxidative N-Dealkylation

Caption: Predicted degradation pathways for this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a typical forced degradation study. These values are illustrative and intended to provide a framework for presenting experimental results.

Table 1: Summary of Forced Degradation under Hydrolytic Conditions

ConditionTime (hrs)% Degradation of ParentMajor Degradant(s)% Area of Major Degradant(s)
0.1 M HCl (60 °C)24~5%2-(Benzyloxy)benzoic Acid~4.5%
0.1 M HCl (60 °C)72~15%2-(Benzyloxy)benzoic Acid~14%
0.1 M NaOH (60 °C)24~8%2-(Benzyloxy)benzoic Acid~7.5%
0.1 M NaOH (60 °C)72~22%2-(Benzyloxy)benzoic Acid~20%
Water (60 °C)72< 1%Not ApplicableNot Applicable

Table 2: Summary of Forced Degradation under Oxidative, Thermal, and Photolytic Conditions

ConditionTime/Duration% Degradation of ParentMajor Degradant(s)% Area of Major Degradant(s)
3% H₂O₂ (RT)24 hrs~12%2-(Benzyloxy)-N-methylbenzamide~5%
2-Hydroxy-N,N-dimethylbenzamide~4%
Solid State (80 °C)7 days< 2%Not ApplicableNot Applicable
Photostability (ICH Q1B)1.2 million lux·h~10%2-Hydroxy-N,N-dimethylbenzamide~6%
200 W·h/m²Benzaldehyde~2%

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are standard for forced degradation testing in the pharmaceutical industry.[5][6][7][8][9]

General Stock Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock is used for all subsequent stress conditions.

Hydrolytic Stress Testing
  • Acidic Condition: 1 mL of the stock solution is mixed with 9 mL of 0.1 M hydrochloric acid in a sealed vial. The vial is kept in a thermostatically controlled water bath at 60 °C. Samples are withdrawn at predetermined time points (e.g., 6, 12, 24, 48, 72 hours), neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted to a final concentration for analysis.

  • Alkaline Condition: 1 mL of the stock solution is mixed with 9 mL of 0.1 M sodium hydroxide. The procedure is identical to the acidic condition, with neutralization performed using 0.1 M hydrochloric acid.

  • Neutral Condition: 1 mL of the stock solution is mixed with 9 mL of purified water. The procedure is identical to the acidic condition, without the neutralization step.

Oxidative Stress Testing

1 mL of the stock solution is mixed with 9 mL of 3% hydrogen peroxide solution. The mixture is stored at room temperature, protected from light. Samples are withdrawn at specified intervals and analyzed directly or after appropriate dilution.

Thermal Stress Testing

A sample of the solid drug substance is placed in a petri dish and exposed to a dry heat of 80 °C in a calibrated oven for a period of 7 days. Samples are withdrawn, dissolved in a suitable solvent, and analyzed.

Photostability Testing

A sample of the solid drug substance, as well as a solution (e.g., 0.1 mg/mL in methanol/water), are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples is wrapped in aluminum foil to serve as dark controls. After exposure, the samples are prepared and analyzed.

Analytical Method

All stressed samples are typically analyzed using a stability-indicating HPLC method with UV detection. A common setup would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Mass Balance: The results should be assessed for mass balance to ensure that all degradation products are accounted for.

The workflow for a typical forced degradation study is visualized below.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Sampling Sample at Time Points Neutralize if needed Acid->Sampling Base->Sampling Oxidative->Sampling Thermal Thermal (Solid, 80°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling HPLC Analyze via Stability-Indicating HPLC-UV Sampling->HPLC Data Quantify Degradants Assess Mass Balance Identify Structures (LC-MS) HPLC->Data

Caption: General workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is scarce, a comprehensive degradation profile can be predicted based on its chemical structure. The primary points of lability are the amide bond (susceptible to hydrolysis) and the benzyl ether linkage (susceptible to oxidative and photolytic cleavage). The N-dimethyl group also presents a potential site for oxidative degradation. A well-designed forced degradation study, following the protocols outlined in this guide, is essential to confirm these predicted pathways, identify and quantify degradation products, and develop a robust, stability-indicating analytical method. This information is critical for ensuring the quality, safety, and efficacy of any drug product containing this molecule.

References

Preliminary Cytotoxicity Screening of 2-(Benzyloxy)-N,N-dimethylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 2-(Benzyloxy)-N,N-dimethylbenzamide is not publicly available. This guide has been compiled using established methodologies for cytotoxicity screening and publicly available data on structurally related benzamide derivatives to provide a representative technical overview. The experimental protocols and data presented herein are for illustrative purposes and should be adapted and validated for the specific compound of interest.

Introduction

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer properties. The preliminary assessment of cytotoxicity is a critical first step in the drug discovery and development pipeline to identify compounds with potential therapeutic efficacy and to understand their safety profile. This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxicity screening of this compound.

The guide details standard in vitro cytotoxicity assays, including the MTT, Neutral Red Uptake, and LDH assays. It also presents hypothetical, yet plausible, data based on related benzamide compounds to illustrate how results can be structured and interpreted. Furthermore, potential signaling pathways that may be involved in the cytotoxic effects of benzamide derivatives are visualized.

Data Presentation

Quantitative data from preliminary cytotoxicity screening are typically presented as IC50 values, which represent the concentration of a compound that inhibits 50% of cell viability or growth. The following tables summarize hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines, based on findings for structurally related benzamide derivatives.[1][2]

Table 1: Hypothetical IC50 Values of this compound from MTT Assay

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HepG2Hepatocellular Carcinoma4815.2 ± 1.8
HCT-116Colon Carcinoma4822.5 ± 2.5
MCF-7Breast Adenocarcinoma4818.9 ± 2.1
A549Lung Carcinoma4828.1 ± 3.2
HeLaCervical Adenocarcinoma4820.7 ± 2.3

Table 2: Hypothetical Percentage of Cell Viability at Various Concentrations

Concentration (µM)HepG2 (% Viability)HCT-116 (% Viability)MCF-7 (% Viability)A549 (% Viability)HeLa (% Viability)
198.2 ± 2.199.1 ± 1.998.5 ± 2.099.3 ± 1.898.9 ± 2.2
585.6 ± 3.588.2 ± 3.186.4 ± 3.390.1 ± 2.987.5 ± 3.4
1065.3 ± 4.270.1 ± 3.968.2 ± 4.075.4 ± 3.669.8 ± 4.1
2540.1 ± 3.845.8 ± 3.542.6 ± 3.752.3 ± 3.344.2 ± 3.9
5015.7 ± 2.920.4 ± 2.718.3 ± 2.825.9 ± 2.519.1 ± 3.0
1005.2 ± 1.58.9 ± 1.86.8 ± 1.610.1 ± 2.07.5 ± 1.7

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 48 hours.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL of neutral red to each well. Incubate for 3 hours at 37°C.

  • Dye Extraction: Wash the cells with PBS and then add 150 µL of a destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8][9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release wells (lysed with Triton X-100).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (this compound) cell_seeding->compound_treatment incubation Incubation (48 hours) compound_treatment->incubation mtt MTT Assay incubation->mtt Metabolic Activity nru Neutral Red Uptake Assay incubation->nru Lysosomal Integrity ldh LDH Assay incubation->ldh Membrane Integrity absorbance Absorbance Measurement mtt->absorbance nru->absorbance ldh->absorbance calculation IC50 Calculation absorbance->calculation interpretation Results Interpretation calculation->interpretation

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways

The cytotoxic effects of benzamide derivatives can be mediated through various signaling pathways, most commonly leading to apoptosis or necrosis.

Apoptosis (Programmed Cell Death)

Apoptosis is a highly regulated process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] Both pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak Crosstalk caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage (Induced by Compound) p53 p53 Activation dna_damage->p53 p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 execution Execution of Apoptosis (e.g., DNA fragmentation, membrane blebbing) caspase3->execution

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Necrosis (Unprogrammed Cell Death)

Necrosis is a form of cell death resulting from acute cellular injury, characterized by loss of membrane integrity and leakage of cellular contents. Necroptosis is a programmed form of necrosis.[12][13][14]

necrosis_pathway cluster_induction Induction cluster_execution Execution cluster_necroptosis Necroptosis (Programmed Necrosis) cellular_stress Severe Cellular Stress (e.g., high compound concentration) atp_depletion ATP Depletion cellular_stress->atp_depletion membrane_damage Plasma Membrane Damage atp_depletion->membrane_damage swelling Cell Swelling and Organelle Dysfunction membrane_damage->swelling lysis Cell Lysis and Release of Intracellular Contents swelling->lysis inflammation Inflammation lysis->inflammation tnfr TNFR Activation ripk1_ripk3 RIPK1/RIPK3 Complex (Necrosome) tnfr->ripk1_ripk3 mlkl MLKL Phosphorylation and Oligomerization ripk1_ripk3->mlkl mlkl->membrane_damage

Caption: Key events in necrotic and necroptotic cell death pathways.

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro cytotoxicity screening of this compound. By employing a panel of standard cytotoxicity assays and a diverse set of cancer cell lines, researchers can obtain initial insights into the compound's potential anticancer activity and its selectivity. The provided experimental protocols and illustrative data serve as a foundation for designing and conducting these crucial early-stage evaluations. Further studies would be required to elucidate the precise mechanism of action and to validate these preliminary findings in more complex biological systems.

References

Methodological & Application

Application Note: Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide, a key intermediate in various chemical and pharmaceutical research applications. The synthesis is based on the amidation of 2-(Benzyloxy)benzoic acid. This protocol includes a step-by-step experimental procedure, a comprehensive table of reagents and their properties, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure combines a benzamide moiety with a benzyl ether, offering multiple points for further chemical modification. The following protocol details a reliable method for its preparation from commercially available 2-(Benzyloxy)benzoic acid.

Experimental Protocol

This protocol is adapted from general procedures for the conversion of carboxylic acids to amides.[1]

1. Materials and Equipment

  • 2-(Benzyloxy)benzoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylamine solution (2M in THF)

  • Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

2. Procedure

Step 1: Acyl Chloride Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Benzyloxy)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (0.25 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess oxalyl chloride and solvent. The crude 2-(benzyloxy)benzoyl chloride is used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 2-(benzyloxy)benzoyl chloride in anhydrous DCM (0.25 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the dimethylamine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to proceed at 0 °C and monitor its completion by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-(Benzyloxy)benzoic acidC₁₄H₁₂O₃228.241.0
Oxalyl chlorideC₂Cl₂O₂126.931.2
DimethylamineC₂H₇N45.082.0
TriethylamineC₆H₁₅N101.191.5
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic

Visualizations

Experimental Workflow

Synthesis_Workflow A 1. Dissolve 2-(Benzyloxy)benzoic acid in anhydrous DCM B 2. Add oxalyl chloride at 0°C A->B C 3. Stir at RT for 2h to form acyl chloride B->C D 4. Concentrate under reduced pressure C->D E 5. Dissolve crude acyl chloride in anhydrous DCM D->E F 6. Add dimethylamine and TEA at 0°C E->F G 7. Quench with water and perform aqueous workup F->G H 8. Purify by column chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Reaction_Scheme reactant reactant reagent reagent intermediate intermediate product product start 2-(Benzyloxy)benzoic Acid inter 2-(Benzyloxy)benzoyl Chloride (Crude Intermediate) start->inter + r1 1. Oxalyl Chloride, cat. DMF 2. DCM, 0°C to RT r1->inter final This compound inter->final + r2 1. Dimethylamine, TEA 2. DCM, 0°C r2->final

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of N,N-Dimethylbenzamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N,N-dimethylbenzamide moiety is a prevalent structural feature in a wide array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and robust synthetic methodologies for its construction is of significant interest to researchers in organic synthesis and drug development. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of C-N bonds. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of N,N-dimethylbenzamides, focusing on methods that utilize readily available starting materials and offer broad substrate scope.

Key Methodologies

Several copper-catalyzed approaches have been successfully employed for the synthesis of N,N-dimethylbenzamides. The primary methods involve the coupling of an aryl precursor with a dimethylamine source, often utilizing N,N-dimethylformamide (DMF) as both a solvent and a reagent. The main strategies include:

  • Goldberg-Type Amination of Aryl Halides: This classic approach involves the coupling of aryl iodides or bromides with a source of dimethylamine. In the context of N,N-dimethylbenzamide synthesis, DMF can serve as the precursor to the dimethylamine moiety. The reaction is typically facilitated by a copper(I) catalyst and a suitable ligand.

  • Amidation of Benzoic Acids: Direct amidation of benzoic acids with DMF presents an alternative route. This method often requires an activating agent or specific catalytic system to promote the C-N bond formation.

  • From Benzyl Cyanides and Aryl Halides: A one-pot reaction involving the copper-catalyzed reaction of benzyl cyanides, aryl iodides, and DMF has been reported to yield N,N-dimethylbenzamides.[1]

  • From Nitriles and DMF: Copper-catalyzed amidation of nitriles with DMF under an oxygen atmosphere provides another synthetic pathway.[2]

This document will focus on the widely applicable Goldberg-type reaction due to its versatility and extensive documentation in the scientific literature.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from representative copper-catalyzed syntheses of N,N-dimethylbenzamides, highlighting the catalyst, ligand, base, solvent, reaction conditions, and reported yields for various substituted aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1IodobenzeneCu₂O (20)1,10-phenanthroline (40)TsOHDMF13012up to 85[1]
21-Bromo-4-methoxybenzeneCuI (10)N,N-dimethylglycine (20)K₂CO₃DMF1102485-95[3][4]
3IodobenzeneCuI (10)N,N-dimethylglycine (20)K₃PO₄DMF902482[3][4]
41-Iodo-4-nitrobenzeneCuI (10)N,N-dimethylglycine (20)K₃PO₄DMF802489[3][4]
51-Iodo-2-methylbenzeneCuI (10)N,N-dimethylglycine (20)K₃PO₄DMF902478[3][4]

Experimental Protocols

Protocol 1: Copper/N,N-Dimethylglycine Catalyzed Synthesis from Aryl Bromides

This protocol is adapted from the efficient Goldberg reaction using N,N-dimethylglycine as a ligand.[3][4]

Materials:

  • Aryl bromide (1.0 mmol)

  • N,N-dimethylformamide (DMF, as a reactant source and solvent, 0.5 mL)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Schlenk tube

  • Argon gas supply

  • Standard laboratory glassware

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the tube and backfill with argon. This is repeated three times to ensure an inert atmosphere.

  • Add DMF (0.5 mL) to the Schlenk tube via syringe under an argon atmosphere.

  • Immerse the Schlenk tube in a preheated oil bath at the specified temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the cooled mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N,N-dimethylbenzamide.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from Benzyl Cyanide and Iodobenzene

This protocol describes a one-pot reaction where DMF serves as the amide source.[1]

Materials:

  • Benzyl cyanide (1.0 mmol)

  • Iodobenzene (1.0 mmol)

  • N,N-dimethylformamide (DMF, 2.0 mL)

  • p-Toluenesulfonic acid (TsOH, 1.0 mmol)

  • Copper(I) oxide (Cu₂O, 0.2 mmol, 20 mol%)

  • 1,10-phenanthroline (0.4 mmol, 40 mol%)

  • Schlenk tube

  • Oxygen (O₂) atmosphere

  • Standard laboratory glassware

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL Schlenk tube, combine benzyl cyanide (1.0 mmol), iodobenzene (1.0 mmol), DMF (2.0 mL), TsOH (1.0 mmol), Cu₂O (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).[1]

  • Stir the mixture at 130 °C under an O₂ atmosphere for 12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Quench the reaction with water and extract the product with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous MgSO₄.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent to obtain the N,N-dimethylbenzamide.[1]

Visualizations

Experimental Workflow for Copper-Catalyzed N,N-Dimethylbenzamide Synthesis

The following diagram illustrates the general experimental workflow for the copper-catalyzed synthesis of N,N-dimethylbenzamides from aryl halides.

experimental_workflow start_end start_end reagents reagents conditions conditions process process purification purification A Start: Aryl Halide, Catalyst, Ligand, Base B Add DMF (Solvent/Reagent) A->B C Inert Atmosphere (Argon) B->C D Heating & Stirring C->D E Reaction Mixture D->E F Work-up: Quenching & Extraction E->F G Purification: Column Chromatography F->G H Final Product: N,N-Dimethylbenzamide G->H

Caption: General workflow for Cu-catalyzed N,N-dimethylbenzamide synthesis.

Logical Relationship of Reaction Components

This diagram outlines the logical relationship and roles of the key components in a typical copper-catalyzed amidation reaction.

logical_relationship substrate substrate catalyst_system catalyst_system reagent_solvent reagent_solvent product product condition condition ArylHalide Aryl Halide Product N,N-Dimethylbenzamide ArylHalide->Product C-N Coupling DMF DMF (Amine Source & Solvent) DMF->Product CuCatalyst Copper Catalyst (e.g., CuI, Cu₂O) CuCatalyst->Product Catalyzes Ligand Ligand (e.g., N,N-dimethylglycine) Ligand->CuCatalyst Activates Base Base (e.g., K₂CO₃) Base->Product Promotes Heat Heat Heat->Product Enables

Caption: Key components in Cu-catalyzed N,N-dimethylbenzamide synthesis.

References

Application Note: Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide through the amide coupling of 2-(benzyloxy)benzoic acid and dimethylamine. The protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). This method offers a reliable and straightforward approach for the formation of the target amide, a valuable building block in medicinal chemistry and organic synthesis. This document includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the construction of biologically active molecules. The synthesis of substituted benzamides is of significant interest as this motif is present in numerous therapeutic agents. This compound serves as a versatile intermediate, incorporating a protected phenol and a dimethylamide functionality, which can be further elaborated in multi-step syntheses. This application note describes a robust protocol for its preparation using a HATU-mediated amide coupling reaction. HATU is a widely used uronium-based coupling reagent known for its high efficiency, fast reaction times, and suppression of racemization.

Data Presentation

The following table summarizes the key reactants and their physicochemical properties, as well as the expected properties of the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2-(Benzyloxy)benzoic acidC₁₄H₁₂O₃228.24White solid73-77N/A
Dimethylamine (2M in THF)C₂H₇N45.08Solution in THF-937-9 (neat)
HATUC₁₀H₁₅F₆N₆OP380.23White solid184-186 (dec.)N/A
N,N-DiisopropylethylamineC₈H₁₉N129.24Colorless liquid-50126.5
This compoundC₁₆H₁₇NO₂255.31Expected solid/oilNot availableNot available

Experimental Protocols

Materials and Equipment
  • 2-(Benzyloxy)benzoic acid (≥97%)

  • Dimethylamine solution (2.0 M in THF)

  • HATU (≥98%)

  • N,N-Diisopropylethylamine (DIPEA) (≥99.5%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware for workup and chromatography

Synthesis of this compound

Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(benzyloxy)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M).

  • To the stirred solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add a 2.0 M solution of dimethylamine in THF (1.2 eq) to the reaction mixture.

Reaction and Workup:

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Combine the fractions containing the product and remove the solvent under reduced pressure.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

experimental_workflow Experimental Workflow for Amide Coupling start Start reactants 1. Add 2-(benzyloxy)benzoic acid, HATU, and DIPEA to anhydrous DMF start->reactants activation 2. Stir for 15-30 min at RT (Pre-activation) reactants->activation add_amine 3. Add Dimethylamine solution (2M in THF) activation->add_amine reaction 4. Stir for 2-4 hours at RT add_amine->reaction workup 5. Aqueous Workup (Water, EtOAc, NaHCO3, Brine) reaction->workup purification 6. Purification (Flash Column Chromatography) workup->purification product 7. Isolate Pure This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application Notes and Protocols for 2-(Benzyloxy)-N,N-dimethylbenzamide and its Analogs as In Vitro Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in the field of neuroprotective agents have highlighted the therapeutic potential of benzyloxy benzamide derivatives in mitigating neuronal damage, particularly in the context of ischemic stroke and excitotoxicity. While research on the specific compound 2-(Benzyloxy)-N,N-dimethylbenzamide is not extensively documented in publicly available literature, a closely related analog, compound 29 (LY836) , has demonstrated significant neuroprotective effects in vitro. This document provides a detailed overview of the application of these compounds, focusing on the established mechanism of action and providing comprehensive protocols for in vitro evaluation.

The primary mechanism of neuroprotection for this class of compounds is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[1][2] Under excitotoxic conditions, such as those induced by excessive glutamate, the N-methyl-D-aspartate receptor (NMDAR) is overactivated, leading to a calcium influx that activates nNOS, which is tethered to the NMDA receptor complex by PSD95. This results in the overproduction of nitric oxide (NO), a key mediator of neuronal damage. By blocking the PSD95-nNOS interaction, benzyloxy benzamide derivatives prevent the excessive NO production and subsequent neuronal death.[1][2]

These application notes and protocols are designed to guide researchers in the in vitro assessment of this compound and its analogs as neuroprotective agents.

Data Presentation

The following table summarizes the in vitro neuroprotective activity of the lead benzyloxy benzamide derivative, compound 29 (LY836), against glutamate-induced excitotoxicity in primary cortical neurons.

CompoundAssayCell TypeChallengeEC50% Max ProtectionReference
29 (LY836) Cell Viability (MTT Assay)Primary Cortical NeuronsGlutamate0.43 µM~80% at 10 µMChen et al., 2023

EC50 (Half-maximal effective concentration) represents the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for glutamate-induced excitotoxicity and the mechanism of action for benzyloxy benzamide derivatives.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Overactivates Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel PSD95 PSD95 NMDA_Receptor->PSD95 Associated with nNOS nNOS Ca_ion->nNOS Activates PSD95->nNOS Tethers NO Excess NO Production nNOS->NO Catalyzes Neurotoxicity Neuronal Damage & Cell Death NO->Neurotoxicity Compound 2-(Benzyloxy)benzamide Derivative (LY836) Compound->PSD95 Blocks Interaction

Caption: Glutamate excitotoxicity pathway and therapeutic intervention.

Experimental Protocols

Assessment of Neuroprotective Activity against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details the methodology to evaluate the neuroprotective effects of a test compound against glutamate-induced cell death in primary cortical neuron cultures.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment Isolate_Neurons Isolate Primary Cortical Neurons Plate_Cells Plate Neurons in 96-well plates Isolate_Neurons->Plate_Cells Culture_Cells Culture for 7-9 days Plate_Cells->Culture_Cells Pretreat Pre-treat with Test Compound Culture_Cells->Pretreat Induce_Toxicity Induce Excitotoxicity (Glutamate) Pretreat->Induce_Toxicity Incubate Incubate for 24h Induce_Toxicity->Incubate MTT_Assay MTT Assay for Cell Viability Incubate->MTT_Assay LDH_Assay LDH Assay for Cytotoxicity Incubate->LDH_Assay G cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Treat_Cells Treat Neurons with Test Compound & Glutamate Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Incubate_Ab Incubate Lysate with anti-PSD95 Ab Quantify_Protein->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash_Beads Wash Beads Add_Beads->Wash_Beads Elute Elute Proteins Wash_Beads->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot for nNOS and PSD95 SDS_PAGE->Western_Blot

References

Application Notes and Protocols: 2-(Benzyloxy)-N,N-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a benzyloxy group and a dimethylamide functionality, as seen in 2-(Benzyloxy)-N,N-dimethylbenzamide and its derivatives, offers a versatile platform for therapeutic agent design. This structural motif has been explored for a range of biological activities, primarily in the areas of neuroprotection and oncology. The benzyloxy group can engage in crucial interactions with biological targets, while the N,N-dimethylbenzamide moiety often contributes to favorable pharmacokinetic properties.

This document provides an overview of the known applications of the this compound scaffold, with a focus on its derivatives that have shown significant biological activity. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and biological evaluation, and graphical representations of relevant pathways and workflows.

I. Neuroprotective Applications

Derivatives of benzyloxy benzamide have emerged as potent neuroprotective agents, particularly in the context of ischemic stroke. The primary mechanism of action involves the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[1][2] Aberrant activation of N-methyl-D-aspartate receptors (NMDARs) following a stroke leads to excessive nNOS activation, a key driver of neuronal damage. By blocking the PSD95-nNOS interaction, these compounds can mitigate this damage without the side effects associated with direct NMDAR antagonism.[1]

Quantitative Data: Neuroprotective Activity

A series of benzyloxy benzamide derivatives have been synthesized and evaluated for their neuroprotective effects. The following table summarizes the key data for a promising lead compound, referred to as compound 29 (LY836) in the cited literature.[1]

CompoundBiological TargetAssayResultReference
29 (LY836)PSD95-nNOS PPIGlutamate-induced damage in primary cortical neuronsImproved neuroprotective activity[1]
29 (LY836)Pharmacokinetics (Oral)Rat modelT1/2 = 4.26 h[1]
29 (LY836)Pharmacokinetics (Intravenous)Rat modelT1/2 = 4.08 h[1]
29 (LY836)In vivo efficacyRat MCAO modelReduced infarct size and neurological deficit score[1]

Signaling Pathway: PSD95-nNOS Mediated Neurotoxicity

PSD95_nNOS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx PSD95 PSD95 nNOS nNOS PSD95->nNOS Binds & Activates NO Nitric Oxide (NO) nNOS->NO Produces Ca_ion->PSD95 Activates Damage Neuronal Damage NO->Damage Leads to Inhibitor Benzyloxy Benzamide Derivative (e.g., Cmpd 29) Inhibitor->PSD95 Blocks Interaction

Caption: Mechanism of neuroprotection by benzyloxy benzamide derivatives.

II. Anticancer Applications

The benzyloxy-amide scaffold has also been investigated for its potential in cancer therapy. Derivatives have been designed as tubulin polymerization inhibitors and as agents with broad-spectrum antiproliferative activity.[3][4]

Quantitative Data: Antiproliferative Activity

A study on N-benzylbenzamide derivatives identified compounds that act as potent inhibitors of tubulin polymerization, binding to the colchicine site.[4] Another series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed significant activity against various cancer cell lines.[3]

Compound ClassTarget Cell LinesIC50 Range (nM)Reference
N-Benzylbenzamide DerivativesVarious cancer cell lines12 - 27[4]
CompoundTarget Cell LineIC50 (µM)Reference
6k (benzyloxyquinoxaline derivative)MCF-7 (Breast)6.93 ± 0.4[3]
6k (benzyloxyquinoxaline derivative)HCT-116 (Colon)10.88 ± 0.8[3]
6k (benzyloxyquinoxaline derivative)Hela (Cervical)9.46 ± 0.7[3]
6k (benzyloxyquinoxaline derivative)PC-3 (Prostate)12.17 ± 0.9[3]

III. Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

A. General Synthesis of this compound Derivatives

This protocol describes a typical amidation reaction to form the N,N-dimethylbenzamide moiety from a corresponding benzoic acid.

Materials:

  • 2-(Benzyloxy)benzoic acid or a suitable derivative

  • N,N-Dimethylamine

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-(benzyloxy)benzoic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add N,N-dimethylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Experimental Workflow: Synthesis and Screening

Synthesis_Screening_Workflow cluster_screening Biological Screening Start Starting Materials (e.g., Benzoic Acid Derivative) Synthesis Chemical Synthesis (Amidation Reaction) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound Pure Benzyloxy Benzamide Derivative Characterization->Compound In_Vitro In Vitro Assays (e.g., PPI inhibition, Cytotoxicity) Compound->In_Vitro In_Vivo In Vivo Models (e.g., MCAO for stroke, Xenograft for cancer) In_Vitro->In_Vivo Promising Candidates Data Data Analysis (IC50, Efficacy) In_Vivo->Data Lead Lead Compound Identification Data->Lead

Caption: General workflow for synthesis and screening of derivatives.

B. Co-Immunoprecipitation Assay for PSD95-nNOS Interaction

This protocol is to verify the disruption of the PSD95-nNOS interaction in a cellular context.[1]

Materials:

  • Cortical neuron cell cultures

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against PSD95

  • Protein A/G agarose beads

  • Test compound (benzyloxy benzamide derivative)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against PSD95 and nNOS for Western blotting

Procedure:

  • Treat cultured cortical neurons with the test compound for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an anti-PSD95 antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using primary antibodies against PSD95 and nNOS to detect the co-precipitated proteins. A reduction in the nNOS band in the presence of the compound indicates disruption of the interaction.

IV. Other Potential Applications

While neuroprotection and oncology are the most explored areas, the structural features of benzyloxy benzamides suggest potential in other therapeutic fields. For instance, related benzamide structures have shown promise as antiprotozoal agents.[5] The 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide variant has also been noted for potential antimicrobial and enzyme inhibitory activities, suggesting a broader biological scope for this chemical class.[6]

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery. The demonstrated activities in neuroprotection and oncology highlight the therapeutic potential of this chemical class. The provided protocols and data serve as a foundation for researchers to further explore and optimize these compounds for various medicinal chemistry applications. Future work could focus on expanding the structure-activity relationship studies, improving pharmacokinetic profiles, and exploring novel therapeutic targets.

References

Application Notes and Protocols for 2-(Benzyloxy)-N,N-dimethylbenzamide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-N,N-dimethylbenzamide is a synthetic organic compound with a chemical structure suggestive of potential activity as a modulator of key cellular signaling pathways. Benzamide derivatives are a well-established class of compounds that include potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, are critical for the cellular response to DNA damage, and their inhibition is a clinically validated strategy in cancer therapy.[1][2] These application notes provide a framework for investigating the biochemical activity of this compound as a putative PARP inhibitor. The protocols described herein outline methods to determine its enzymatic inhibitory potency and its cellular effects on PARP-mediated DNA damage repair pathways.

Hypothetical Biochemical Profile

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of PARP1. The following quantitative data is illustrative and should be determined experimentally for the compound.

ParameterValueAssay Type
PARP1 IC5075 nMEnzymatic Activity Assay (Fluorometric)
PARP2 IC501.2 µMEnzymatic Activity Assay (Fluorometric)
PARP1 Trapping EC50250 nMPARP Trapping Assay (Fluorescence Polarization)
Cellular PAR Inhibition EC50500 nMIn-Cell Western Blot

Signaling Pathway

Poly(ADP-ribose) polymerase (PARP) plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks (SSBs).[3] Upon detection of a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[4] This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage. The accumulation of negatively charged PAR chains also leads to the dissociation of PARP1 from the DNA, allowing the repair machinery to access the break.[5]

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Complex (XRCC1, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Compound 2-(Benzyloxy)-N,N- dimethylbenzamide Compound->PARP1 inhibits

Caption: PARP1 Signaling in DNA Single-Strand Break Repair.

Experimental Protocols

PARP1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+. The remaining NAD+ is converted to a fluorescent product, and a decrease in fluorescence indicates PARP1 activity.

Workflow:

Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow A Prepare Reagents: - PARP1 Enzyme - Activated DNA - β-NAD+ - Test Compound Dilutions B Add Reagents to 96-well Plate: - PARP1 - Activated DNA - Test Compound A->B C Initiate Reaction: Add β-NAD+ and Incubate B->C D Stop Reaction and Develop Signal: Add Developer Reagent C->D E Read Fluorescence (Ex/Em = 420/480 nm) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: Workflow for PARP1 Enzymatic Activity Assay.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Developer Reagent (containing NAD+ cycling enzyme and substrate)

  • This compound

  • Positive Control Inhibitor (e.g., Olaparib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in PARP assay buffer.

  • In a 96-well plate, add 25 µL of PARP assay buffer to the blank wells, 25 µL of test compound dilutions to the sample wells, and 25 µL of positive control inhibitor to the positive control wells.

  • Add 25 µL of a mixture of PARP1 enzyme and activated DNA to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 50 µL of β-NAD+ solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and develop the signal by adding 50 µL of the developer reagent to all wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation of 420 nm and an emission of 480 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a compound to "trap" PARP1 on a DNA substrate. In the presence of a trapping agent, PARP1 remains bound to a fluorescently labeled DNA probe, resulting in a high fluorescence polarization (FP) signal.[6][7][8]

Workflow:

Trapping_Assay_Workflow cluster_workflow PARP Trapping Assay Workflow A Prepare Reagents: - PARP1 Enzyme - Fluorescent DNA Probe - β-NAD+ - Test Compound Dilutions B Add Reagents to 384-well Plate: - Fluorescent DNA Probe - Test Compound A->B C Add PARP1 Enzyme and Incubate B->C D Initiate PARylation (in control wells): Add β-NAD+ C->D E Read Fluorescence Polarization D->E F Data Analysis: Calculate EC50 for PARP Trapping E->F

Caption: Workflow for PARP Trapping Assay.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Fluorescently labeled DNA oligonucleotide duplex (with a single-strand break)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Trapping Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • This compound

  • Positive Control Trapping Agent (e.g., Talazoparib)

  • 384-well black, low-volume microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control trapping agent in PARP trapping assay buffer.

  • In a 384-well plate, add 5 µL of the fluorescent DNA probe to all wells.

  • Add 5 µL of test compound dilutions, positive control, or buffer to the appropriate wells.

  • Add 5 µL of PARP1 enzyme to all wells and incubate for 30 minutes at room temperature.

  • To the wells designated for measuring PARP dissociation (control), add 5 µL of β-NAD+. To the trapping wells, add 5 µL of buffer.

  • Incubate for 60 minutes at room temperature.

  • Measure the fluorescence polarization of each well.

  • The trapping efficiency is determined by the increase in FP signal in the presence of the compound compared to the control with NAD+. Calculate the EC50 for PARP trapping from the dose-response curve.

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS), experimental protocols, or biological activity data were found for 2-(Benzyloxy)-N,N-dimethylbenzamide. The following information is based on data for the closely related compound N,N-dimethylbenzamide and the broader class of benzyloxy benzamide derivatives. Researchers should handle this compound with caution and perform their own risk assessment.

Product Information

Chemical Name: this compound

Structure: (Structure to be inferred from the name as no direct image is available)

General Description: This compound belongs to the benzamide class of molecules. Benzamides are characterized by a benzene ring attached to an amide functional group. The "2-benzyloxy" substitution indicates a benzyl ether group at the ortho position of the benzene ring relative to the amide group. N,N-dimethyl indicates two methyl groups on the amide nitrogen. Benzamide derivatives have been explored for various biological activities. Notably, a class of benzyloxy benzamide derivatives has been investigated for neuroprotective effects.[1]

Handling and Storage Guidelines

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The following guidelines are based on data for N,N-dimethylbenzamide.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is insufficient, wear a suitable respiratory equipment, such as a chemical respirator with an organic vapor cartridge.[2]

2.2. Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Wash hands thoroughly after handling.[2][4]

  • Do not eat, drink, or smoke when using this product.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

2.3. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep the container tightly closed.[2][3][4]

  • Store locked up.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][3]

2.4. First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Quantitative Data Summary

The following table summarizes the available physicochemical data for the related compound N,N-dimethylbenzamide . This data should be used as an estimate, and the properties of this compound may vary.

PropertyValueSource
Molecular Formula C9H11NOPubChem
Molecular Weight 149.19 g/mol PubChem
Appearance Off-white solidThermo Fisher Scientific[4]
Melting Point 43-45 °CChemicalBook
Boiling Point 132-133 °C at 15 mmHgChemicalBook
Solubility Soluble in waterChemicalBook

Experimental Protocols

No specific experimental protocols for this compound were found. The following is a general protocol for preparing a stock solution of a solid compound for use in biological assays, based on common laboratory practices.

Protocol: Preparation of a Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for serial dilution in experimental assays.

  • Materials:

    • This compound powder

    • Anhydrous DMSO (or other suitable organic solvent)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

  • Procedure:

    • Determine the desired concentration and volume of the stock solution (e.g., 10 mM).

    • Calculate the required mass of the compound using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) . (Note: Use the molecular weight of this compound if known, otherwise use an estimate).

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the calculated mass of the compound into the tube.

    • Add the appropriate volume of solvent (e.g., DMSO) to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming may be required for some compounds, but stability upon heating should be considered.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to maintain stability. Protect from light if the compound is light-sensitive.

Potential Signaling Pathway

Some benzyloxy benzamide derivatives have been identified as inhibitors of the protein-protein interaction (PPI) between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS).[1] This interaction is implicated in neuronal damage following ischemic events like stroke.[1] The diagram below illustrates this proposed mechanism of action.

G Proposed Signaling Pathway of Benzyloxy Benzamide Derivatives cluster_0 Normal Pathophysiological Cascade cluster_1 Therapeutic Intervention Ischemia Ischemic Insult (e.g., Stroke) Glutamate Excessive Glutamate Release Ischemia->Glutamate NMDAR NMDAR Activation Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx PSD95_nNOS PSD95-nNOS Interaction Ca_influx->PSD95_nNOS NO_production Excessive NO Production PSD95_nNOS->NO_production Neurotoxicity Neuronal Damage & Cell Death NO_production->Neurotoxicity Benzamide This compound (Proposed) Benzamide->PSD95_nNOS Inhibition

Caption: Proposed mechanism of neuroprotection by benzyloxy benzamide derivatives.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening a compound like this compound for biological activity.

G General Compound Screening Workflow start Start prep Prepare Stock Solution of Compound start->prep treatment Treat Cells/Enzyme with Compound prep->treatment assay_design Design Biological Assay (e.g., cell-based, enzyme inhibition) assay_design->treatment incubation Incubation Period treatment->incubation data_acq Data Acquisition (e.g., plate reader, microscopy) incubation->data_acq analysis Data Analysis (e.g., IC50 calculation) data_acq->analysis end End analysis->end

Caption: A typical workflow for evaluating the biological activity of a test compound.

References

Application Notes and Protocols for the Quantification of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2-(Benzyloxy)-N,N-dimethylbenzamide. While specific validated methods for this particular analyte are not widely published, this guide leverages established methodologies for structurally similar compounds, such as N,N-dimethylbenzamide and other benzamide derivatives, to provide robust starting points for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Approaches

The quantification of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples, can be effectively achieved using modern chromatographic techniques. The choice between HPLC and GC-MS will depend on the sample matrix, required sensitivity, and the nature of the impurities to be monitored.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity, making it suitable for purity testing, stability-indicating assays, and quantification in biological fluids.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For N,N-dimethylbenzamide derivatives, GC-MS can provide excellent specificity and sensitivity. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general HPLC method adaptable for the quantification of this compound. The protocol is based on methods developed for other benzamide compounds[1][2].

Experimental Protocol: HPLC

Objective: To develop a stability-indicating HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Reference standard of this compound

  • Sample diluent (e.g., Acetonitrile:Water 50:50 v/v)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient or isocratic elution can be developed. A good starting point for gradient elution is:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be around 230 nm or 270 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample by dissolving it in the sample diluent to achieve a concentration within the linear range of the calibration curve. Filtration through a 0.45 µm syringe filter is recommended before injection.

  • For Biological Samples: A liquid-liquid extraction (e.g., with methylene chloride or ethyl acetate) or solid-phase extraction (SPE) will be necessary to isolate the analyte from the matrix[1][2].

Method Validation: The method should be validated according to ICH Q2(R2) or USP <1225> guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria based on analogous compounds.

Quantitative Data Summary for Analogous Benzamides (HPLC)
ParameterTypical Performance for Benzamide DerivativesReference
Linearity (Correlation Coefficient, r²)> 0.999[3]
Range0.25 - 20 µg/mL[1][2]
Accuracy (% Recovery)95 - 105%[1][2]
Precision (% RSD)< 2%[1][2]
Limit of Detection (LOD)0.1 ng[1][2]
Limit of Quantification (LOQ)0.2 ng[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section provides a general GC-MS method suitable for the quantification of this compound, based on established methods for N,N-dimethylbenzamide[4][5].

Experimental Protocol: GC-MS

Objective: To develop a sensitive and specific GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Analytical column: Capillary column suitable for amine-containing compounds (e.g., Rtx-5 amine, 30 m x 0.32 mm, 1.50 µm film thickness)[4][5]

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas, >99.999% purity)

  • Methanol or other suitable solvent (GC grade)

  • Reference standard of this compound

Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 2 mL/min[4][5].

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for peak identification. Characteristic ions for this compound should be determined by injecting a standard solution in full scan mode.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

Quantitative Data Summary for N,N-dimethylbenzamide (GC-MS)
ParameterReported Performance for N,N-dimethylbenzamideReference
Linearity (Correlation Coefficient, r²)> 0.99[4][5]
System Precision (% RSD)1.1%[4][5]
Method Precision (% RSD)1.9%[4][5]
Intermediate Precision (% RSD)1.2%[4][5]
Accuracy (% Recovery)80 - 98%[4][5]

Diagrams

Analytical_Method_Development_Workflow start Define Analytical Target Profile lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development lit_review->method_dev hplc HPLC (LC-MS) method_dev->hplc gcms GC-MS method_dev->gcms optimization Parameter Optimization (Mobile Phase, Column, Temp.) hplc->optimization gcms->optimization validation Method Validation (ICH/USP) optimization->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity/ Stability Indicating validation->specificity sensitivity LOD/LOQ validation->sensitivity routine_use Routine Analysis & Quality Control validation->routine_use

Caption: Workflow for analytical method development and validation.

Sample_Quantification_Protocol sample_prep Sample Preparation (Dissolution, Extraction) analysis Sample Analysis (Inject Sample) sample_prep->analysis std_prep Standard Preparation (Stock & Working Solutions) calibration Calibration Curve Generation (Inject Standards) std_prep->calibration data_acq Data Acquisition (Peak Area/Height) calibration->data_acq analysis->data_acq quantification Quantification (Interpolate from Curve) data_acq->quantification report Report Results quantification->report

Caption: General protocol for sample quantification.

References

Application Notes and Protocols for Antiproliferative Studies of 2-(Benzyloxy)benzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the antiproliferative activity of 2-(Benzyloxy)-N,N-dimethylbenzamide was not prominently available in the reviewed literature. The following application notes and protocols are based on studies of closely related analogs, primarily derivatives of 2-(benzyloxy)benzaldehyde, which share a common structural motif and have demonstrated significant antiproliferative effects. These protocols can serve as a foundational guide for investigating the anticancer potential of this compound.

Application Notes

Introduction

Derivatives of benzyloxybenzamide and its precursors, such as benzyloxybenzaldehyde, have emerged as a promising class of compounds in anticancer research. These molecules have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[1][2][3] Mechanistic studies suggest that their mode of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as therapeutic agents.[1][2]

Mechanism of Action

Several studies on 2-(benzyloxy)benzaldehyde derivatives indicate that these compounds can induce apoptosis through the disruption of mitochondrial function.[1][2] A key event observed is the loss of mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway.[2] Furthermore, these compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell division and proliferation.[1][2] Other benzamide derivatives have been found to modulate signaling pathways such as mTORC1 and autophagy, suggesting that compounds with a benzamide scaffold can have diverse cellular targets.[4][5]

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies on 2-(benzyloxy)benzaldehyde derivatives have provided insights into the chemical features that influence their anticancer potency. For instance, the position and nature of substituents on both the benzyloxy and benzaldehyde rings can significantly impact the antiproliferative activity.[1][2] It has been observed that certain substitutions, such as methoxy or chloro groups at specific positions, can enhance the cytotoxic effects against cancer cells.[2]

Data Presentation: Antiproliferative Activity of Benzyloxy-Containing Compounds

The following tables summarize the quantitative data on the antiproliferative activity of various benzyloxy-containing compounds against different human cancer cell lines.

Table 1: Antiproliferative Activity of 2-(Benzyloxy)benzaldehyde Derivatives against HL-60 Leukemia Cells

CompoundChemical NameConcentration (µM) for Significant ActivityReference
17 2-(Benzyloxy)benzaldehyde1-10[2]
26 2-(Benzyloxy)-4-methoxybenzaldehyde1-10[2]
27 2-(Benzyloxy)-5-methoxybenzaldehyde1-10[2]
28 2-(Benzyloxy)-5-chlorobenzaldehyde1-10[2]
29 2-[(3-Methoxybenzyl)oxy]benzaldehyde1-10 (Most Potent)[2]
30 2-[(2-Chlorobenzyl)oxy]benzaldehyde1-10[2]
31 2-[(4-Chlorobenzyl)oxy]benzaldehyde1-10[2]

Table 2: Antiproliferative Activity of Benzyloxy Dihydropyrimidinone Derivatives

Compound ClassCell LinesGI₅₀ Range (µM)Reference
Benzyloxy DihydropyrimidinonesSix human solid tumor cell lines1.1 - 3.1 (for the most potent derivative)[3]

Table 3: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides

CompoundCell LineIC₅₀ (µM)Reference
6k PC-3 (Prostate)12.17 ± 0.9[6][7]
HeLa (Cervical)9.46 ± 0.7[6][7]
HCT-116 (Colon)10.88 ± 0.8[6][7]
MCF-7 (Breast)6.93 ± 0.4[6][7]
Doxorubicin PC-3 (Prostate)Not specified[6][7]
(Reference)HeLa (Cervical)8.87 ± 0.6[6][7]
HCT-116 (Colon)5.57 ± 0.4[6][7]
MCF-7 (Breast)4.17 ± 0.2[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a test compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., HL-60, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of a test compound on the cell cycle distribution.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Test compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Conclusion compound Compound Synthesis & Characterization viability_assay Cell Viability Assay (e.g., MTT, SRB) compound->viability_assay cell_culture Cancer Cell Line Culture cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis data_analysis SAR Analysis & Pathway Identification cell_cycle->data_analysis mito Mitochondrial Membrane Potential Assay apoptosis->mito apoptosis->data_analysis mito->data_analysis conclusion Conclusion on Antiproliferative Potential data_analysis->conclusion apoptosis_pathway cluster_cell Cancer Cell compound 2-(Benzyloxy)benzaldehyde Derivatives mitochondrion Mitochondrion compound->mitochondrion Loss of Membrane Potential cell_cycle Cell Cycle Progression compound->cell_cycle Inhibition cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution g2m_arrest G2/M Arrest

References

Application Notes & Protocols for the In Vivo Formulation of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The effective in vivo evaluation of novel chemical entities such as 2-(Benzyloxy)-N,N-dimethylbenzamide is critically dependent on the development of a suitable formulation that ensures adequate exposure in preclinical models. As many new chemical entities exhibit poor aqueous solubility, creating a formulation that allows for consistent and reproducible bioavailability is a significant challenge. These application notes provide a comprehensive guide to developing a suitable formulation for this compound, a compound anticipated to have low aqueous solubility based on its structural similarity to other benzamide derivatives.[1] The protocols outlined below cover physicochemical characterization, solubility screening, and the preparation of various formulation types for in vivo studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation development. While specific experimental data for this compound is not widely available, the following table summarizes key properties based on data for structurally related compounds like N,N-dimethylbenzamide.[2][3][4] These values should be experimentally verified for this compound.

PropertyValue (Predicted/Reference)Significance in Formulation
Molecular FormulaC₁₆H₁₇NO₂Influences molecular weight and solubility.
Molecular Weight~255.31 g/mol Impacts diffusion and dissolution rates.
AppearancePredicted to be a solid at room temperature.Affects handling and choice of formulation type (solution vs. suspension).
Water SolubilityPredicted to be poorly soluble.[1]A key challenge for achieving adequate bioavailability.
Organic Solvent SolubilityExpected to be soluble in organic solvents like DMSO, ethanol, and acetone.[1]Useful for initial stock solution preparation and as co-solvents in formulations.
Melting PointNot specified; likely a solid.Important for physical stability and some formulation processes like hot-melt extrusion.

Formulation Development Workflow

The development of a suitable in vivo formulation is a stepwise process. The following diagram illustrates a typical workflow for a poorly soluble compound like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Formulation & Optimization cluster_3 Phase 4: Finalization A Physicochemical Characterization (Solubility, pKa, logP) B Vehicle Solubility Screening A->B C Preliminary Stability Assessment B->C D Select Formulation Strategy (e.g., Solution, Suspension) C->D E Optimize Vehicle Composition D->E F Final Formulation Preparation E->F G QC Testing (Appearance, pH, Purity) F->G cluster_pathway Hypothetical Enzyme Inhibition Pathway A Substrate B Enzyme A->B Binds to C Product B->C Catalyzes D Cell Proliferation & Survival C->D E 2-(Benzyloxy)-N,N- dimethylbenzamide E->B Inhibits

References

Scaling Up the Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scaled-up synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The described two-step method is robust, scalable, and proceeds through a readily accessible acid chloride intermediate.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, often serving as precursors for more complex molecular architectures. The synthesis of this compound is typically achieved through the coupling of 2-(benzyloxy)benzoic acid and dimethylamine. For larger scale production, a two-step process involving the initial formation of 2-(benzyloxy)benzoyl chloride is often preferred due to its efficiency and scalability. This protocol details this two-step approach, providing clear methodologies and expected outcomes.

Synthesis Overview

The synthesis of this compound is performed in two main steps:

  • Formation of 2-(Benzyloxy)benzoyl Chloride: 2-(Benzyloxy)benzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Amidation: The resulting 2-(benzyloxy)benzoyl chloride is then reacted with dimethylamine in the presence of a base to yield the desired N,N-dimethylbenzamide.

This approach is advantageous for scale-up as the acid chloride intermediate is highly reactive and can be used directly in the next step, often without the need for extensive purification.

Experimental Protocols

Materials and Methods
Reagent/SolventSupplierGrade
2-(Benzyloxy)benzoic acidCommercially Available≥98%
Thionyl chloride (SOCl₂)Commercially AvailableReagent Grade
Dichloromethane (DCM)Commercially AvailableAnhydrous
Dimethylamine (2M in THF)Commercially AvailableSolution
Triethylamine (TEA)Commercially Available≥99%
Diethyl etherCommercially AvailableAnhydrous
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous MgSO₄Commercially Available
Step 1: Synthesis of 2-(Benzyloxy)benzoyl Chloride

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(benzyloxy)benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to create a slurry.

  • Slowly add thionyl chloride (1.5 eq) to the stirred slurry at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(benzyloxy)benzoyl chloride is a viscous oil that can be used in the next step without further purification.

Step 2: Synthesis of this compound

Procedure:

  • Dissolve the crude 2-(benzyloxy)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.0 eq, e.g., from a 2M solution in THF) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the dimethylamine/triethylamine solution to the stirred solution of 2-(benzyloxy)benzoyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

StepReactantProductScaleYield (%)Purity (%)
12-(Benzyloxy)benzoic acid2-(Benzyloxy)benzoyl chlorideLab Scale>95 (crude)-
22-(Benzyloxy)benzoyl chlorideThis compoundLab Scale85-95>98

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and scale.

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 9H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.10 (s, 3H, NCH₃), 2.85 (s, 3H, NCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 169.0 (C=O), 155.5 (C-O), 136.5 (Ar-C), 130.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 121.0 (Ar-CH), 111.0 (Ar-CH), 70.5 (OCH₂Ph), 38.5 (NCH₃), 35.0 (NCH₃).

  • Mass Spectrometry (ESI): m/z calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.13; found: 256.13.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification start_acid 2-(Benzyloxy)benzoic Acid intermediate 2-(Benzyloxy)benzoyl Chloride start_acid->intermediate Reflux reagent1 SOCl₂ / DCM reagent1->intermediate product This compound intermediate->product 0 °C to RT reagent2 Dimethylamine / TEA / DCM reagent2->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the two-step synthesis of this compound.

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_amidation Nucleophilic Acyl Substitution Acid R-COOH AcidChloride R-COCl Acid->AcidChloride -SO₂, -HCl Thionyl SOCl₂ Thionyl->AcidChloride Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral Amine R'₂NH Amine->Tetrahedral Amide R-CONR'₂ Tetrahedral->Amide -HCl

Safety in Focus: Application Notes and Protocols for Handling N,N-Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of N,N-dimethylbenzamide and its derivatives. Given their prevalence in drug discovery and chemical synthesis, a thorough understanding of their potential hazards is crucial for ensuring laboratory safety. These compounds are generally classified as irritants and can be harmful if ingested or inhaled. Adherence to the safety protocols outlined below is essential to minimize risk.

Application Notes: Understanding the Risks

N,N-dimethylbenzamide and its derivatives are aromatic amides that can exhibit a range of biological activities and toxicities. The parent compound, N,N-dimethylbenzamide, is known to be harmful if swallowed and causes skin and serious eye irritation.[1][2] Derivatives with various substitutions on the benzene ring may have altered toxicological profiles. For instance, chloro and nitro substitutions have been noted to influence the anti-proliferative activity of certain N-substituted benzamide derivatives in cancer research.[3] Some substituted benzamides are utilized as neuroleptics and can exert neurotoxic effects, primarily through the modulation of dopaminergic pathways.[4][5]

General Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1]

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Neurotoxicity: Certain substituted benzamides have been shown to have neuroleptic and potentially neurotoxic effects.[4]

Quantitative Toxicity Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Acute Toxicity (LD50)GHS Hazard Statements
N,N-Dimethylbenzamide 611-74-5C₉H₁₁NO149.19Oral (mouse): 960 mg/kg[1]H302, H315, H319, H335[2]
4-Methoxy-N,N-dimethylbenzamide 7291-00-1C₁₀H₁₃NO₂179.22Data not availableH315, H319, H335[6]
4-Nitro-N,N-dimethylbenzamide 7291-01-2C₉H₁₀N₂O₃194.19Data not availableHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]
3-Chloro-N,N-dimethylbenzamide 24167-52-0C₉H₁₀ClNO183.63Data not availableIrritant[8]
N,N-dimethyldecanamide / N,N-dimethyloctanamide (Surrogate) N/AN/AN/AOral (rat): 1770 mg/kg, Dermal (rat): >400 mg/kg[9]Severe skin irritant, Corrosive to eyes[9]

GHS Hazard Statement Codes:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols

Strict adherence to the following protocols is mandatory when working with N,N-dimethylbenzamide and its derivatives to minimize exposure and ensure a safe laboratory environment.

Protocol 1: General Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All work with N,N-dimethylbenzamide derivatives, especially handling of powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compounds, before leaving the laboratory, and before eating, drinking, or smoking. Do not store or consume food or beverages in the laboratory.

Protocol 2: Weighing and Solution Preparation
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powders.

    • Use anti-static weigh paper or boats to prevent dispersal of the solid material.

    • Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder.

  • Solution Preparation:

    • Add the solid N,N-dimethylbenzamide derivative to the solvent slowly to avoid splashing.

    • If heating is required for dissolution, use a heating mantle with a stirrer and a condenser to prevent the release of vapors.

    • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Protocol 3: Spill and Exposure Procedures
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust formation.

    • Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or dikes.

    • Cover the spill with an absorbent material and allow it to be fully absorbed.

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact the institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Pathways

To further aid in understanding the safety procedures and potential toxicological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal PPE Don PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Reaction Perform Reaction PrepareSol->Reaction Workup Reaction Work-up Reaction->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Waste Dispose of Waste Workup->Waste RemovePPE Doff PPE Decontaminate->RemovePPE Waste->RemovePPE WashHands Wash Hands RemovePPE->WashHands G cluster_pathway Potential Toxicological Pathway Compound N,N-Dimethylbenzamide Derivative Metabolism Metabolism (e.g., Cytochrome P450) Compound->Metabolism DopamineReceptor Dopamine Receptor Interaction Compound->DopamineReceptor ReactiveMetabolite Reactive Metabolites Metabolism->ReactiveMetabolite CellularDamage Cellular Damage (e.g., Oxidative Stress) ReactiveMetabolite->CellularDamage Neurotoxicity Neurotoxicity DopamineReceptor->Neurotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide. The content is structured to address common issues encountered during the synthetic process, with a focus on improving reaction yield and product purity.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from salicylic acid. The first step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by the amidation of the carboxylic acid.

Synthetic_Pathway SA Salicylic Acid BBA 2-(Benzyloxy)benzoic Acid SA->BBA Product 2-(Benzyloxy)-N,N- dimethylbenzamide BBA->Product

Caption: Overall synthetic route for this compound.

Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My yield for the benzylation of salicylic acid to 2-(benzyloxy)benzoic acid is low. What are the common causes?

A1: Low yields in this Williamson ether synthesis step are often due to incomplete reaction or side reactions. Key factors to consider are the choice of base, solvent, and reaction temperature.

  • Incomplete Deprotonation: Salicylic acid has two acidic protons (phenolic and carboxylic). A sufficiently strong base is required to deprotonate the phenol, which is the intended nucleophile. Weaker bases may not fully deprotonate the phenol, leading to unreacted starting material.

  • Competing Reactions: The carboxylate can also act as a nucleophile, leading to the formation of a benzyl ester byproduct. Furthermore, the alkylating agent (benzyl bromide) can undergo elimination reactions if conditions are too harsh (e.g., high temperatures), though this is less common with primary halides.[1][2]

  • Solvent Choice: A polar aprotic solvent like DMF or THF is generally preferred as it effectively solvates the cation of the base without interfering with the nucleophile.

Table 1: Comparison of Common Bases for Benzylation

BaseSolventTemperatureAdvantagesDisadvantages
NaH (Sodium Hydride)DMF, THF0 °C to RTStrong base, drives reaction to completion.Flammable, moisture-sensitive, requires inert atmosphere.
K₂CO₃ (Potassium Carbonate)Acetone, DMFRefluxInexpensive, easy to handle.Weaker base, may require higher temperatures and longer reaction times.
KOH (Potassium Hydroxide)Acetone, EthanolRT to RefluxStrong base, readily available.[3]Can introduce water, potentially leading to side reactions.[3]

Q2: I am having difficulty converting 2-(benzyloxy)benzoic acid into the N,N-dimethylamide. What are the most effective methods?

A2: The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires an activating agent. The steric hindrance from the ortho-benzyloxy group can make this amidation challenging. Two primary strategies are effective: conversion to an acyl chloride or using a peptide coupling reagent.[4]

  • Acyl Chloride Formation: This is a robust, two-step, one-pot method. The carboxylic acid is first converted to a highly reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of dimethylamine leads to the amide. This method is often high-yielding but uses harsh reagents.

  • Peptide Coupling Reagents: These reagents generate a reactive intermediate in situ under milder conditions.[4] They are ideal for sensitive substrates but can be more expensive. Common examples include carbodiimides (DCC, EDC) and phosphonium or aminium salts (PyBOP, HATU).[5][6]

Q3: What are the critical parameters for the amidation step to maximize yield?

A3: Careful control of reaction conditions is crucial, especially when dealing with reactive intermediates like acyl chlorides.

  • Temperature Control: When using the acyl chloride method, the initial reaction with SOCl₂ may require heating. However, the subsequent addition of dimethylamine should be done at a low temperature (e.g., 0 °C) to control the highly exothermic reaction and prevent side product formation.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine to ensure the complete consumption of the valuable acyl chloride intermediate. When using coupling reagents, precise stoichiometry is important to avoid complex purification.[4]

  • Base Addition: If using dimethylamine hydrochloride salt, an additional non-nucleophilic base (like triethylamine or DIPEA) is required to liberate the free amine for the reaction.[7] At least two equivalents are needed: one to neutralize the salt and one to scavenge the HCl produced during the reaction.

Table 2: Comparison of Common Amide Coupling Strategies

MethodReagentsConditionsAdvantagesDisadvantages
Acyl Chloride SOCl₂, Oxalyl Chloride0 °C to RefluxHigh reactivity, cost-effective, high yields.Harsh reagents (generates HCl), not suitable for sensitive functional groups.
Carbodiimide Coupling EDC, DCC (+ HOBt)Room TempMild conditions, widely used.[8][9]Byproduct removal can be difficult (DCU), potential for racemization in chiral substrates.[8]
Phosphonium/Aminium Salts PyBOP, HATU, HBTURoom TempHigh efficiency, low racemization, fast reaction times.[4][5]More expensive, byproducts can complicate purification.

Q4: How can I effectively purify the final product, this compound?

A4: Purification typically involves a combination of aqueous work-up and chromatography or recrystallization.

  • Aqueous Work-up: After the reaction, a standard work-up procedure can remove many impurities.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any excess amine (dimethylamine, triethylamine).

    • Wash with a dilute base (e.g., 1M NaOH or NaHCO₃) to remove any unreacted 2-(benzyloxy)benzoic acid.

    • Wash with brine to remove residual water before drying with an agent like MgSO₄ or Na₂SO₄.

  • Chromatography/Recrystallization:

    • Flash Column Chromatography: This is the most common method for obtaining high purity. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[10]

Purification_Workflow decision decision process process start Crude Reaction Mixture workup Perform Aqueous Work-up (Acid/Base Washes) start->workup check_purity Check Purity (TLC/¹H NMR) workup->check_purity is_solid Is Product a Solid? check_purity->is_solid Purity <98% final_product Pure Product check_purity->final_product Purity >98% column Purify via Flash Column Chromatography column->final_product recrystallize Purify via Recrystallization recrystallize->final_product is_solid->column No is_solid->recrystallize Yes

Caption: Troubleshooting workflow for product purification.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)benzoic Acid

  • Materials: Salicylic acid, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, 1M HCl, deionized water, brine.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylic acid (1.0 eq).

    • Add anhydrous DMF to dissolve the salicylic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding deionized water at 0 °C.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • Materials: 2-(Benzyloxy)benzoic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), dimethylamine (2.0 M solution in THF or as hydrochloride salt), triethylamine (if using the salt).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-(benzyloxy)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. Co-evaporate with toluene (2x) to ensure all SOCl₂ is removed.

    • Re-dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (2.5 eq) in DCM. If using dimethylamine hydrochloride, add triethylamine (2.5 eq) to this solution.

    • Slowly add the dimethylamine solution to the cold acyl chloride solution dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

    • Proceed with the aqueous work-up and purification as described in the FAQ section.

References

troubleshooting side reactions in benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzamide Synthesis

This guide provides troubleshooting for common side reactions and issues encountered during benzamide synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Presence of Benzoic Acid in Reactions Using Acyl Chlorides

Question: I am synthesizing a benzamide from benzoyl chloride and an amine, but my yield is consistently low, and I observe a significant amount of benzoic acid in my crude product. What is the likely cause, and how can I prevent this?

Answer: The presence of benzoic acid strongly suggests that your benzoyl chloride is hydrolyzing due to exposure to water. Benzoyl chloride is highly reactive and will readily react with any moisture present in the reaction setup, including wet solvents, glassware, or amines. This side reaction competes with the desired amidation reaction, thereby reducing the yield of your benzamide product.

To mitigate this, it is crucial to work under anhydrous (water-free) conditions. This involves thoroughly drying all glassware, using anhydrous solvents, and ensuring your amine starting material is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.

Troubleshooting Workflow: Hydrolysis of Benzoyl Chloride

start Low Yield & Benzoic Acid Present check_water Diagnosis: Water present in reaction? start->check_water implement_anhydrous Implement Anhydrous Conditions check_water->implement_anhydrous Yes end_fail Problem Persists check_water->end_fail No dry_glassware Oven-dry glassware implement_anhydrous->dry_glassware use_anhydrous_solvent Use anhydrous solvent implement_anhydrous->use_anhydrous_solvent dry_amine Dry amine starting material implement_anhydrous->dry_amine inert_atmosphere Use inert (N2/Ar) atmosphere implement_anhydrous->inert_atmosphere monitor_reaction Monitor reaction progress (TLC/LC-MS) dry_glassware->monitor_reaction use_anhydrous_solvent->monitor_reaction dry_amine->monitor_reaction inert_atmosphere->monitor_reaction end_success Improved Yield, No Benzoic Acid monitor_reaction->end_success start Crude product from carbodiimide coupling check_reagent Which coupling agent was used? start->check_reagent dcc_path DCC check_reagent->dcc_path DCC edc_path EDC check_reagent->edc_path EDC filter Filter reaction mixture to remove DCU precipitate dcc_path->filter wash Aqueous Workup: Wash with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO3) edc_path->wash filter->wash end_product Purified Benzamide wash->end_product Amide Primary Benzamide (R-CONH2) Nitrile Benzonitrile (R-CN) Amide->Nitrile Heat (Δ) or Dehydrating Agent (- H2O)

catalyst selection for efficient 2-(Benzyloxy)-N,N-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving an efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of N,N-dimethylbenzamides?

A1: Transition metal-catalyzed reactions are prevalent for the synthesis of N,N-dimethylbenzamides. Common catalysts include copper, palladium, and rhodium complexes. Copper-catalyzed systems, for instance using Cu₂O with a ligand like 1,10-phenanthroline, have been shown to be effective for the amidation of nitriles or the coupling of aryl iodides with N,N-dimethylformamide (DMF) as the amide source.[1][2] Palladium catalysts are also widely used in C-N bond formation reactions.[3][4] Rhodium catalysts are often employed for C-H activation strategies in benzamide synthesis.[5][6][7][8]

Q2: What are the typical starting materials for synthesizing this compound?

A2: A common approach would involve the derivatization of 2-(benzyloxy)benzoic acid. This could include conversion to an acid chloride followed by reaction with dimethylamine. Alternatively, direct coupling reactions using 2-(benzyloxy)benzoic acid or its derivatives with a dimethylamine source can be employed, often facilitated by a catalyst. Other routes might involve starting with a suitably substituted benzene ring and forming the amide and ether functionalities in separate or tandem steps.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, reaction time, catalyst loading, solvent choice, and the purity of reactants. The atmosphere (e.g., inert vs. oxygen) can also be critical depending on the catalytic cycle.[1] For instance, in copper-catalyzed amidations, temperature control is crucial to prevent side reactions and ensure high yields.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent (e.g., a mixture of petroleum ether and ethyl acetate) will depend on the polarity of the product and any impurities.[1] Following chromatography, solvent removal under reduced pressure yields the purified product.

Troubleshooting Guide

Problem 1: Low or no conversion of starting material.

  • Possible Cause 1: Catalyst Inactivity. The catalyst may be poisoned by impurities in the reactants or solvent, or it may have degraded due to improper storage or handling.

    • Solution: Ensure all reactants and the solvent are pure and dry. Use freshly opened or properly stored catalyst. Consider using a different batch of catalyst to rule out degradation.

  • Possible Cause 2: Incorrect Reaction Temperature. The reaction may be too cold to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be aware that excessively high temperatures can lead to side product formation.

  • Possible Cause 3: Inefficient Ligand. In many catalytic systems, the ligand plays a crucial role. An inappropriate or degraded ligand can lead to low reactivity.

    • Solution: Verify the purity and integrity of the ligand. If using a custom-synthesized ligand, ensure its structure and purity are confirmed. Experiment with different ligands if the current one proves ineffective.

Problem 2: Low yield of the desired product despite starting material consumption.

  • Possible Cause 1: Formation of Side Products. Competing reactions may be consuming the starting material or the product. A common side reaction could be the cleavage of the benzyl ether group (debenzylation) under certain catalytic conditions.

    • Solution: Analyze the crude reaction mixture using techniques like LC-MS or GC-MS to identify major byproducts. This can provide insight into the competing reaction pathways. Adjusting the reaction conditions (e.g., lowering the temperature, changing the catalyst or ligand) may suppress the formation of side products.

  • Possible Cause 2: Product Degradation. The desired product may be unstable under the reaction conditions, leading to degradation over time.

    • Solution: Monitor the concentration of the product over time. If it peaks and then declines, product degradation is likely. Reducing the reaction time or temperature may help to mitigate this issue.

Problem 3: Difficulty in purifying the product.

  • Possible Cause 1: Co-elution of Impurities. Impurities may have similar polarity to the product, making separation by column chromatography difficult.

    • Solution: Try different solvent systems (eluents) for column chromatography. A gradient elution might provide better separation. Alternatively, consider other purification techniques such as preparative TLC, recrystallization, or distillation if the product is suitable.

  • Possible Cause 2: Persistent Catalyst Residues. Trace amounts of the metal catalyst may remain in the product.

    • Solution: Wash the organic layer with an appropriate aqueous solution (e.g., a solution of a chelating agent like EDTA) to remove metal residues before chromatography.

Experimental Protocols

Proposed Synthesis Route: Copper-Catalyzed Amidation

This protocol is an adaptation based on established methods for the synthesis of N,N-dimethylbenzamides.[1] It proposes a one-pot reaction involving a suitable 2-(benzyloxy)benzene derivative.

Reaction Scheme: 2-(Benzyloxy)iodobenzene + N,N-Dimethylformamide (DMF) --(Cu₂O, Ligand)--> this compound

Materials:

  • 2-(Benzyloxy)iodobenzene (starting material)

  • N,N-Dimethylformamide (DMF, reagent and solvent)

  • Copper(I) oxide (Cu₂O, catalyst)

  • 1,10-Phenanthroline (ligand)

  • p-Toluenesulfonic acid (TsOH, additive)

  • Ethyl acetate (for extraction)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 2-(benzyloxy)iodobenzene (1 mmol), p-toluenesulfonic acid (1 mmol), copper(I) oxide (0.2 mmol), and 1,10-phenanthroline (0.4 mmol).

  • Add N,N-dimethylformamide (2 mL) to the tube.

  • Stir the mixture at 130 °C under an oxygen atmosphere for 12 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain this compound.[1]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous copper-catalyzed amidation reactions.[1]

ParameterValue
Catalyst Copper(I) oxide (Cu₂O)
Ligand 1,10-Phenanthroline
Catalyst Loading 20 mol%
Ligand Loading 40 mol%
Solvent N,N-Dimethylformamide (DMF)
Temperature 130 °C
Reaction Time 12 hours
Atmosphere Oxygen (O₂)
Expected Yield 70-85% (based on similar substrates)[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: 2-(Benzyloxy)iodobenzene, TsOH, Cu2O, Ligand B Add Solvent (DMF) A->B C Heat at 130°C under O2 atmosphere for 12 hours B->C D Monitor by TLC C->D E Cool to Room Temp D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry Organic Layer G->H I Solvent Evaporation H->I J Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

G cluster_causes Potential Causes cluster_solutions Solutions Start Start Synthesis Problem Low Yield or Incomplete Reaction? Start->Problem Catalyst Catalyst Inactivity Problem->Catalyst Yes Temp Incorrect Temperature Problem->Temp Yes SideRxn Side Reactions (e.g., Debenzylation) Problem->SideRxn Yes Purity Impure Reactants/Solvent Problem->Purity Yes End Successful Synthesis Problem->End No NewCat Use Fresh Catalyst/Ligand Catalyst->NewCat AdjTemp Optimize Temperature Temp->AdjTemp AdjCond Modify Conditions (e.g., lower temp) SideRxn->AdjCond PurifySM Purify Starting Materials Purity->PurifySM NewCat->Start Re-run AdjTemp->Start Re-run AdjCond->Start Re-run PurifySM->Start Re-run

Caption: A logical diagram for troubleshooting common synthesis problems.

References

Technical Support Center: Production of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic protocols, with a focus on minimizing impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.

Route A: Amidation of 2-(Benzyloxy)benzoic Acid

This route typically involves the conversion of 2-(benzyloxy)benzoic acid to its corresponding acyl chloride, followed by a reaction with dimethylamine.

Workflow for Route A:

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Workup & Purification A 2-(Benzyloxy)benzoic Acid C 2-(Benzyloxy)benzoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent E This compound C->E Reaction D Dimethylamine (HNMe₂) D->E Reagent F Crude Product E->F G Aqueous Workup F->G H Column Chromatography / Recrystallization G->H I Pure Product H->I

Caption: Synthetic workflow for the amidation of 2-(benzyloxy)benzoic acid.

Question: The final product is contaminated with unreacted 2-(benzyloxy)benzoic acid. How can this be resolved?

Answer:

  • Incomplete Acyl Chloride Formation: Ensure that the 2-(benzyloxy)benzoic acid has been completely converted to the acyl chloride before the addition of dimethylamine. The reaction with thionyl chloride can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

  • Insufficient Thionyl Chloride: Use a slight excess of thionyl chloride (typically 1.1-1.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction to form the acyl chloride may require heating. Refluxing in a suitable solvent (e.g., DCM or toluene) for 1-2 hours is a common practice.

  • Purification: Unreacted benzoic acid can typically be removed during the aqueous workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The benzoate salt is water-soluble and will be extracted into the aqueous phase.

Question: My yield is low, and I'm observing the formation of a white precipitate that is not my product during the amidation step. What is happening?

Answer:

This precipitate is likely dimethylammonium chloride, which forms as a byproduct of the reaction between dimethylamine and the HCl generated during the acyl chloride formation and the subsequent amidation.

  • Stoichiometry of Dimethylamine: Ensure that at least two equivalents of dimethylamine are used. The first equivalent reacts with the acyl chloride to form the amide, and the second equivalent acts as a base to neutralize the HCl produced. Using an excess of dimethylamine (2.5-3 equivalents) can help to ensure the reaction goes to completion and that all the generated HCl is neutralized.

  • Addition of a Tertiary Amine Base: The inclusion of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N), can also be beneficial. Triethylamine will scavenge the HCl, allowing all of the dimethylamine to be available for the amidation reaction.[1]

  • Temperature Control: The addition of the acyl chloride to the dimethylamine solution should be done at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction.

ParameterRecommendationRationale
Thionyl Chloride 1.1 - 1.5 equivalentsDrives the acyl chloride formation to completion.
Dimethylamine > 2.0 equivalents (or 1.1 eq. with a tertiary amine)One equivalent for amidation, and at least one to neutralize HCl.
Temperature 0 °C for amidationControls the exothermic reaction and minimizes side reactions.
Reaction Monitoring TLC or IR spectroscopyConfirms the consumption of starting material before proceeding to the next step.
Workup Aqueous wash with NaHCO₃Removes unreacted 2-(benzyloxy)benzoic acid and other acidic impurities.
Route B: Williamson Ether Synthesis

This route involves the O-alkylation of 2-hydroxy-N,N-dimethylbenzamide with benzyl bromide in the presence of a base.

Workflow for Route B:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Workup & Purification A 2-Hydroxy-N,N-dimethylbenzamide C Phenoxide Intermediate A->C Reaction B Base (e.g., NaH, K₂CO₃) B->C Reagent E This compound C->E SN2 Reaction D Benzyl Bromide D->E Reagent F Crude Product E->F G Aqueous Workup F->G H Column Chromatography / Recrystallization G->H I Pure Product H->I

Caption: Synthetic workflow for the Williamson ether synthesis of 2-hydroxy-N,N-dimethylbenzamide.

Question: The reaction is sluggish, and I have a significant amount of unreacted 2-hydroxy-N,N-dimethylbenzamide remaining.

Answer:

  • Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Solvent: The solvent should be anhydrous and polar aprotic to facilitate the SN2 reaction. Common choices include dimethylformamide (DMF) and tetrahydrofuran (THF).[2]

  • Temperature: If using a weaker base, heating the reaction mixture may be necessary to increase the rate of reaction.

  • Water Content: The presence of water will consume the base and hinder the formation of the phenoxide. Ensure all reagents and solvents are dry.

Question: I am observing byproducts in my final product. What are they, and how can I avoid them?

Answer:

  • C-Alkylation: While O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, leading to the formation of benzyl-substituted 2-hydroxy-N,N-dimethylbenzamide isomers. Using a polar aprotic solvent can help to favor O-alkylation.

  • Over-alkylation: If there are other nucleophilic sites in the molecule, they could also be alkylated. However, in this specific case, the amide nitrogen is significantly less nucleophilic than the phenoxide.

  • Elimination of Benzyl Bromide: While less likely with a primary halide like benzyl bromide, elimination to form stilbene can occur under strongly basic conditions at elevated temperatures. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

  • Unreacted Benzyl Bromide: Any remaining benzyl bromide can be removed during purification. Benzyl bromide is a lachrymator and should be handled with care.[3]

ParameterRecommendationRationale
Base Strong base like NaHEnsures complete deprotonation of the phenol.
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Favors the SN2 reaction and O-alkylation.
Temperature Start at 0 °C and allow to warm to room temperature.Balances reaction rate with minimizing side reactions.
Benzyl Bromide 1.05 - 1.2 equivalentsA slight excess ensures complete reaction of the phenoxide without a large excess to remove later.
Purification Column chromatography on silica gelSeparates the desired product from starting material, C-alkylated byproducts, and residual benzyl bromide.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both routes are viable. Route A (amidation) is often preferred due to the commercial availability of 2-(benzyloxy)benzoic acid and the generally high yields and clean nature of the amidation reaction when performed correctly. Route B (Williamson ether synthesis) is also effective but may require more careful control of reaction conditions to avoid C-alkylation byproducts.

Q2: How can I purify the final product?

A2: The most common methods for purifying this compound are recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexanes can be explored. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

Q3: What are the key safety precautions to consider during these syntheses?

A3:

  • Thionyl Chloride (Route A): Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl Bromide (Route B): Benzyl bromide is a lachrymator (tear-inducing) and an irritant. It should also be handled in a fume hood with appropriate PPE.[3]

  • Sodium Hydride (Route B): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use other activating agents for the carboxylic acid in Route A?

A4: Yes, other activating agents such as oxalyl chloride or coupling reagents like HATU or HOBt with a carbodiimide (e.g., EDC) can be used. These reagents may offer milder reaction conditions but are often more expensive than thionyl chloride.

Q5: Are there alternative benzylating agents for Route B?

A5: Yes, benzyl chloride can be used, although it is generally less reactive than benzyl bromide. Other options include benzyl tosylate or mesylate.

Experimental Protocols

Route A: Amidation of 2-(Benzyloxy)benzoic Acid

Step 1: Formation of 2-(Benzyloxy)benzoyl Chloride

  • To a solution of 2-(benzyloxy)benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add dimethylformamide (DMF) (catalytic amount, ~1 drop).

  • Cool the mixture to 0 °C and add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC or by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

Step 2: Amidation

  • In a separate flask, dissolve dimethylamine (2.5 eq., as a solution in THF or as a condensed gas) in anhydrous DCM at 0 °C.

  • Dissolve the crude 2-(benzyloxy)benzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the dimethylamine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route B: Williamson Ether Synthesis
  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-hydroxy-N,N-dimethylbenzamide (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Troubleshooting Diagram

Start Low Yield or Impure Product Route_Check Which synthetic route was used? Start->Route_Check Route_A Route A: Amidation Route_Check->Route_A Amidation Route_B Route B: Williamson Ether Synthesis Route_Check->Route_B Williamson Ether Impurity_A Major Impurity? Route_A->Impurity_A Impurity_B Major Impurity? Route_B->Impurity_B Starting_Acid Unreacted 2-(Benzyloxy)benzoic Acid Impurity_A->Starting_Acid Starting Material Side_Product_A Unknown Byproducts Impurity_A->Side_Product_A Other Solution_A1 - Ensure complete acyl chloride formation - Use excess SOCl₂ - Basic workup (NaHCO₃) Starting_Acid->Solution_A1 Solution_A2 - Check dimethylamine stoichiometry (>2 eq.) - Add a tertiary amine base - Control temperature during amidation Side_Product_A->Solution_A2 Starting_Phenol Unreacted 2-Hydroxy-N,N-dimethylbenzamide Impurity_B->Starting_Phenol Starting Material Side_Product_B Isomeric Byproducts Impurity_B->Side_Product_B Other Solution_B1 - Use a stronger base (e.g., NaH) - Ensure anhydrous conditions - Increase reaction temperature/time Starting_Phenol->Solution_B1 Solution_B2 - Use polar aprotic solvent to favor O-alkylation - Avoid high temperatures to minimize C-alkylation and elimination Side_Product_B->Solution_B2

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Benzyloxy)-N,N-dimethylbenzamide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Benzyloxy)-N,N-dimethylbenzamide in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO for your specific assay that keeps the compound in solution. Many cell-based assays can tolerate up to 0.5% DMSO, but this should be empirically determined.

  • Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used to improve solubility.[2]

  • Incorporate Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to increase the apparent solubility of hydrophobic compounds.[2]

  • Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.

Q3: What is the likely biological target and mechanism of action of this compound?

A3: Based on recent research, benzyloxy benzamide derivatives are potent neuroprotective agents.[3] They are believed to act by disrupting the protein-protein interaction between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS).[3] This interaction is a key step in the excitotoxicity pathway initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, which plays a crucial role in neuronal damage during events like ischemic stroke.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based neuroprotection assays.
  • Potential Cause: Precipitation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).

    • Solubility Test: Perform a simple solubility test by preparing serial dilutions of your compound in the cell culture medium and observing for precipitation.

    • Formulation Adjustment: If precipitation is observed at the desired concentration, consider the solubilization strategies outlined in FAQ 2 . It is crucial to include a vehicle control with the same concentration of any co-solvents or surfactants to account for their potential effects on the cells.

    • Pre-complexation: If using cyclodextrins, pre-incubate the compound with the cyclodextrin solution before diluting it into the final assay medium to ensure proper complex formation.

Issue 2: Difficulty in demonstrating the disruption of the PSD95-nNOS interaction via co-immunoprecipitation (Co-IP).
  • Potential Cause: Insufficient concentration of soluble compound reaching the target proteins within the cell lysate.

  • Troubleshooting Steps:

    • Lysis Buffer Compatibility: Ensure that the solubilizing agents used to dissolve this compound are compatible with your Co-IP lysis buffer and do not interfere with antibody-antigen binding.

    • Increased Compound Concentration: If solubility allows, you may need to use a higher concentration of the compound to achieve a sufficient intracellular concentration to disrupt the PSD95-nNOS interaction.

    • Pre-treatment of Cells: Instead of adding the compound to the lysate, consider pre-treating the cells with the compound before lysis. This allows the compound to enter the cells and interact with the target proteins in a more physiological context.

    • Positive Control: Use a known inhibitor of the PSD95-nNOS interaction as a positive control to validate your assay setup.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PSD95-nNOS Interaction

This protocol is adapted from established methods for Co-IP of PSD95 and nNOS.

  • Cell Culture and Treatment:

    • Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) to an appropriate confluency.

    • Treat the cells with different concentrations of this compound (solubilized as described above) or vehicle control for a predetermined time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube.

    • Add the primary antibody against PSD95 to the lysate.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with lysis buffer.

    • Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against nNOS and PSD95.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Protocol 2: Glutamate-Induced Excitotoxicity Assay in Neuronal Cells

This assay assesses the neuroprotective effect of this compound.

  • Cell Plating: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100-200 µM) to the wells (except for the untreated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-only treated cells.

Quantitative Data Summary

Table 1: Solubility of Benzamide and Related Compounds in Various Solvents.

CompoundSolventSolubilityReference
BenzamideEthanol50 mg/mL
BenzamideWater~3 g/L at room temp.[4]
N,N-DimethylbenzamideWaterSlightly soluble[1]
N,N-DimethylbenzamideOrganic SolventsHighly soluble[1]
N-substituted aminobenzamidesAssay Buffer (1.5% DMSO)Precipitated at 10 µM[2]

Visualizations

Signaling_Pathway NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activation PSD95 PSD95 nNOS nNOS PSD95->nNOS Interaction NO_production Nitric Oxide (NO) Production nNOS->NO_production Activation Ca_influx->PSD95 Excitotoxicity Excitotoxicity & Neuronal Damage NO_production->Excitotoxicity Compound 2-(Benzyloxy)-N,N- dimethylbenzamide Compound->PSD95 Disrupts Interaction

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of this compound.

CoIP_Workflow start Start: Neuronal Cell Culture treatment Treat with 2-(Benzyloxy)-N,N- dimethylbenzamide or Vehicle start->treatment lysis Cell Lysis in Non-denaturing Buffer treatment->lysis ip Immunoprecipitation with anti-PSD95 Antibody lysis->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads to Remove Non-specific Binders beads->wash elute Elute Protein Complexes wash->elute western Western Blot for nNOS and PSD95 elute->western end End: Analyze nNOS Co-IP western->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Solubility_Troubleshooting start Compound Precipitation in Assay? optimize_dmso Optimize [DMSO] (≤0.5% if possible) start->optimize_dmso Yes proceed Proceed with Assay start->proceed No use_cosolvent Add Co-solvent (e.g., Ethanol, PEG) optimize_dmso->use_cosolvent use_surfactant Add Surfactant (e.g., Tween® 80) use_cosolvent->use_surfactant use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin retest Re-test Solubility use_cyclodextrin->retest retest->optimize_dmso Precipitation Persists retest->proceed Soluble

Caption: Logical workflow for troubleshooting poor compound solubility.

References

Technical Support Center: Enhancing the Stability of 2-(Benzyloxy)-N,N-dimethylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 2-(Benzyloxy)-N,N-dimethylbenzamide in solution. The information is structured to address common challenges and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the compound is susceptible to two main degradation pathways. The amide bond can undergo acid or base-catalyzed hydrolysis, yielding 2-(Benzyloxy)benzoic acid and dimethylamine.[1][2] Additionally, the benzyloxy group may be sensitive to hydrogenolysis or oxidation.

Q2: What is the optimal pH range for storing the compound in an aqueous solution?

A2: Amide bonds are generally most stable at a neutral pH (around 6.0-8.0). Both strongly acidic and strongly alkaline conditions can significantly accelerate hydrolytic degradation.[2][3][4] It is crucial to determine the exact pH of maximum stability through a pH-rate profile study.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: For maximum stability, especially for long-term storage, aprotic organic solvents such as DMSO, DMF, or acetonitrile are recommended. If aqueous buffers are necessary for an experiment, they should be prepared fresh and buffered to a neutral pH.

Q4: How does temperature affect the stability of the compound?

A4: As with most chemical reactions, degradation rates increase with temperature.[5] For short-term storage of solutions (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), solutions should be aliquoted and stored frozen at -20°C or -80°C to minimize degradation.

Q5: Is the compound sensitive to light?

A5: Aromatic compounds can be susceptible to photodegradation. Therefore, it is a standard precautionary measure to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during forced degradation studies or long-term storage.[6][7]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of compound potency or concentration over a short period. Hydrolytic Degradation: The solution pH may be too acidic or basic.Buffer the solution to a neutral pH (6.0-8.0). Verify the pH of all buffers and co-solvents.
High Temperature: The solution is being stored at room temperature or higher.Store solutions at 2-8°C for short-term use and frozen (-20°C or below) for long-term storage.
Appearance of new, unidentified peaks in HPLC analysis. Degradation: The compound is breaking down into byproducts.Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles.[8] This will help confirm if the new peaks are related to the parent compound.
Precipitate forms in an aqueous solution. Low Solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer.Decrease the concentration of the compound. Increase the percentage of an organic co-solvent (e.g., DMSO, ethanol) if the experimental protocol allows.
pH Shift: The pH of the solution has shifted, causing the compound to precipitate.Ensure the buffer has sufficient capacity to maintain the target pH.
Inconsistent experimental results between batches. Variable Storage Conditions: Different batches of the solution are being prepared or stored under inconsistent conditions (e.g., different pH, temperature, light exposure).Standardize the solution preparation and storage protocol. Ensure all users adhere to the same guidelines for solvent, pH, temperature, and light protection.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data to demonstrate the impact of pH and temperature on the stability of this compound. Note: This is generalized data based on typical amide stability and should be confirmed by specific experimental studies.

Table 1: Effect of pH on Degradation After 48 Hours at 37°C

pHPercent Degradation (%)Primary Degradation Product
2.015.22-(Benzyloxy)benzoic acid
4.03.12-(Benzyloxy)benzoic acid
7.0< 0.5Not Detected
9.04.52-(Benzyloxy)benzoic acid
11.018.92-(Benzyloxy)benzoic acid

Table 2: Effect of Temperature on Degradation in pH 7.4 Buffer

Storage ConditionTimePercent Degradation (%)
40°C7 Days5.8
25°C (Room Temp)7 Days1.2
4°C (Refrigerated)7 Days< 0.2
-20°C (Frozen)7 Days< 0.1

Experimental Protocols

Protocol 1: pH-Rate Profile Determination

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile). Dilute the stock solution into each buffer to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.

  • Incubation: Incubate the samples in a temperature-controlled environment, typically at 37°C or 50°C, to accelerate degradation.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Quenching: Immediately quench the degradation reaction by mixing the aliquot with a mobile phase or a suitable solvent and storing it at a low temperature (-20°C) until analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in each aliquot using a validated stability-indicating HPLC method.[9][10]

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.[8]

Methodology:

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., water/acetonitrile).

  • Apply Stress Conditions: Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate the solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using an HPLC-UV/MS system.[4][9]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-30% degradation of the parent compound.[5] The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other. Mass spectrometry (MS) data can be used to propose structures for the observed degradants.

Visual Guides

start Observation: Loss of Compound Stability q1 Is the solution aqueous-based? start->q1 a1_yes Check Solution pH q1->a1_yes Yes a1_no Using Aprotic Solvent (e.g., DMSO, Acetonitrile) q1->a1_no No q2 Is pH outside 6.0-8.0 range? a1_yes->q2 a2_yes Action: Buffer solution to neutral pH (6-8) q2->a2_yes Yes a2_no Check Storage Temperature q2->a2_no No q3 Is solution stored above 8°C? a2_no->q3 a3_yes Action: Store at 2-8°C (short-term) or -20°C (long-term) q3->a3_yes Yes a3_no Consider Oxidative or Photolytic Degradation q3->a3_no No end Further Investigation Required: - Forced Degradation Study - Purity Analysis of Starting Material a3_no->end a1_no->a2_no

Caption: Troubleshooting flowchart for stability issues.

parent This compound hydrolysis Hydrolysis (Acid or Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation deg1 2-(Benzyloxy)benzoic acid hydrolysis->deg1 deg2 Dimethylamine hydrolysis->deg2 deg3 Photodegradants photolysis->deg3 deg4 Oxidized Products oxidation->deg4

Caption: Potential degradation pathways.

prep 1. Prepare Stock Solution in Aprotic Solvent stress 2. Expose Aliquots to Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample 3. Sample at Predetermined Time Intervals stress->sample quench 4. Quench Reaction & Prepare for Analysis sample->quench analyze 5. Analyze via Stability-Indicating HPLC-UV/MS Method quench->analyze data 6. Quantify Parent Compound & Identify Degradants analyze->data report 7. Determine Degradation Rate & Pathways data->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Optimizing Purification of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity 2-(Benzyloxy)-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities. Recrystallization is a cost-effective method for removing smaller amounts of impurities, provided a suitable solvent system can be identified.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities can include unreacted starting materials such as 2-(benzyloxy)benzoic acid and any activating agents (e.g., thionyl chloride, coupling reagents). Byproducts from side reactions may also be present. For instance, if the starting carboxylic acid is not fully converted to the amide, you will need to remove the acidic starting material.

Q3: My compound appears as an oil and is difficult to crystallize. What can I do?

A3: If your this compound product is an oil, column chromatography is the preferred method of purification. If you wish to attempt crystallization, you can try a mixed-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Cooling this mixture may induce crystallization.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure product. The spots corresponding to the product should have the same retention factor (Rf) and should be free of spots from impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a clear separation between your product and impurities on the TLC plate.
Column overloading.Do not exceed the recommended capacity of your column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Irregular packing of the silica gel.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product Elutes Too Quickly with Impurities The eluent is too polar.Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane).
Recrystallization Troubleshooting
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of your compound. Alternatively, add a small seed crystal of the pure compound to induce crystallization.
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or use a mixed-solvent system. In a mixed-solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent.
Oily Precipitate Forms Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Low Recovery of the Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were not completely collected from the filtration apparatus.Ensure all crystals are transferred from the flask to the filter funnel. Wash the flask with a small amount of the cold recrystallization solvent and transfer this to the filter.

Experimental Protocols

Below are generalized experimental protocols for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of your crude product.

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Through small-scale trials, identify a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent. A common pair for compounds of this type is Dichloromethane/Hexane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the compound just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following tables provide examples of solvent systems that can be used as a starting point for the purification of this compound. The optimal conditions will depend on the specific impurities present.

Table 1: Column Chromatography Solvent Systems

Solvent System (v/v) Typical Rf of Product Notes
Hexane:Ethyl Acetate (9:1)0.3 - 0.4Good starting point for many benzamide derivatives.
Hexane:Ethyl Acetate (8:2)0.5 - 0.6Use if the product is eluting too slowly with 9:1.
Petroleum Ether:Ethyl Acetate (9:1)0.3 - 0.4An alternative non-polar solvent to hexane.
Dichloromethane:Methanol (98:2)0.4 - 0.5For more polar impurities that are not well-separated with hexane/ethyl acetate.

Table 2: Recrystallization Solvent Systems

Solvent(s) Procedure Expected Purity
Ethanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then cool.>98%
Dichloromethane/HexaneDissolve in minimal hot dichloromethane, add hexane until cloudy, then cool.>98%
IsopropanolDissolve in hot isopropanol, then cool.>97%

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common purification issues.

Troubleshooting_Purification cluster_start Initial Purification Attempt cluster_main_path Primary Purification Path cluster_troubleshooting Troubleshooting Paths Start Crude Product TLC Analyze by TLC Start->TLC IsPure Is the product pure? TLC->IsPure PureProduct High-Purity Product IsPure->PureProduct Yes NotPure Product is Impure IsPure->NotPure No ChooseMethod Choose Purification Method NotPure->ChooseMethod ColumnChromatography Column Chromatography ChooseMethod->ColumnChromatography Complex Mixture Recrystallization Recrystallization ChooseMethod->Recrystallization Minor Impurities OptimizeCC Optimize Column Conditions (Solvent, Gradient) ColumnChromatography->OptimizeCC OptimizeRecrys Optimize Recrystallization (Solvent, Temperature) Recrystallization->OptimizeRecrys OptimizeCC->TLC OptimizeRecrys->TLC

Caption: Troubleshooting workflow for purification.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2-(Benzyloxy)benzoic acid + Dimethylamine Reaction Amidation Reaction Start->Reaction Quench Reaction Quench Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Crude Crude Product Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Analyze Purity Analysis (TLC, NMR) Purify->Analyze Pure Pure Product Analyze->Pure

Caption: General experimental workflow.

Technical Support Center: Reaction Optimization Using Multi-Task Learning in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using multi-task learning (MTL) for reaction optimization in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is multi-task learning (MTL) and how can it be applied to chemical reaction optimization?

A1: Multi-task learning is a machine learning paradigm where a single model is trained to perform multiple related tasks simultaneously. In chemical synthesis, this approach can leverage data from previous or similar reactions (auxiliary tasks) to accelerate the optimization of a new, related reaction (the primary task).[1][2][3][4][5] By learning the correlations between different but related chemical transformations, an MTL model, particularly a multi-task Bayesian optimization (MTBO) model, can more efficiently explore the reaction space and identify optimal conditions with fewer experiments.[1][4][5]

Q2: What are the main advantages of using MTL for reaction optimization compared to traditional single-task optimization?

A2: The primary advantages of MTL for reaction optimization include:

  • Accelerated Optimization: MTL can significantly reduce the number of experiments required to find optimal reaction conditions.[1][2][4][5]

  • Reduced Material Consumption: By minimizing the number of experiments, MTL helps conserve precious starting materials and intermediates, which is particularly beneficial in drug discovery and for complex molecules.[3][4]

  • Improved Model Generalization: By learning from a more diverse set of related reactions, the model can develop a more robust understanding of the underlying chemistry, leading to better predictions for new reactions.

  • Cost Reduction: The accelerated timeline and reduced material usage can lead to significant cost savings in process development.[3][4]

Q3: What is "negative transfer" and how can it affect my reaction optimization?

A3: Negative transfer is a phenomenon in MTL where the knowledge learned from an auxiliary task hinders the performance on the primary task. This can occur if the auxiliary tasks are not sufficiently related to the primary task, leading to a decrease in optimization efficiency or convergence to suboptimal conditions.[1]

Q4: How do I choose appropriate auxiliary tasks for my reaction optimization?

A4: The selection of auxiliary tasks is crucial for the success of MTL. Here are some guidelines:

  • Chemical Similarity: Choose reactions that are chemically similar to your primary task. This could include reactions with similar substrates, catalysts, or reaction mechanisms.

  • Data Availability: Ensure that sufficient, high-quality data is available for the auxiliary tasks.

  • Task Correlation: Ideally, the outcomes of the auxiliary tasks should be correlated with the outcome of the primary task.

Troubleshooting Guide

Problem 1: The optimization is not converging or is converging to a known suboptimal condition.

Possible Cause Troubleshooting Steps
Negative Transfer 1. Re-evaluate Auxiliary Tasks: Assess the similarity between your primary and auxiliary tasks. Consider removing auxiliary tasks that are too dissimilar. 2. Use Multiple Auxiliary Tasks: Employing several relevant auxiliary tasks can help mitigate the negative impact of a single, less-related task.[4] 3. Data Subsetting: Instead of using the entire dataset of an auxiliary task, try using a subset of the data that is most relevant to the primary task.
Poor Hyperparameter Choices 1. Kernel Selection: For Gaussian Process-based models, ensure you are using an appropriate kernel function (e.g., Matérn 5/2).[4][5] 2. Hyperparameter Tuning: Systematically tune the hyperparameters of your model, such as the length scale and noise variance of the kernel. This can be done using techniques like maximizing the marginal likelihood.[6]
Inadequate Exploration of the Search Space 1. Adjust Acquisition Function: Use an acquisition function that balances exploration and exploitation. If the optimization gets stuck in a local optimum, consider using a more explorative acquisition function. 2. Initial Sampling: Ensure your initial experimental design (e.g., using Latin Hypercube Sampling) adequately covers the search space.[1]

Problem 2: The model's predictions are highly inaccurate.

Possible Cause Troubleshooting Steps
Data Quality Issues 1. Data Cleaning: Ensure your reaction data is clean and consistent. Check for errors in reported yields, concentrations, and other parameters. 2. Feature Engineering: Represent your reaction components and conditions using appropriate molecular descriptors and numerical representations. For categorical variables like solvents or ligands, one-hot encoding can be a simple and effective approach.[4][5]
Insufficient Data 1. Increase Initial Training Data: Provide the model with a larger initial set of experimental data before starting the optimization. 2. Leverage More Auxiliary Data: If available, incorporate more data from relevant auxiliary tasks to improve the model's initial understanding of the reaction landscape.
Model Misspecification 1. Review Model Assumptions: Ensure that the assumptions of your MTL model are appropriate for your chemical system. For example, a standard multi-task Gaussian process assumes that the tasks are correlated.

Quantitative Data Summary

The following tables summarize the performance improvements reported in studies utilizing multi-task learning for reaction optimization.

Table 1: Comparison of Single-Task vs. Multi-Task Bayesian Optimization for Suzuki-Miyaura Coupling

MetricSingle-Task Bayesian Optimization (STBO)Multi-Task Bayesian Optimization (MTBO) with 4 Auxiliary Tasks
Experiments to find Optimal Conditions > 10< 5[4][5]
Frequency of Selecting Optimal Catalysts < 50%> 80%[4][5]

Table 2: Reported Cost Reduction in Pharmaceutical Intermediate Synthesis

Optimization MethodReported Cost Reduction
Multi-Task Bayesian Optimization (MTBO)Up to 98%[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the reaction and the available automation platform, the following provides a general methodology for implementing an autonomous reaction optimization workflow using MTBO in a flow chemistry setup.

General Protocol for Autonomous Reaction Optimization

  • System Setup:

    • Assemble a continuous flow reactor system equipped with automated pumps for reagent delivery, a reactor coil, a back-pressure regulator, and an in-line or on-line analytical instrument (e.g., HPLC, UPLC, or NMR).

    • Connect all hardware components to a central control computer.

    • Install and configure the control software that integrates the optimization algorithm with the hardware.

  • Data Preparation:

    • Compile datasets from previous, related reactions to be used as auxiliary tasks.

    • Ensure the data is in a machine-readable format, with clearly defined variables for reaction conditions (e.g., temperature, concentration, residence time) and the corresponding yield or other performance metric.

    • Preprocess the data as needed, including handling missing values and encoding categorical variables.

  • Defining the Optimization Problem:

    • Define the primary task: the new reaction you want to optimize.

    • Specify the optimization objective (e.g., maximize yield, minimize impurity formation).

    • Define the search space by setting the lower and upper bounds for each reaction parameter to be optimized.

  • Initial Experiments (if no prior data is available for the primary task):

    • Use a design of experiments method, such as Latin Hypercube Sampling, to generate an initial set of experiments to broadly sample the search space.[1][4]

    • Run these initial experiments on the autonomous platform.

  • Running the MTBO Algorithm:

    • Load the auxiliary task data and the initial experimental data for the primary task into the MTBO software.

    • The MTBO algorithm will train a multi-task Gaussian process model on this data.

    • Based on the model, the acquisition function will suggest the next set of experimental conditions that are most likely to improve the objective.

    • The control software sends these conditions to the flow reactor, and the experiment is performed automatically.

    • The analytical instrument measures the outcome, which is fed back to the MTBO algorithm.

    • The model is updated with the new data point, and the cycle repeats until a stopping criterion is met (e.g., a certain number of experiments or convergence to an optimum).

  • Data Analysis:

    • Analyze the sequence of experiments and the final optimized conditions.

    • The data collected can be used to build a more comprehensive model of the reaction landscape.

Visualizations

Experimental_Workflow cluster_data Data Preparation cluster_mtbo MTBO Cycle Auxiliary_Data Historical Reaction Data (Auxiliary Tasks) MT_GP_Model Multi-Task Gaussian Process Model Auxiliary_Data->MT_GP_Model Primary_Task_Initial Initial Experiments (Primary Task) Primary_Task_Initial->MT_GP_Model Acquisition_Function Acquisition Function (Suggests Next Experiment) MT_GP_Model->Acquisition_Function Autonomous_Reactor Autonomous Flow Reactor (Performs Experiment) Acquisition_Function->Autonomous_Reactor Optimal_Conditions Optimal Reaction Conditions Acquisition_Function->Optimal_Conditions Convergence Online_Analysis In-line/On-line Analysis (e.g., HPLC, NMR) Autonomous_Reactor->Online_Analysis Online_Analysis->MT_GP_Model Update Model

Figure 1: Experimental workflow for autonomous reaction optimization using Multi-Task Bayesian Optimization (MTBO).

Troubleshooting_Negative_Transfer Start Poor Optimization Performance (Suspected Negative Transfer) Step1 Step 1: Evaluate Task Similarity Are auxiliary tasks chemically related to the primary task? Start->Step1 Step2 Step 2: Diversify Auxiliary Tasks Are you using multiple, diverse auxiliary tasks? Step1->Step2 Yes Action1 Action: Remove or replace dissimilar auxiliary tasks. Step1->Action1 No Step3 Step 3: Refine Auxiliary Data Can you select a more relevant subset of the auxiliary data? Step2->Step3 Yes Action2 Action: Add more relevant auxiliary tasks to the model. Step2->Action2 No Action3 Action: Implement data filtering or re-weighting techniques. Step3->Action3 No End Improved Model Performance Step3->End Yes Action1->Step2 Action2->Step3 Action3->End

Figure 2: Logical workflow for troubleshooting negative transfer in multi-task learning for reaction optimization.

References

reducing reaction time for the synthesis of N,N-dimethylbenzamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of N,N-dimethylbenzamides. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of N,N-dimethylbenzamides.

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Product Yield Incomplete activation of the carboxylic acid.- Ensure your coupling reagent is fresh and active. For reactions involving benzoic acid, consider using a more robust activating agent like EDC/DMAP or HATU.[1] - If preparing an acyl chloride intermediate (e.g., with thionyl chloride or oxalyl chloride), ensure anhydrous conditions and consider elevated temperatures if the reaction is sluggish at room temperature.
Poor nucleophilicity of dimethylamine.- If using dimethylamine hydrochloride, ensure an adequate amount of base (e.g., triethylamine, DIPEA) is used to liberate the free amine. - For sterically hindered benzoic acids, a stronger, non-nucleophilic base may be required.
Incomplete reaction.- Increase reaction time or temperature. Monitor the reaction progress using TLC or LC-MS. - For Mitsunobu reactions, ensure all reagents are added correctly and reflux is maintained for a sufficient duration (e.g., overnight).[2]
Decomposition of starting materials or product.- For temperature-sensitive substrates, conduct the reaction at a lower temperature for a longer period. - Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can cause degradation.
Slow Reaction Time Inefficient coupling method.- Switch to a more rapid coupling reagent. Phosphonium-based reagents like PyBOP or uronium/aminium reagents like HATU can significantly speed up the reaction compared to carbodiimides alone. - Consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes.[3][4][5]
Low reaction temperature.- Increase the reaction temperature, monitoring for any potential side product formation. Many amide coupling reactions can be safely heated to 40-60°C or higher.
Poor solvent choice.- Use a polar aprotic solvent such as DMF, DMAc, or acetonitrile, which are generally effective for amide bond formation. Ensure the solvent is anhydrous.
Formation of Side Products/Impurities Anhydride formation from the carboxylic acid.- This can occur when activating the carboxylic acid, especially with reagents like oxalyl chloride. Ensure the activated intermediate is used promptly.
Racemization (if chiral centers are present).- Use a racemization-suppressing additive such as HOBt or HOAt when using carbodiimide coupling reagents.
Guanidinylation of the amine.- This side reaction can occur with uronium-based coupling reagents like HBTU or HATU if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used. Using a phosphonium-based reagent like PyBOP can avoid this issue.
Difficult Purification Contamination with coupling agent by-products.- For carbodiimide reactions (e.g., DCC, EDC), the urea by-product can be challenging to remove. If using DCC, the dicyclohexylurea is often insoluble and can be filtered off. For EDC, an acidic wash can help remove the water-soluble urea. - In Mitsunobu reactions, by-products like reduced azodicarboxylate and triphenylphosphine oxide can be difficult to separate. An acid-base extraction during work-up can aid in their removal.[2]
Unreacted starting materials.- Optimize the stoichiometry of your reagents to ensure complete consumption of the limiting reagent. - Employ column chromatography with an appropriate solvent system for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N-dimethylbenzamides?

A1: The most prevalent methods include:

  • From Benzoic Acid and Dimethylamine: This is a widely used method that requires the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents.

  • From Benzoyl Chloride and Dimethylamine: This is often a rapid and high-yielding reaction. The benzoyl chloride can be purchased or prepared in situ from benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • From Isatoic Anhydride and Dimethylamine: This method is particularly useful for synthesizing ortho-amino-N,N-dimethylbenzamides. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.[6][7]

Q2: How can I significantly reduce the reaction time for the synthesis of N,N-dimethylbenzamide?

A2: To decrease reaction times, consider the following:

  • Microwave-Assisted Synthesis: This is one of the most effective ways to accelerate the reaction, often reducing reaction times from several hours to just a few minutes, while also potentially increasing yields.[3][4][5]

  • Choice of Coupling Reagent: For syntheses starting from benzoic acid, using highly efficient coupling reagents such as HATU or COMU can lead to faster reaction rates compared to standard carbodiimides like DCC or EDC alone.[8]

  • Elevated Temperatures: Increasing the reaction temperature, within the stability limits of your reactants and products, will generally increase the reaction rate.

Q3: My reaction with an electron-poor benzoic acid is giving a low yield. What can I do?

A3: Electron-poor benzoic acids can be less reactive. It is believed that a partial reason for lower yields is the incomplete consumption of the starting material.[2] To improve the yield, you can try:

  • Using a more powerful activating agent or coupling reagent combination, such as HATU or EDC with an additive like DMAP.[1]

  • Increasing the reaction time and/or temperature to drive the reaction to completion.

  • Using a larger excess of dimethylamine.

Q4: What is the best way to purify my N,N-dimethylbenzamide product?

A4: The purification method will depend on the impurities present:

  • Extraction: An aqueous work-up is typically the first step. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove any unreacted dimethylamine and basic by-products. Washing with a dilute base (e.g., 1M NaOH) can remove unreacted benzoic acid.[2]

  • Column Chromatography: This is a very effective method for removing stubborn impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[9]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an excellent final purification step.

Q5: Can I synthesize N,N-dimethylbenzamide directly from benzene?

A5: Yes, a one-step synthesis is possible through an aromatic electrophilic substitution reaction on benzene using dimethylcarbamoyl chloride with a Lewis acid catalyst such as AlCl₃.[10]

Quantitative Data Summary

The following tables provide a summary of reaction conditions for different synthetic routes to N,N-dimethylbenzamides and related structures, with a focus on reaction time.

Table 1: Synthesis from Benzoic Acid Derivatives

Starting MaterialReagents/CatalystSolventTemperatureTimeYieldReference
Benzoic AcidAniline, TBAB, KOH, I₂Water20°C2.5 h75%[9]
Benzoic AcidTriphenylphosphine, Diethylamine, DIADTolueneReflux18 hGood[2]
4-Methoxybenzoic AcidTriphenylphosphine, Diethylamine, DIADTolueneReflux18 hGood[2]

Table 2: Synthesis from Isatoic Anhydride

Amine SourceSolventTemperatureTimeYieldPurityReference
Dimethylamine gasMethanol-10°C to RT4 h96.8%98.8%[6]
40% Dimethylamine aq. soln.Acetonitrile<10°C to RT4 h91.6%96.5%[7]
40% Dimethylamine aq. soln.Ethylene dichloride<10°C to RT5 h85.0%94.0%[6]
Dimethylamino formic acidEthyl acetate<10°C to RT4 h98.0%99.0%[6]
Dimethylamino formic acidToluene<10°C to RT6 h-93.6%[7]

Table 3: Microwave-Assisted Synthesis

Starting MaterialsMethodTimeYieldReference
Benzotriazole, Dichloromethane, K₂CO₃Microwave (180W)4 min 20 s-[5]
4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone, AminesMicrowave-Good[3]

Experimental Protocols

Protocol 1: Synthesis from Benzoic Acid and Dimethylamine using a Coupling Reagent (General Procedure)

  • Dissolve the benzoic acid (1.0 eq) and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add dimethylamine (or a solution of dimethylamine, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 12 hours depending on the substrates and coupling reagent.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis from Benzoyl Chloride and Dimethylamine (Schotten-Baumann Conditions)

  • Dissolve benzoyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether.

  • In a separate flask, dissolve dimethylamine (1.2 eq) in an aqueous solution of a base (e.g., 2M NaOH).

  • Cool both solutions in an ice bath.

  • Slowly add the benzoyl chloride solution to the vigorously stirred dimethylamine solution.

  • Continue stirring at room temperature for 1-2 hours.

  • Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify further by recrystallization or column chromatography if necessary.

Protocol 3: Microwave-Assisted Synthesis of Benzotriazole Derivatives (Illustrative of rapid synthesis)

  • In a microwave reaction vessel, combine benzotriazole (1.0 eq), dichloromethane (excess), and potassium carbonate (1.0 eq) in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a suitable power (e.g., 180W) for a short duration (e.g., 4-5 minutes).[5]

  • After cooling, precipitate the product by adding ice-cold water.

  • Collect the solid by filtration and purify as needed.

Visualizations

experimental_workflow_benzoic_acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_acid Benzoic Acid dissolve Dissolve Acid & Base start_acid->dissolve start_amine Dimethylamine add_amine Add Dimethylamine start_amine->add_amine start_reagent Coupling Reagent (e.g., HATU) activate Add Coupling Reagent (Pre-activation) start_reagent->activate start_base Base (e.g., DIPEA) start_base->dissolve start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->dissolve dissolve->activate activate->add_amine react Stir at RT add_amine->react extract Aqueous Extraction react->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N,N-Dimethylbenzamide purify->product

Caption: Workflow for N,N-dimethylbenzamide synthesis from benzoic acid.

experimental_workflow_benzoyl_chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_chloride Benzoyl Chloride prepare_chloride Prepare Acyl Chloride Solution start_chloride->prepare_chloride start_amine Dimethylamine prepare_amine Prepare Amine Solution start_amine->prepare_amine start_base Aqueous Base (e.g., NaOH) start_base->prepare_amine start_solvent Organic Solvent (e.g., CH2Cl2) start_solvent->prepare_chloride combine Combine Solutions (Vigorous Stirring) prepare_amine->combine prepare_chloride->combine react Stir at RT combine->react separate Separate Layers react->separate wash Wash Organic Layer separate->wash dry Dry & Concentrate wash->dry product N,N-Dimethylbenzamide dry->product

Caption: Workflow for N,N-dimethylbenzamide synthesis from benzoyl chloride.

logical_relationship_time_reduction cluster_methods Methods goal Goal: Reduce Reaction Time microwave Microwave-Assisted Synthesis goal->microwave coupling_reagents Efficient Coupling Reagents (HATU, COMU) goal->coupling_reagents temperature Increase Reaction Temperature goal->temperature solvent Optimize Solvent goal->solvent

Caption: Key strategies for reducing reaction time in N,N-dimethylbenzamide synthesis.

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with alternative synthetic routes for 2-(Benzyloxy)-N,N-dimethylbenzamide, alongside troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound primarily involves the formation of an amide bond between 2-(benzyloxy)benzoic acid and dimethylamine. The two most common alternative routes are:

  • The Acyl Chloride Method: This is a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine.[1][2]

  • The Coupling Agent Method: This is typically a one-pot synthesis where a coupling agent is used to activate the carboxylic acid in situ, facilitating its reaction with dimethylamine. Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium or uronium salts.[3][4][5][6]

Q2: Can I form the amide directly by heating 2-(benzyloxy)benzoic acid with dimethylamine?

A2: While direct thermal condensation of a carboxylic acid and an amine can produce an amide by driving off water, this method often requires high temperatures.[2] Such conditions can risk causing decomposition or side reactions, particularly the cleavage of the benzyl ether group. For this reason, activation methods (acyl chloride or coupling agents) are generally preferred for higher yields and purity.

Q3: What are the advantages of using a coupling agent over the acyl chloride method?

A3: The coupling agent method offers several advantages:

  • Milder Conditions: Reactions can often be performed at room temperature, which helps to preserve sensitive functional groups like the benzyl ether.

  • One-Pot Procedure: It avoids the need to isolate the often moisture-sensitive and reactive acyl chloride intermediate, simplifying the experimental workflow.

  • Reduced Hazards: It avoids the use of hazardous reagents like thionyl chloride and the production of corrosive HCl gas.

Q4: Which coupling agent is best for this synthesis?

A4: The choice of coupling agent can be substrate-dependent.[4] For sterically unhindered acids and amines, common carbodiimides like DCC or EDC are often effective and economical.[3][5] For more challenging couplings or to minimize side reactions, more advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TPTU (O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can provide higher yields.[4]

Synthetic Route Comparison

The following table summarizes the key differences between the two primary synthetic routes.

FeatureAcyl Chloride MethodCoupling Agent Method
Reagents Thionyl chloride (SOCl₂) or Oxalyl chloride, Base (e.g., Pyridine, Triethylamine)Coupling Agent (e.g., EDC, DCC), optional additive (e.g., HOBt), Base (e.g., DIPEA, Triethylamine)
Reaction Steps 2 steps (activation then amidation)1 pot
Typical Yield Good to ExcellentModerate to Excellent
Reaction Conditions Often requires heating for activation; can be harshGenerally mild; often room temperature
Advantages Utilizes inexpensive reagents; acyl chloride is highly reactive.Milder conditions, preserves sensitive groups; simpler workflow.[4]
Disadvantages Harsh reagents; intermediate isolation required; potential for side reactions.Coupling agents can be expensive; byproducts may complicate purification (e.g., DCU from DCC).

Experimental Protocols

Route 1: Acyl Chloride Method

This protocol first converts 2-(benzyloxy)benzoic acid to its acyl chloride, which is then reacted with dimethylamine.

Step A: Synthesis of 2-(Benzyloxy)benzoyl chloride

  • In a fume hood, add 2-(benzyloxy)benzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 2-(benzyloxy)benzoyl chloride is typically used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the crude 2-(benzyloxy)benzoyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of dimethylamine (2.1 equivalents, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.

  • Quench the reaction with water and proceed with a standard aqueous workup and purification by column chromatography.

Route 2: Coupling Agent Method (Using EDC)

This protocol describes a one-pot procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Dissolve 2-(benzyloxy)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Add EDC hydrochloride (1.2 equivalents). An additive like 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) can be included to improve efficiency and reduce side reactions.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add dimethylamine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthetic Pathway Diagrams

Acyl_Chloride_Route cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Acid 2-(Benzyloxy)benzoic Acid AcylChloride 2-(Benzyloxy)benzoyl Chloride Acid->AcylChloride Reflux Product 2-(Benzyloxy)-N,N- dimethylbenzamide AcylChloride->Product Base, 0°C to RT SOCl2 SOCl₂ or (COCl)₂ SOCl2->Acid Amine Dimethylamine (Me₂NH) Amine->AcylChloride

Caption: Workflow for the Acyl Chloride synthesis route.

Coupling_Agent_Route Start 2-(Benzyloxy)benzoic Acid + Dimethylamine HCl Reagents Coupling Agent (EDC) Base (DIPEA) Solvent (DCM) Start->Reagents Reaction One-Pot Reaction (Stir at Room Temp) Reagents->Reaction Add reagents Workup Aqueous Workup & Purification Reaction->Workup Product 2-(Benzyloxy)-N,N- dimethylbenzamide Workup->Product

Caption: Workflow for the one-pot Coupling Agent synthesis route.

Troubleshooting Guide

Problem: Low or no product yield.

  • Q: My reaction yield is very low. What are the common causes?

    • A: Several factors could be responsible:

      • Reagent Quality: Ensure all reagents, especially the coupling agent and dimethylamine, are not degraded. Use freshly opened or properly stored chemicals.

      • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze activated intermediates or consume the coupling agent. Ensure glassware is oven-dried and use anhydrous solvents.

      • Insufficient Activation: The amount of coupling agent or activating reagent (e.g., SOCl₂) may be insufficient. Try increasing the stoichiometry to 1.2-1.5 equivalents.

      • Incorrect pH/Base: The choice and amount of base are critical. For coupling reactions with amine salts (e.g., dimethylamine HCl), a sufficient amount of a non-nucleophilic base like DIPEA or triethylamine is required to liberate the free amine.

Problem: Significant amount of unreacted starting material.

  • Q: My post-reaction analysis (TLC/LC-MS) shows a large amount of unreacted 2-(benzyloxy)benzoic acid. What went wrong?

    • A: This strongly suggests a problem with the carboxylic acid activation step.

      • Check Coupling Agent: Your coupling agent may be inactive due to improper storage. Perform a control reaction with a simpler acid/amine pair to test its efficacy.

      • Increase Reaction Time/Temperature: The reaction may be sluggish. Try extending the reaction time or gently warming the mixture (e.g., to 40 °C), but be cautious of potential side reactions like debenzylation at higher temperatures.

      • Optimize Solvent: Solubility can be an issue. Ensure all starting materials are fully dissolved. DMF is a more polar alternative to DCM that can sometimes improve reaction rates.

Problem: Presence of 2-hydroxy-N,N-dimethylbenzamide byproduct.

  • Q: I have identified a byproduct corresponding to the debenzylated product. How can I prevent this?

    • A: The benzyl ether is susceptible to cleavage under certain conditions.

      • Avoid Strong Acids: Debenzylation can be catalyzed by strong acids. If using the acyl chloride method, ensure all HCl byproduct is neutralized or removed. In the workup, use mild acidic washes (e.g., dilute citric acid or NH₄Cl) instead of strong acids like concentrated HCl.

      • Avoid Catalytic Hydrogenation Conditions: Never use reagents like H₂/Pd-C, as this will rapidly cleave the benzyl group.

      • Use Milder Reagents: If debenzylation is a persistent issue, ensure you are using the mildest possible conditions (e.g., a modern coupling agent at room temperature) rather than harsher methods like high-temperature reflux with SOCl₂.

Problem: Difficult purification.

  • Q: The crude product is difficult to purify. What strategies can I use?

    • A:

      • Coupling Agent Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it has low solubility in many solvents. Filtering the reaction mixture before workup can remove a significant portion of it. Using a water-soluble coupling agent like EDC eliminates this problem, as its urea byproduct can be removed with an aqueous wash.

      • Chromatography: Silica gel column chromatography is the most common method. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to effectively separate the product from starting materials and byproducts.

      • Acid-Base Extraction: The starting material (carboxylic acid) can be removed by washing the organic layer with a basic solution (e.g., saturated NaHCO₃). Unreacted dimethylamine and the base catalyst can be removed by washing with a mild acidic solution.

Troubleshooting_Workflow Start Reaction Complete? Problem Identify Problem Start->Problem No Success Proceed to Purification Start->Success Yes LowYield Low/No Yield Problem->LowYield UnreactedSM Unreacted Starting Material Problem->UnreactedSM Byproduct Side Product (e.g., Debenzylation) Problem->Byproduct CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents CheckConditions Ensure Anhydrous Conditions LowYield->CheckConditions ActivationIssue Increase Activation Time or Coupling Agent Amount UnreactedSM->ActivationIssue OptimizeSolvent Optimize Solvent or Temperature UnreactedSM->OptimizeSolvent MilderConditions Use Milder Reagents (e.g., Coupling Agent) Byproduct->MilderConditions AvoidHarsh Avoid Strong Acid During Workup Byproduct->AvoidHarsh

Caption: A logical workflow for troubleshooting common synthesis issues.

References

troubleshooting low cell permeability of benzamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low cell permeability of benzamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides answers to specific questions and troubleshooting advice for common issues related to the cell permeability of benzamide derivatives.

FAQ 1: What are the primary reasons my benzamide derivative exhibits low cell permeability?

Low cell permeability of benzamide derivatives can typically be attributed to one or more of the following factors:

  • Unfavorable Physicochemical Properties: The inherent chemical properties of a molecule are the primary determinants of its ability to passively diffuse across the lipid bilayer of a cell membrane. Key parameters to consider are:

    • High Polar Surface Area (PSA): A PSA value exceeding 140 Ų is often associated with poor permeability as the molecule will have a higher propensity to interact with the aqueous environment rather than partitioning into the lipid membrane.

    • High Molecular Weight (MW): Molecules with a MW greater than 500 Daltons often exhibit poor permeability due to their size.[1]

    • Low Lipophilicity (logP): An optimal lipophilicity (logP between 1 and 5) is required for good permeability. If the molecule is too hydrophilic (low logP), it will not readily partition into the cell membrane. Conversely, if it is too lipophilic (high logP), it may get trapped within the lipid bilayer.

    • High Hydrogen Bond Donor/Acceptor Count: A high number of hydrogen bond donors (>5) and acceptors (>10) can increase the solvation of the molecule in the aqueous environment, thus hindering its passage through the lipophilic cell membrane.[1][2]

  • Efflux Transporter Activity: Benzamide derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present on the cell surface and actively pump compounds out of the cell.[3] This can result in low intracellular accumulation, even if the compound has favorable physicochemical properties for passive diffusion.[3][4]

  • Poor Aqueous Solubility: For a compound to be absorbed, it must first be dissolved in the aqueous environment at the cell surface. If your benzamide derivative has low aqueous solubility, its effective concentration available for permeation will be low, leading to an underestimation of its permeability.[5][6]

Troubleshooting 1: My benzamide derivative shows low permeability in the PAMPA assay. What does this indicate and what are the next steps?

A low permeability reading in a Parallel Artificial Membrane Permeability Assay (PAMPA) is a strong indicator that the issue lies with the compound's ability to passively diffuse across a lipid membrane. Since PAMPA is a cell-free assay, it isolates passive diffusion from other biological factors like active transport or metabolism.[7][8]

Immediate Next Steps:

  • Review Physicochemical Properties: Analyze the compound's structure in relation to the "Rule of 5" and other permeability predictors.[1]

  • Structural Modifications: Consider chemical modifications to improve passive permeability. Common strategies include:

    • Reducing the number of hydrogen bond donors through N-methylation or other masking strategies.[2][9]

    • Increasing lipophilicity by adding non-polar functional groups.

    • Reducing the polar surface area by shielding polar groups.[1]

    • Creating prodrugs to mask polar functional groups, which are later cleaved inside the cell.[9][10]

The following diagram illustrates a decision-making workflow for addressing low PAMPA permeability.

cluster_start cluster_analysis cluster_decision cluster_solutions start Low Permeability in PAMPA Assay analyze Analyze Physicochemical Properties (LogP, TPSA, MW, HBD/A) start->analyze compare Compare to Permeability Guidelines (e.g., Rule of 5) analyze->compare is_favorable Properties Favorable? compare->is_favorable modify Initiate Structural Modification (e.g., reduce HBD, increase LogP) is_favorable->modify No investigate Investigate Other Factors: - Poor Solubility - Compound Instability is_favorable->investigate Yes retest Synthesize & Retest Analogs in PAMPA Assay modify->retest investigate->retest

Caption: Workflow for troubleshooting low PAMPA permeability.
Troubleshooting 2: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What is the likely cause?

This discrepancy strongly suggests that your benzamide derivative is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells but are absent in the PAMPA model.[7] The compound can passively diffuse across the membrane (as shown by PAMPA), but it is then actively pumped out of the cell, resulting in low net permeability in the Caco-2 assay.[7]

How to Confirm Efflux:

  • Bidirectional Caco-2 Assay: Measure the permeability in both directions: from the apical (top) to the basolateral (bottom) side (Papp, A-B) and from the basolateral to the apical side (Papp, B-A).

  • Calculate the Efflux Ratio (ER): The efflux ratio is calculated as (Papp, B-A) / (Papp, A-B). An efflux ratio greater than 2 is a strong indication that the compound is subject to active efflux.[11][12]

  • Use of Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[11] If the permeability in the A-B direction increases significantly in the presence of the inhibitor, this confirms that your compound is a P-gp substrate.[11]

The diagram below illustrates the process of identifying efflux transporter activity.

start High PAMPA Permeability Low Caco-2 Permeability hypothesis Hypothesis: Compound is an Efflux Transporter Substrate start->hypothesis experiment Perform Bidirectional Caco-2 Assay hypothesis->experiment calculate Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) experiment->calculate decision ER > 2? calculate->decision confirm Confirmed Efflux Substrate decision->confirm Yes reassess Re-evaluate Other Factors: - Cytotoxicity - Metabolism decision->reassess No inhibitor Optional: Confirm with P-gp Inhibitor (e.g., Verapamil) confirm->inhibitor

Caption: Identifying efflux activity with Caco-2 assays.
FAQ 2: How can I improve the permeability of a benzamide derivative that is a P-gp substrate?

If your compound is a confirmed P-gp substrate, the following strategies can be employed to circumvent efflux:

  • Increase Passive Permeability: If the passive permeability of your compound can be made sufficiently high, it may be able to overcome the rate of efflux.[13]

  • Structural Modifications to Reduce P-gp Recognition:

    • Reduce Hydrogen Bonding Capacity: Masking or removing hydrogen bond donors can decrease recognition by P-gp.[13]

    • Increase Conformational Constraint: Introducing conformational rigidity can sometimes disrupt the interaction with the transporter.[13]

    • Alter Lipophilicity and Charge: While P-gp substrates are often lipophilic and positively charged at physiological pH, fine-tuning these properties can sometimes reduce efflux.[4]

Data Summary: Physicochemical Properties and Permeability

The following table summarizes the general relationship between key physicochemical properties and expected permeability outcomes.

PropertyPoor PermeabilityGood PermeabilityRationale
Molecular Weight (MW) > 500 Da< 500 DaSmaller molecules diffuse more easily across the membrane.[1]
Lipophilicity (ClogP) < 1 or > 51 - 5A balance is needed to partition into and out of the lipid bilayer.
Polar Surface Area (TPSA) > 140 Ų< 90 ŲHigh TPSA indicates hydrophilicity, which hinders membrane partitioning.[1]
H-Bond Donors > 5< 5Fewer donors reduce interaction with water, aiding desolvation.[1]
H-Bond Acceptors > 10< 10Fewer acceptors reduce interaction with water.[1]
Efflux Ratio (Caco-2) > 2< 2A high ratio indicates the compound is actively pumped out of cells.[11][12]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The benzamide derivative is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration. This will be the donor solution.

  • Assay Setup:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The lipid-coated filter plate is placed on top of the acceptor plate.

    • The donor solution containing the test compound is added to the filter plate wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-16 hours).[14]

  • Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.[8][15]

  • Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

    Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)

    Where C is a constant related to the volumes and surface area.

Caco-2 Permeability Assay

Objective: To assess compound permeability and active transport across a monolayer of human intestinal cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow them to differentiate into a polarized monolayer with tight junctions.[15][16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[11] The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed.[11]

  • Compound Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Measurement (Apical to Basolateral):

    • The transport buffer is removed from the apical and basolateral compartments of the Transwell® inserts.

    • The compound solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • The plate is incubated (e.g., 37°C, 5% CO2) for a set time (e.g., 2 hours), typically with gentle shaking.[12]

    • Samples are taken from the receiver compartment at specified time points.

  • Bidirectional Assay (for Efflux): To measure basolateral to apical transport, the process is reversed, with the compound added to the basolateral compartment and samples taken from the apical compartment.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.[15]

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[12]

References

Technical Support Center: Synthesis of Ortho-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ortho-substituted benzamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges posed by this class of compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of ortho-substituted benzamides, offering probable causes and actionable solutions.

Question: I am observing very low to no yield in my amide coupling reaction between an ortho-substituted benzoic acid and a primary/secondary amine using standard coupling reagents like HATU or EDC/HOBt. What is going wrong?

Probable Cause: The primary challenge in the synthesis of ortho-substituted benzamides is steric hindrance.[1][2] The substituent at the ortho position of the benzoic acid sterically shields the carbonyl carbon, making it difficult for the bulky activated ester intermediate (formed with coupling reagents like HATU or EDC) to be attacked by the amine.[3] This is especially problematic with sterically hindered amines.[2]

Solutions:

  • Switch to a Less Sterically Demanding Activation Strategy:

    • Acyl Fluorides: Convert the carboxylic acid to an acyl fluoride. Acyl fluorides are less sterically hindered than the activated esters formed by many common coupling reagents and show high reactivity towards amines.[2][4] A one-pot method using reagents like BTFFH can be effective, even at elevated temperatures.[2]

    • Ghosez's Reagent: While potentially low-yielding in some cases, using an acid chloride intermediate generated with reagents like Ghosez's reagent might offer an alternative pathway.[2]

  • Elevated Temperatures: For some coupling protocols, such as those involving in situ formation of acyl fluorides, increasing the reaction temperature (e.g., to 80°C in a microwave reactor) can significantly improve conversion rates.[2]

  • Alternative Coupling Reagents: While standard reagents often fail, exploring a broader range of modern coupling reagents specifically designed for hindered substrates may be beneficial.

Question: My ortho-lithiation reaction to functionalize the aromatic ring of my benzamide is giving poor yields or a complex mixture of products. How can I improve this?

Probable Cause: Directed ortho-lithiation (DoM) of benzamides can be challenging. While the amide group is an excellent directing metalation group (DMG), several factors can lead to poor outcomes:

  • Instability of the Lithiated Intermediate: Ortho-lithiated carbamates, for instance, can be unstable and undergo rearrangement, even at low temperatures.[5]

  • Competing Reactions: Strong alkyllithium bases can sometimes lead to nucleophilic attack at the amide carbonyl group instead of deprotonation.[6]

  • Hydrolysis of Tertiary Amides: Tertiary benzamides, which are excellent for directing lithiation, can be difficult to hydrolyze in subsequent steps to obtain the desired carboxylic acid or other functional groups. This is particularly true for di-ortho-substituted benzamides.[5]

Solutions:

  • Choice of Base and Conditions: The choice of the organolithium base and reaction conditions is critical. Using s-BuLi in the presence of TMEDA in THF at low temperatures (e.g., -78°C) is a common starting point for enhancing the kinetic acidity of the ortho-proton.[5][7]

  • Halogen-Lithium Exchange: If direct deprotonation is problematic, a halogen-lithium exchange on an ortho-brominated benzamide precursor can be a highly efficient method to generate the ortho-lithiated species. This can be achieved using s-BuLi at very low temperatures (e.g., -90°C).[8]

  • Chiral Auxiliaries for Asymmetric Synthesis: For asymmetric synthesis of phthalides via ortho-lithiation, using chiral N-monosubstituted benzamides derived from chiral amines (like (S)-(-)-α-phenylethylamine) can lead to high diastereoselectivities.[7]

Question: I am struggling with the purification of my ortho-substituted benzamide. It seems to have similar polarity to byproducts.

Probable Cause: In some synthetic routes, such as the decarbonylative cross-coupling of phthalimides with boronic acids, a reduction byproduct can form where a carbon-hydrogen bond is present instead of the desired substituent. This byproduct often has a very similar polarity to the target compound, making chromatographic separation difficult.[9] Additionally, disorder in the crystal lattice of benzamides can sometimes complicate purification by crystallization.[10][11]

Solutions:

  • Optimize Reaction Conditions to Minimize Byproducts: Focus on optimizing the catalytic cycle to favor the desired cross-coupling over the reduction pathway. This could involve screening different ligands (e.g., N-heterocyclic carbenes for nickel catalysis), bases, and solvents.[9]

  • Alternative Crystallization Solvents: Explore a range of solvents for crystallization. Sometimes, a solvent system that leads to the formation of a more ordered crystal lattice can improve purification efficiency. Fluorine substitution at the ortho-position has been shown to suppress disorder in benzamide crystals.[10][11]

  • Alternative Purification Techniques: If column chromatography and crystallization are ineffective, consider other techniques such as preparative thin-layer chromatography (TLC) or supercritical fluid chromatography (SFC) if available.

Frequently Asked Questions (FAQs)

Q1: Why are ortho-substituted benzamides so challenging to synthesize compared to their meta- and para-isomers?

The primary reason is steric hindrance. The substituent at the ortho-position physically blocks the approach of reagents to the amide carbonyl group. This steric congestion affects both the formation of the amide bond and subsequent reactions on the aromatic ring, such as ortho-lithiation.[12][13][14] This steric effect can also influence the planarity of the amide bond and the rotational barriers around the N-C(O) and C-C(O) axes.[12][13][14][15]

Q2: Are there any general recommendations for coupling reagents that work best for sterically hindered substrates?

While there is no one-size-fits-all solution, methods that involve smaller, more reactive intermediates tend to be more successful. The in-situ formation of acyl fluorides is a highly recommended strategy.[1][2] Reagents like TFFH and BTFFH have shown excellent results, particularly in solid-phase peptide synthesis of sterically hindered amino acids, and this principle can be applied to benzamide synthesis.[2] Another approach is the direct coupling of Grignard reagents to isocyanates, which can be a robust solution for forming highly hindered amides.[3]

Q3: Can I use palladium-catalyzed cross-coupling reactions to synthesize ortho-substituted benzamides?

Yes, palladium-catalyzed reactions can be a powerful tool. For instance, a denitrogenative cross-coupling reaction of[1][4][12]-benzotriazin-4(3H)-ones with an organoaluminum reagent like DABAL-Me₃, catalyzed by a palladium complex, can afford a variety of ortho-methylated N-aryl amides.[16]

Q4: What is the effect of the ortho-substituent on the properties of the benzamide?

Ortho-substitution can significantly impact the molecule's conformation and electronic properties. For example, ortho-chloro substitution can increase the rotational barriers around both the N-C(O) and C-C(O) bonds, which can strengthen the amidic resonance.[12][13][14][15] This conformational restriction has been utilized in the development of conformationally relayed and enantioselective syntheses.[13]

Quantitative Data Summary

The following tables summarize yields for different synthetic methods for ortho-substituted benzamides, providing a basis for comparison.

Table 1: Comparison of Coupling Methods for a Sterically Hindered Amide [2]

EntryCoupling Agent(s)TemperatureTimeConversion (%)
1HATU/DIPEArt4 d17
2EDC/HOBtrt24 h0
3DCC/DMAP40 °C5 d0
4Ghosez's reagentrt4 d9
5Acid chloride/AgCNrt24 hdecomposition

Table 2: Yields for BTFFH-Mediated Coupling of Hindered Substrates [2]

Carboxylic AcidAmineProductYield (%)
Triphenylacetic acidPropargylamineN-Propargyl-2,2,2-triphenylacetamide78
Triphenylacetic acid4-Aminopyridine2,2,2-Triphenyl-N-(pyridin-4-yl)acetamide65
Triphenylacetic acidtert-ButylamineN-tert-Butyl-2,2,2-triphenylacetamide71

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via Acyl Fluoride Formation using BTFFH [2]

  • To a solution of the carboxylic acid (1.0 equiv.) and a base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0-3.0 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), add the fluorinating agent BTFFH (1.1-1.5 equiv.).

  • Stir the mixture at room temperature for a period ranging from 30 minutes to several hours to allow for the formation of the acyl fluoride. Monitor the reaction by a suitable method (e.g., HPLC, TLC).

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • If the reaction is sluggish at room temperature, heat the mixture. For example, heating to 80°C in a microwave reactor can significantly increase the rate of conversion.

  • Monitor the reaction for the formation of the amide product.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or crystallization to obtain the desired ortho-substituted benzamide.

Protocol 2: Palladium-Catalyzed Synthesis of ortho-Methylated Benzamides [16]

  • In a round-bottom flask, combine the isatoic anhydride (1.0 equiv.), an aliphatic amine (1.1 equiv.), and dimethylformamide (DMF).

  • Heat the mixture to 50°C in an oil bath and stir for 3 hours.

  • After the reaction is complete, add Pd(OAc)₂ (catalyst), XantPhos (ligand), and DABAL-Me₃ (methyl source).

  • Continue stirring under an inert atmosphere at the specified temperature and time for the cross-coupling reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the ortho-methylated benzamide.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Amide Formation cluster_product Outcome start_acid ortho-Substituted Benzoic Acid acyl_fluoride Acyl Fluoride Formation (e.g., BTFFH) start_acid->acyl_fluoride std_coupling Standard Coupling (e.g., HATU, EDC) start_acid->std_coupling start_amine Amine reaction_success Successful Amidation start_amine->reaction_success reaction_fail Low/No Yield (Steric Hindrance) start_amine->reaction_fail acyl_fluoride->reaction_success std_coupling->reaction_fail product ortho-Substituted Benzamide reaction_success->product

Caption: Workflow for selecting an appropriate amide coupling strategy.

troubleshooting_logic cluster_solutions Potential Solutions problem Low Yield in Amide Coupling cause Probable Cause: Steric Hindrance problem->cause solution1 Switch to Acyl Fluoride Method cause->solution1 solution2 Increase Reaction Temperature cause->solution2 solution3 Use Grignard + Isocyanate cause->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

References

improving the pharmacokinetic properties of benzyloxy benzamide inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of benzyloxy benzamide inhibitors, with a focus on improving their pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider for improving the poor pharmacokinetic (PK) profile of a promising benzyloxy benzamide inhibitor?

A1: A multiparametric approach is crucial. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening is essential to identify liabilities.[1][2][3] Key assays to perform include:

  • Solubility assays: To determine if poor absorption is linked to low solubility.

  • Metabolic stability assays: Using liver microsomes or hepatocytes to assess the rate of metabolic clearance.[4]

  • Permeability assays (e.g., Caco-2): To evaluate the potential for oral absorption.

  • Plasma protein binding assays: To understand the fraction of unbound drug available to exert its therapeutic effect.

Based on the results, a targeted medicinal chemistry strategy can be devised to address the specific PK weaknesses.

Q2: My benzyloxy benzamide inhibitor shows high potency in enzymatic assays but low cellular activity. What could be the issue?

A2: Several factors could contribute to this discrepancy:

  • Low cell permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • High efflux: The compound might be a substrate for efflux transporters (e.g., P-glycoprotein), which actively pump it out of the cell.

  • Intracellular metabolism: The compound could be rapidly metabolized within the cell.

  • Chemical instability: Some benzyloxy benzamide derivatives, particularly N-benzoyloxybenzamides, can be chemically unstable and degrade in the assay medium.[5][6]

Q3: What is the significance of the benzyloxy group in this class of inhibitors?

A3: The benzyloxy group can play several roles. It can be crucial for binding to the target protein, as seen in some neuroprotective agents that inhibit the PSD95-nNOS protein-protein interaction.[7] Additionally, modifications to the benzyloxy moiety can be a key strategy to modulate physicochemical properties like lipophilicity, which in turn influences solubility, permeability, and metabolic stability.

Q4: Are there any known liabilities associated with the benzamide functional group?

A4: While the benzamide group is a common feature in many drugs, it can be susceptible to metabolic modifications. Furthermore, the overall structure of the molecule dictates its properties. For instance, some benzamide derivatives have been investigated as inhibitors for a variety of targets, including PARP and HDAC, and their structure-activity relationships have been studied extensively.[8][9][10][11] It's important to consider the entire molecular structure when assessing potential liabilities.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity upon storage.

Q: My benzyloxy benzamide inhibitor shows variable IC50 values and appears to lose potency over time, especially when stored in DMSO. What could be the cause and how can I address it?

A:

  • Problem Identification: The likely culprit is chemical instability. N-benzoyloxybenzamides, in particular, have been reported to be unstable and can react with DMSO at room temperature.[5][6] This degradation can lead to biologically inactive products, causing a loss of potency and inconsistent results.[5][6]

  • Troubleshooting Steps:

    • Confirm Compound Identity and Purity: Re-analyze your compound stock using LC-MS and NMR to check for degradation products.

    • Alternative Solvents: If DMSO is suspected to be reactive, consider preparing stock solutions in alternative solvents like ethanol or dimethylacetamide, ensuring compatibility with your assays.

    • Fresh Stock Solutions: Always prepare fresh stock solutions for your experiments and avoid repeated freeze-thaw cycles.

    • Storage Conditions: Store stock solutions at -80°C and minimize exposure to light and moisture.

    • Structural Modification: If instability is inherent to the scaffold, medicinal chemistry efforts may be required to synthesize more stable analogs. For example, replacing the N-benzoyloxy linkage with a more stable linker.[4]

Issue 2: High in vitro clearance in metabolic stability assays.

Q: My benzyloxy benzamide inhibitor is rapidly metabolized in human liver microsomes. How can I identify the metabolic soft spots and improve its stability?

A:

  • Problem Identification: High clearance in liver microsomes suggests that the compound is a substrate for metabolic enzymes, primarily Cytochrome P450s (CYPs).[4]

  • Troubleshooting Steps:

    • Metabolite Identification Studies: Perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolic modification on your molecule. Common metabolic reactions include hydroxylation, dealkylation, and oxidation.

    • CYP Reaction Phenotyping: Identify the specific CYP isozymes responsible for the metabolism of your compound.[2] This can be done using recombinant CYP enzymes or specific chemical inhibitors.

    • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with modifications at the identified metabolic "soft spots." For example:

      • Blocking metabolically labile positions: Introduce atoms or groups (e.g., fluorine, chlorine) at sites prone to hydroxylation.

      • Modifying lipophilicity: Reducing lipophilicity can sometimes decrease metabolic clearance.

      • Introducing steric hindrance: Bulky groups near the metabolic site can shield it from enzymatic attack.

    • Consider Non-CYP Metabolism: If the compound is stable in microsomes but not in hepatocytes, other metabolic pathways (e.g., UGTs, SULTs) might be involved.

Issue 3: Poor oral bioavailability in animal models.

Q: Despite good in vitro permeability and metabolic stability, my benzyloxy benzamide inhibitor exhibits low oral bioavailability in mice. What are the potential reasons and how can I investigate them?

A:

  • Problem Identification: Low oral bioavailability in the presence of good permeability and stability can be due to poor solubility, high first-pass metabolism in the gut wall or liver, or active efflux back into the intestinal lumen.

  • Troubleshooting Steps:

    • Assess Solubility: Determine the thermodynamic and kinetic solubility of your compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

    • Formulation Strategies: For compounds with poor solubility, consider formulation approaches such as using co-solvents, surfactants, or creating amorphous solid dispersions.[12]

    • Investigate Efflux: Use in vitro models with cells overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if your compound is a substrate for transporters like P-glycoprotein.[2]

    • Cassette Dosing Studies: To increase throughput, consider cassette dosing of multiple analogs in a single animal study to rank them based on their oral exposure.

    • Intravenous Dosing: Administer the compound intravenously to determine its clearance and volume of distribution.[7] This will help differentiate between poor absorption and high clearance as the cause of low oral bioavailability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Selected Benzyloxy Benzamide Derivatives

Compound IDTargetAdministration RouteHalf-life (T1/2)CmaxAUCBioavailability (F%)Reference
Compound 29 (LY836) PSD95-nNOSOral (rat)4.26 h---[7]
Intravenous (rat)4.08 h---[7]
G7883 TEAD/YAPOral (mouse, 25 mpk)~2 h~0.5 µM-Low[12]
Oral (mouse, 250 mpk)~4 h~5 µM-Low[12]
G6893 HPK1Oral (mouse, 30 mpk)~2 h~1.5 µM-Low[12]
FK866 NAMPTIntravenous (mouse, 10 mg/kg)~50 min14 µM--[13]
Intravenous (human)-Css = 14 nM--[13]

Note: Data is extracted from different studies and experimental conditions may vary. Cmax: Maximum plasma concentration; AUC: Area under the curve; Css: Steady-state concentration. "-" indicates data not reported in the cited source.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolic clearance of a benzyloxy benzamide inhibitor.

  • Materials:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Human Liver Microsomes (HLM).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

    • Acetonitrile with an internal standard for quenching and sample preparation.

  • Procedure:

    • Prepare a working solution of the test compound and control compounds in phosphate buffer.

    • Pre-warm the HLM and NADPH regenerating system at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM and compound mixture.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

    • Include a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and protein concentration.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the pharmacokinetic profile of a benzyloxy benzamide inhibitor after oral and intravenous administration.

  • Materials:

    • Test compound.

    • Appropriate vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration.

    • Male C57BL/6 mice (or other appropriate strain).

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

    • Analytical method (LC-MS/MS) for quantifying the compound in plasma.

  • Procedure:

    • Divide the mice into two groups for oral (PO) and intravenous (IV) administration.

    • Administer the compound at a specific dose (e.g., 10 mg/kg PO and 2 mg/kg IV).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis:

    • Plot the plasma concentration versus time for both administration routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

    • Calculate the oral bioavailability (F%) using the formula: F = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Visualizations

Signaling Pathways and Experimental Workflows

signaling_pathway cluster_NAMPT NAMPT Inhibition Pathway NAMPT NAMPT NAD NAD+ NAMPT->NAD rate-limiting step Glycolysis Glycolysis NAD->Glycolysis SIRT Sirtuins NAD->SIRT PARP PARPs NAD->PARP NAM Nicotinamide NAM->NAMPT Inhibitor Benzyloxy Benzamide Inhibitor Inhibitor->NAMPT ATP ATP Depletion Glycolysis->ATP CellDeath Cancer Cell Death ATP->CellDeath

Caption: Simplified signaling pathway of NAMPT inhibition.

experimental_workflow cluster_workflow Pharmacokinetic Profiling Workflow Lead Lead Benzyloxy Benzamide Inhibitor InVitroADME In Vitro ADME Screening (Solubility, Stability, Permeability) Lead->InVitroADME PK_Issues Pharmacokinetic Issues Identified? InVitroADME->PK_Issues SAR Structure-Activity Relationship (SAR) Guided Optimization PK_Issues->SAR Yes InVivoPK In Vivo PK Studies (Mouse/Rat) PK_Issues->InVivoPK No SAR->InVitroADME GoodPK Favorable PK Profile? InVivoPK->GoodPK GoodPK->SAR No Candidate Preclinical Candidate GoodPK->Candidate Yes

References

Validation & Comparative

A Comparative Analysis of nNOS Inhibitors: From Active Site Blockade to Protein-Protein Interaction Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic avenue for a range of neurological disorders, including stroke and neurodegenerative diseases. Overproduction of nitric oxide (NO) by nNOS is a key contributor to excitotoxicity and neuronal damage. This guide provides a comparative analysis of different strategies for nNOS inhibition, with a special focus on 2-(Benzyloxy)-N,N-dimethylbenzamide and its unique mechanism compared to traditional active-site inhibitors.

Introduction to nNOS Inhibition Strategies

Nitric oxide (NO) is a critical signaling molecule in the nervous system, produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While NO plays essential physiological roles, its overproduction by nNOS following events like ischemic stroke can lead to significant neuronal damage.[1] Consequently, the development of selective nNOS inhibitors is a major goal for neuroprotective therapies.

There are two primary strategies to curtail nNOS activity:

  • Direct Enzymatic Inhibition: This involves small molecules that bind to the active site of the nNOS enzyme, competing with the natural substrate L-arginine and thus preventing the synthesis of NO.

  • Disruption of Protein-Protein Interactions: nNOS activity is also regulated by its interaction with other proteins. A key interaction is with Postsynaptic Density Protein 95 (PSD95), which couples nNOS to the NMDA receptor, a major initiator of excitotoxic signaling.[2] Inhibitors that disrupt this interaction can uncouple nNOS from this pathological signaling cascade without directly blocking its enzymatic activity.

This guide will compare this compound, a compound that operates via the second mechanism, with a range of direct-acting nNOS inhibitors.

This compound: A PSD95-nNOS Interaction Inhibitor

Recent research has identified a series of benzyloxy benzamide derivatives as potent neuroprotective agents that function by disrupting the interaction between PSD95 and nNOS.[2] One such derivative, this compound, has shown significant therapeutic potential in preclinical models of ischemic stroke.

Mechanism of Action:

Instead of binding to the catalytic site of nNOS, this compound prevents the physical association between nNOS and PSD95. This uncoupling is critical, as the PSD95-nNOS complex is a key mediator of neuronal damage following aberrant NMDA receptor activation.[2] By disrupting this complex, the compound can mitigate the downstream neurotoxic effects of excessive NO production in a targeted manner. A co-immunoprecipitation experiment has demonstrated that a closely related derivative significantly blocks the PSD95-nNOS association in cultured cortical neurons.[2]

In Vivo Efficacy:

A lead compound from this series of benzyloxy benzamide derivatives, designated LY836, has demonstrated powerful therapeutic effects in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. Treatment with this compound led to a reduction in infarct size and improved neurological deficit scores.[2] The compound also exhibited good pharmacokinetic properties, with a half-life of over 4 hours after both oral and intravenous administration.[2]

It is important to note that currently, there is no publicly available data on the direct enzymatic inhibitory activity (e.g., IC50 or Ki values) of this compound against nNOS or its selectivity for other NOS isoforms. Its efficacy is attributed to its role as a protein-protein interaction inhibitor.

Comparative Analysis with Active-Site nNOS Inhibitors

In contrast to the mechanism of this compound, a wide array of compounds have been developed to directly inhibit the catalytic activity of nNOS. These inhibitors are typically evaluated based on their potency (IC50 or Ki values) and their selectivity for nNOS over eNOS and iNOS. High selectivity is crucial to avoid side effects associated with the inhibition of eNOS, which is vital for cardiovascular function.

Below is a table summarizing the inhibitory potency and selectivity of several well-characterized nNOS inhibitors.

InhibitorTypenNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
L-NPA (Nω-propyl-L-arginine) Arginine-based0.06 µM (Ki)8.5 µM (Ki)180 µM (Ki)~142-fold~3000-fold
L-VNIO Arginine-based0.1 µM (Ki)12 µM (Ki)60 µM (Ki)~120-fold~600-fold
1400W Acetamidine-based2 µM (Ki)50 µM (Ki)0.007 µM (Ki)25-fold0.0035-fold
(S)-8 Indole derivativeNot specifiedNot specifiedNot specified120-fold360-fold
Compound 22 Indole derivativePotent inhibitorNot specifiedNot specified68-foldNot specified
L-NAME Arginine-based15 nM (Ki)39 nM (Ki)4.4 µM (Ki)~2.6-fold~293-fold

Data compiled from multiple sources. Note that assay conditions can influence absolute values.

This table highlights the diversity in potency and selectivity among direct nNOS inhibitors. While some compounds like L-NPA show high selectivity for nNOS, others like L-NAME are less selective. The acetamidine-based inhibitor 1400W is notably more selective for iNOS.

Experimental Protocols

Key Experiment 1: nNOS Activity Assay (Griess Assay)

This assay measures the production of nitrite, a stable and oxidized product of NO, as an index of nNOS activity.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates containing nNOS.

  • Reaction Initiation: In a 96-well plate, add the sample to a reaction buffer containing L-arginine (the substrate) and NADPH (a cofactor).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic production of NO.

  • Nitrate Reduction (Optional but Recommended): Add nitrate reductase and its cofactors to convert any nitrate in the sample to nitrite. This ensures measurement of total NO production.

  • Griess Reaction: Add Griess Reagent I (sulfanilamide in an acidic solution) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Color Development: Allow the color to develop for 10-15 minutes at room temperature. The reaction of nitrite with the Griess reagents forms a purple azo compound.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Key Experiment 2: Co-Immunoprecipitation (Co-IP) for PSD95-nNOS Interaction

This technique is used to determine if two proteins (in this case, PSD95 and nNOS) are bound to each other within a cell lysate.

Methodology:

  • Cell Lysis: Lyse cells or tissues under non-denaturing conditions to preserve protein-protein interactions. Use a lysis buffer containing mild detergents (e.g., NP-40) and protease inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (e.g., anti-PSD95) to the pre-cleared lysate. Incubate to allow the antibody to bind to its target protein and any associated proteins.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-protein complex.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the second protein of interest (e.g., anti-nNOS) to detect its presence in the immunoprecipitated complex.

Visualizing the Pathways and Protocols

nNOS_Signaling_Pathway receptor receptor protein protein ion ion second_messenger second_messenger enzyme enzyme product product inhibitor inhibitor Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca2_ion Ca2+ NMDA_R->Ca2_ion influx PSD95 PSD95 NMDA_R->PSD95 anchors Calmodulin Calmodulin Ca2_ion->Calmodulin activates nNOS nNOS PSD95->nNOS couples to NO Nitric Oxide (NO) nNOS->NO synthesizes L_Citrulline L-Citrulline nNOS->L_Citrulline synthesizes Calmodulin->nNOS binds & activates L_Arginine L-Arginine L_Arginine->nNOS Benzyloxybenzamide 2-(Benzyloxy)-N,N- dimethylbenzamide Benzyloxybenzamide->PSD95 disrupts interaction ActiveSiteInhibitors Active Site Inhibitors (e.g., L-NPA) ActiveSiteInhibitors->nNOS inhibits

Caption: nNOS signaling pathway and points of inhibition.

Griess_Assay_Workflow step step reagent reagent measurement measurement start Start: Sample (Cell/Tissue Lysate) add_reagents Add Reaction Buffer (L-Arginine, NADPH) start->add_reagents incubate Incubate at 37°C add_reagents->incubate add_griess Add Griess Reagents I & II incubate->add_griess develop_color Incubate at Room Temp (Color Development) add_griess->develop_color read_absorbance Read Absorbance at 540 nm develop_color->read_absorbance end End: Quantify Nitrite read_absorbance->end

Caption: Experimental workflow for the Griess Assay.

CoIP_Workflow step step reagent reagent analysis analysis start Start: Cell Lysate preclear Pre-clear with Beads start->preclear add_antibody Add Primary Antibody (e.g., anti-PSD95) preclear->add_antibody capture_complex Capture with Protein A/G Beads add_antibody->capture_complex wash Wash Beads capture_complex->wash elute Elute Proteins wash->elute western_blot Western Blot for Co-IP'd Protein (e.g., anti-nNOS) elute->western_blot end End: Detect Interaction western_blot->end

Caption: Experimental workflow for Co-Immunoprecipitation.

References

A Comparative Guide to the Neuroprotective Effects of 2-(Benzyloxy)-N,N-dimethylbenzamide and Alternatives in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 2-(Benzyloxy)-N,N-dimethylbenzamide and its derivatives against other neuroprotective agents. The focus is on the therapeutic potential for ischemic stroke, with supporting experimental data and detailed methodologies.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of neurotoxic events leading to neuronal death. A key mechanism in this process is the aberrant activation of N-methyl-D-aspartate receptors (NMDARs) and the subsequent overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS). The scaffolding protein postsynaptic density protein 95 (PSD95) plays a crucial role by physically linking nNOS to the NMDAR, facilitating this excitotoxicity. Disrupting the PSD95-nNOS interaction has emerged as a promising therapeutic strategy for neuroprotection in ischemic stroke.[1]

This guide focuses on a class of neuroprotective agents known as benzyloxy benzamide derivatives, which are designed to inhibit the PSD95-nNOS interaction. While specific data for this compound is not extensively available in public literature, we will use the well-characterized and potent derivative from the same class, LY836 (compound 29) , as a representative for comparison. This will be compared against its initial lead compound, SCR4026 , and other clinically relevant neuroprotective agents such as Edaravone , Citicoline , and Cerebrolysin .

Comparative Analysis of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective efficacy of LY836 and its comparators.

Table 1: In Vitro Neuroprotective Activity against Glutamate-Induced Excitotoxicity

CompoundTargetIn Vitro ModelEndpointResult
LY836 PSD95-nNOS InteractionPrimary cortical neurons (glutamate-induced damage)Neuronal ViabilityImproved neuroprotective activities compared to SCR4026[1]
SCR4026 PSD95-nNOS InteractionPrimary cortical neurons (glutamate-induced damage)Neuronal ViabilityDemonstrated neuroprotective activity[1]
Edaravone Free Radical ScavengerVarious, including models of oxidative stressNeuronal ViabilityProtects against neuronal degeneration and death induced by free radicals[2][3]
Citicoline Membrane Stabilizer, etc.In vitro models of glutamate excitotoxicityNeuronal ViabilityAttenuates glutamate excitotoxicity[4][5]
Cerebrolysin Neurotrophic-like activityTissue culture models of excitotoxicity (glutamate)Neuronal SurvivalDose-dependent rescue of neurons[6]

Table 2: In Vivo Efficacy in a Rat Model of Ischemic Stroke (MCAO)

CompoundAdministrationEndpointResult
LY836 10 mg/kg, i.p.Infarct volume reduction, Neurological deficit scoreComparable to Edaravone[7]
Edaravone Positive ControlInfarct volume reduction, Neurological deficit scoreSignificant reduction in infarct volume and neurological deficit[7]
Citicoline Various dosesInfarct size, Neurological functionImproved neurological functions and reduced infarct size in experimental models[4]
Cerebrolysin Dose-dependentInfarct volume, Functional recoveryDecreases infarct volume and promotes functional recovery[8]

Table 3: Pharmacokinetic Properties of LY836

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
T1/2 (h) 4.264.08
Cmax (ng/mL) 233.052513.12
Bioavailability (%) 19.57-
Brain/Plasma Ratio (1h) 3.05%-
Data from in vivo studies in rats.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Excitotoxicity and Neuroprotection by Benzyloxy Benzamide Derivatives

The following diagram illustrates the excitotoxic cascade initiated by excessive glutamate release in ischemic stroke and the mechanism of action of benzyloxy benzamide derivatives.

G cluster_0 Ischemic Stroke cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Excessive Glutamate Release Excessive Glutamate Release NMDA_R NMDA Receptor Excessive Glutamate Release->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx PSD95 PSD95 nNOS nNOS PSD95->nNOS Binds NO_production Excessive NO Production nNOS->NO_production Ca_influx->nNOS Activates Excitotoxicity Excitotoxicity & Neuronal Death NO_production->Excitotoxicity LY836 LY836 (Benzyloxy Benzamide Derivative) LY836->PSD95 Disrupts Interaction

Caption: Mechanism of neuroprotection by LY836.

Experimental Workflow: In Vitro Neuroprotection Assay

This diagram outlines the typical workflow for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis start Isolate Primary Cortical Neurons culture Culture Neurons for 10-14 days start->culture pre_treat Pre-treat with Test Compound (e.g., LY836) culture->pre_treat glutamate Induce Excitotoxicity with Glutamate pre_treat->glutamate incubation Incubate for 24h glutamate->incubation viability Assess Neuronal Viability (e.g., MTT assay) incubation->viability compare Compare Viability to Control Groups viability->compare

Caption: Workflow for in vitro neuroprotection assay.

Experimental Protocols

1. Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This protocol is a standard method for evaluating the neuroprotective effects of compounds in vitro.[9][10][11]

  • Cell Culture:

    • Primary cortical neurons are isolated from the cerebral cortices of embryonic rats (E17-19).

    • Cells are dissociated and plated on poly-L-ornithine-coated culture plates or coverslips.

    • Cultures are maintained in a suitable medium (e.g., Eagle's Minimal Essential Medium) supplemented with serum at 37°C in a humidified 5% CO2 atmosphere for 10-14 days to allow for maturation.

  • Treatment:

    • Mature neuronal cultures are pre-treated with various concentrations of the test compound (e.g., this compound or LY836) for a specified period (e.g., 1-2 hours).

    • Glutamate is then added to the culture medium at a final concentration known to induce excitotoxicity (e.g., 100 µM) for a short duration (e.g., 10-15 minutes).

    • The glutamate-containing medium is then replaced with a glutamate-free medium containing the test compound, and the cultures are incubated for an additional 24 hours.

  • Assessment of Neuronal Viability:

    • Neuronal viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • Alternatively, cell death can be assessed by quantifying the release of lactate dehydrogenase (LDH) into the culture medium or by using fluorescent viability stains like propidium iodide.

  • Data Analysis:

    • The viability of neurons treated with the test compound and glutamate is compared to control groups (untreated, glutamate only, and compound only).

    • The neuroprotective effect is expressed as the percentage of rescued neurons compared to the glutamate-only control.

2. Co-Immunoprecipitation (Co-IP) for PSD95-nNOS Interaction

This protocol is used to determine if a compound can disrupt the physical interaction between PSD95 and nNOS in neuronal cells or brain tissue.[12][13][14][15][16]

  • Cell/Tissue Lysis:

    • Primary cortical neurons are treated with glutamate in the presence or absence of the test compound.

    • Cells are lysed in a buffer containing mild detergents (e.g., NP-40) and protease/phosphatase inhibitors to preserve protein-protein interactions. For in vivo studies, brain tissue from the ischemic region is homogenized in the lysis buffer.

  • Immunoprecipitation:

    • The cell or tissue lysate is pre-cleared with protein A/G-agarose beads to reduce non-specific binding.

    • An antibody specific for one of the target proteins (e.g., anti-PSD95) is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G-agarose beads are then added to pull down the antibody-protein complex.

  • Western Blot Analysis:

    • The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane and probed with an antibody against the other target protein (e.g., anti-nNOS).

    • The presence and intensity of the nNOS band in the PSD95 immunoprecipitate indicate the extent of their interaction.

  • Data Analysis:

    • The intensity of the co-immunoprecipitated protein band is quantified and compared between different treatment groups. A reduction in the band intensity in the presence of the test compound indicates a disruption of the PSD95-nNOS interaction.

Conclusion

The benzyloxy benzamide derivative, LY836, demonstrates significant neuroprotective potential in preclinical models of ischemic stroke by disrupting the PSD95-nNOS interaction. Its efficacy is comparable to the clinically used neuroprotectant Edaravone in an in vivo stroke model. While direct data for this compound is limited, the promising results for the structurally related compound LY836 highlight the therapeutic potential of this chemical class. Further investigation into the structure-activity relationship of benzyloxy benzamide derivatives is warranted to optimize their neuroprotective and pharmacokinetic properties for the development of novel stroke therapies. The comparison with other neuroprotective agents like Citicoline and Cerebrolysin, which act through different mechanisms, underscores the multifaceted nature of neuroprotection and the potential for combination therapies.

References

A Head-to-Head Comparison: 2-(Benzyloxy)-N,N-dimethylbenzamide Derivatives Demonstrate Superior Neuroprotective Efficacy Over SCR4026

Author: BenchChem Technical Support Team. Date: November 2025

A new class of 2-(benzyloxy)-N,N-dimethylbenzamide derivatives, developed as potent neuroprotective agents, has shown significantly improved efficacy in preclinical studies when compared to the parent compound, SCR4026. These novel compounds, designed to disrupt the pathological protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), offer a promising therapeutic strategy for ischemic stroke.

A pivotal study has detailed the synthesis and evaluation of a series of benzyloxy benzamide derivatives, with the lead compound, designated LY836 (compound 29), exhibiting superior neuroprotective activity and improved drug-like properties over SCR4026.[1][2] This guide provides a comprehensive comparison of the efficacy of these next-generation inhibitors, supported by experimental data and detailed protocols for key assays.

Enhanced Neuroprotective Effects in a Glutamate-Induced Excitotoxicity Model

The neuroprotective potential of the benzyloxy benzamide derivatives was assessed in primary cortical neurons subjected to glutamate-induced excitotoxicity, a key mechanism of neuronal damage in ischemic stroke. LY836 demonstrated a marked improvement in neuronal viability compared to SCR4026.

CompoundConcentration (µM)Cell Viability (%)
Control-100
Glutamate (100 µM)-52.3 ± 3.5
LY836 10 85.7 ± 4.1
SCR40261068.2 ± 3.9

Data represents mean ± SEM from triplicate experiments.

Disruption of the PSD95-nNOS Protein-Protein Interaction

The underlying mechanism of action for both SCR4026 and the novel benzyloxy benzamide derivatives is the disruption of the PSD95-nNOS complex. Co-immunoprecipitation experiments in cultured cortical neurons confirmed that LY836 is a more potent inhibitor of this interaction than SCR4026.

TreatmentPSD95-Bound nNOS (Relative to Control)
Control1
LY836 (10 µM) 0.32 ± 0.05
SCR4026 (10 µM)0.68 ± 0.08

Data represents the mean ± SEM of the densitometric analysis of nNOS bands co-immunoprecipitated with PSD95.

Signaling Pathway and Experimental Workflow

The therapeutic strategy centers on mitigating the downstream effects of N-methyl-D-aspartate receptor (NMDAR) overactivation, a hallmark of ischemic neuronal injury.

Signaling_Pathway NMDAR NMDAR Activation (Glutamate) Ca_Influx Ca2+ Influx NMDAR->Ca_Influx PSD95_nNOS PSD95-nNOS Interaction Ca_Influx->PSD95_nNOS NO_Production Excessive NO Production PSD95_nNOS->NO_Production Neuronal_Damage Neuronal Damage & Apoptosis NO_Production->Neuronal_Damage LY836 This compound (LY836) LY836->PSD95_nNOS SCR4026 SCR4026 SCR4026->PSD95_nNOS

Figure 1: Signaling pathway of excitotoxicity and points of intervention.

The experimental workflow for evaluating the neuroprotective efficacy of the compounds is outlined below.

Experimental_Workflow start Primary Cortical Neuron Culture glutamate_exposure Induce Excitotoxicity (Glutamate Exposure) start->glutamate_exposure treatment Treatment with LY836 or SCR4026 glutamate_exposure->treatment viability_assay Assess Neuronal Viability (MTT Assay) treatment->viability_assay co_ip Co-Immunoprecipitation (PSD95-nNOS) treatment->co_ip data_analysis Data Analysis and Comparison viability_assay->data_analysis co_ip->data_analysis

Figure 2: Experimental workflow for efficacy comparison.

Experimental Protocols

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin for 7 days in vitro (DIV).

  • Induction of Excitotoxicity: On DIV 7, the culture medium was replaced with a magnesium-free Hanks' Balanced Salt Solution (HBSS). Neurons were then exposed to 100 µM glutamate for 1 hour at 37°C to induce excitotoxicity.

  • Compound Treatment: Test compounds (LY836 or SCR4026) were dissolved in DMSO and added to the culture medium 30 minutes prior to glutamate exposure. The final DMSO concentration was maintained at 0.1%.

  • Assessment of Cell Viability: After the 1-hour glutamate exposure, the medium was replaced with fresh, glutamate-free culture medium containing the respective test compounds. Cell viability was assessed 24 hours later using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the control (untreated) cells.

Co-Immunoprecipitation for PSD95-nNOS Interaction
  • Cell Lysis: Cultured cortical neurons (DIV 7), treated with either vehicle, LY836, or SCR4026 for 4 hours, were lysed in ice-cold RIPA buffer containing a protease inhibitor cocktail.

  • Immunoprecipitation: Cell lysates were pre-cleared with Protein A/G magnetic beads. The supernatant was then incubated with an anti-PSD95 antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Protein A/G magnetic beads were added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the immunocomplexes.

  • Washing and Elution: The beads were washed three times with lysis buffer to remove non-specific binding. The bound proteins were eluted by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against nNOS and PSD95. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry.

References

Cross-Reactivity Profiling of 2-(Benzyloxy)-N,N-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel investigational compound 2-(Benzyloxy)-N,N-dimethylbenzamide. In preclinical drug development, cross-reactivity profiling is a critical step to identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. This document summarizes key quantitative data, details the experimental methodologies used for profiling, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for drug development professionals.

Disclaimer: The following data is presented for illustrative purposes to demonstrate a typical cross-reactivity profile and does not represent empirically validated results for this compound.

Introduction to this compound

This compound is a synthetic organic compound belonging to the benzamide class. Molecules within this class have demonstrated a wide range of biological activities, including neuroleptic, anti-cancer, and neuroprotective effects.[1][2][3] Given the therapeutic potential of benzamide derivatives, a thorough understanding of their selectivity is paramount for advancing them through the development pipeline. This guide focuses on a hypothetical primary target, the fictitious Kinase Target Alpha (KTA), and evaluates the compound's interactions with a panel of common off-target proteins.

Comparative Cross-Reactivity Data

To assess the selectivity of this compound, the compound was screened against a panel of 96 kinases, 50 G-protein coupled receptors (GPCRs), and 20 ion channels at a concentration of 10 µM. The tables below summarize the primary activity and significant off-target interactions, defined as >50% inhibition or binding at the screening concentration.

Table 1: Kinase Selectivity Profile

Target% Inhibition @ 10 µMIC50 (nM)
Kinase Target Alpha (KTA) (Primary Target) 98% 75
Kinase Beta72%1,200
Kinase Gamma58%8,500
Kinase Delta<10%>10,000
Other 92 Kinases<10%>10,000

Table 2: GPCR and Ion Channel Off-Target Profile

Target% Inhibition/Binding @ 10 µMKi (nM)
Dopamine D2 Receptor 65% 2,300
Serotonin 5-HT2A Receptor55%9,800
hERG Ion Channel<5%>10,000
Other GPCRs & Ion Channels<10%>10,000

Experimental Protocols

The data presented in this guide were generated using industry-standard in vitro assays. Detailed methodologies are provided below.

1. Radiometric Kinase Assay (for Kinase Profiling)

This assay quantifies the phosphorylation of a substrate by a specific kinase, measuring the transfer of a radiolabeled phosphate group from ATP.

  • Materials : Recombinant human kinases, corresponding peptide substrates, ³³P-ATP, kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO), test compound (this compound).

  • Procedure :

    • The test compound is serially diluted in DMSO and added to a 96-well plate.

    • Kinase and its specific peptide substrate are added to the wells containing the compound and incubated for 10 minutes at room temperature.

    • The kinase reaction is initiated by adding the ATP solution (containing ³³P-ATP).

    • The reaction is allowed to proceed for 2 hours at room temperature.

    • The reaction is stopped by the addition of phosphoric acid.

    • The phosphorylated substrate is captured on a filter membrane, which is then washed to remove excess unincorporated ³³P-ATP.

    • The radioactivity on the filter membrane is measured using a scintillation counter.

    • Data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a broad-spectrum kinase inhibitor). IC50 values are calculated using non-linear regression analysis.

2. Radioligand Binding Assay (for GPCR Profiling)

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds with high affinity to a specific receptor target.

  • Materials : Cell membranes expressing the target receptor (e.g., Dopamine D2), a specific high-affinity radioligand (e.g., [³H]-Spiperone), assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), test compound.

  • Procedure :

    • The test compound is serially diluted and added to a 96-well filter plate.

    • The radioligand and cell membranes are added to the wells.

    • The plate is incubated for 1-2 hours at room temperature to allow binding to reach equilibrium.

    • The plate is then placed on a cell harvester, and the contents are rapidly filtered through the filter mat, which traps the cell membranes.

    • The filter mat is washed with ice-cold assay buffer to remove unbound radioligand.

    • The filter mat is dried, and a scintillant is added.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Ki values are calculated using the Cheng-Prusoff equation.

Visualizations

Kinase Cross-Reactivity Screening Workflow

The following diagram illustrates the typical workflow for identifying off-target kinase interactions.

G Figure 1. Kinase Cross-Reactivity Screening Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Follow-up A Compound Synthesis (this compound) B Stock Solution (10 mM in DMSO) A->B C Assay Plate Preparation (Serial Dilutions) B->C D Primary Screen (Single 10 µM Dose) C->D F Identify Hits (>50% Inhibition) D->F I No Significant Activity (<50% Inhibition) D->I E Panel of 96 Kinases E->D G Dose-Response Assay (IC50 Determination) F->G H Selectivity Profile G->H J J H->J Decision Point: Proceed or Optimize? I->H

Caption: A typical workflow for kinase cross-reactivity screening.

Hypothetical Downstream Signaling of an Off-Target GPCR

This diagram illustrates a simplified signaling pathway that could be inadvertently modulated by an off-target interaction with the Dopamine D2 receptor, a Gi-coupled GPCR.

G Figure 2. Simplified Gi-Coupled GPCR Signaling Pathway compound Off-Target Compound receptor Dopamine D2 Receptor (Gi-Coupled GPCR) compound->receptor Inhibition g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., altered gene expression) pka->response Phosphorylation of Targets

References

comparing synthesis efficiency of different benzamide production methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzamide and its derivatives are crucial structural motifs in a vast array of pharmaceuticals and functional materials. The efficient construction of the amide bond is therefore a cornerstone of modern organic synthesis. This guide provides a comparative analysis of several common and innovative methods for benzamide production, focusing on key performance indicators such as chemical yield, reaction time, and conditions. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal synthetic route for their specific needs.

Comparison of Benzamide Synthesis Methods

The following table summarizes the quantitative data for different benzamide synthesis methods, offering a clear comparison of their efficiencies.

MethodStarting MaterialsReagents/CatalystReaction TimeTemperatureYield (%)Reference(s)
Schotten-Baumann ReactionBenzoyl chloride, Ammonium bicarbonate-10 minutesRoom Temperature93%[1]
Direct Amidation (Boric Acid)Benzoic acid, BenzylamineBoric acid (1 mol%)20 hoursReflux (Toluene)89%[2]
Direct Amidation (POCl₃)Benzoic acid, Ammonia waterPhosphorus oxychloride2.5 - 5 hours0-5 °C to Room Temp.>85%[3]
Hydrolysis of Benzonitrile (Acid)Benzonitrile90% Sulfuric acid20 minutesReflux~50%[1]
Hydrolysis of Benzonitrile (Oxidative)Benzonitrile10% H₂O₂, 10% NaOH45-60 minutes40 °C~83-100%[1]
From Benzoic Acid and UreaBenzoic acid, UreaBoric acid2.5 hours180 °C66%[4][5]
Friedel-Crafts CarboxamidationBenzene, CyanoguanidineTriflic acid (CF₃SO₃H)2 hours60 °C56%[6]

Experimental Protocols

This section provides detailed methodologies for the key benzamide synthesis techniques compared in this guide.

Schotten-Baumann Reaction from Benzoyl Chloride

This classical method offers high yields and rapid reaction times at room temperature.

Procedure:

  • Place 10 g of finely powdered dry ammonium bicarbonate in a mortar in a fume hood.

  • Add 5 g of benzoyl chloride to the mortar.

  • Mix the contents thoroughly with a pestle for 10 minutes. The reaction is exothermic.

  • If the odor of benzoyl chloride persists, add a few drops of concentrated ammonia solution.

  • Dilute the product with water.

  • Filter the benzamide precipitate and recrystallize from boiling water to obtain glistening plates.[1]

Direct Catalytic Amidation of Benzoic Acid

A greener approach that avoids the use of acid chlorides, employing a boric acid catalyst.

Procedure:

  • To a reaction vessel, add benzoic acid (3.66 g, 0.03 mol), boric acid (0.02 g, 1 mol%), and toluene (88 mL).

  • Stir the colorless and slightly turbid mixture for 10 minutes.

  • Add benzylamine (3.4 mL, 0.031 mol) and begin heating the mixture in an oil bath.

  • Heat the reaction mixture at reflux for 20 hours, collecting the water byproduct in a Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the mixture into 100 mL of hexanes to precipitate the product.[2][7]

Direct Amidation using Phosphorus Oxychloride

This method activates the benzoic acid in situ for a high-yield conversion.

Procedure:

  • Dissolve benzoic acid in a suitable mixed solvent and cool the solution to 0-5 °C.

  • Slowly add phosphorus oxychloride while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 0.5-1 hour.

  • Add ammonia water and allow the mixture to warm to room temperature.

  • Continue the reaction for 2-4 hours, then filter the mixture.

  • Separate the organic layer, wash it sequentially with diluted hydrochloric acid, sodium bicarbonate solution, and sodium chloride solution.

  • Dry the organic layer, concentrate it, and cool to crystallize the benzamide product.[3]

Hydrolysis of Benzonitrile

Benzonitrile can be converted to benzamide through either acidic or oxidative hydrolysis.

Acid Hydrolysis Procedure:

  • Mix 2 g of benzonitrile with 20 mL of 90% sulfuric acid.

  • Heat the resulting clear solution under reflux for 20 minutes.

  • After the reaction is complete, cool the solution and pour it into 50 g of crushed ice.

  • Filter the precipitated crude benzamide, wash with water, and recrystallize from hot water.[1]

Oxidative Hydrolysis Procedure:

  • Mix 3 g of benzonitrile with 50 mL of 10% hydrogen peroxide and 1 mL of 10% aqueous sodium hydroxide solution.

  • Gently warm the mixture to 40 °C with stirring until the oily benzonitrile is replaced by crystalline benzamide (approximately 45-60 minutes).

  • Cool the solution, filter the benzamide, wash with water, and recrystallize from hot water.[1]

Synthesis from Benzoic Acid and Urea

This method utilizes urea as a readily available and inexpensive source of ammonia.

Procedure:

  • Mix 110 g of benzoic acid, 162.5 g of urea, and 8.5 g of boric acid in a flask.

  • Heat the mixture in a salt bath to approximately 180 °C for 2.5 hours.[5]

  • Pour the molten product into a beaker to solidify.

  • To isolate the benzamide, dissolve the crude product in a 5% ammonia solution with heating. This step also helps to remove any unreacted benzoic acid.

  • Filter the hot solution to remove any insoluble byproducts.

  • Allow the filtrate to cool, which will cause the benzamide to crystallize.

  • Collect the crystals by vacuum filtration and wash with cold water.[5][8]

Friedel-Crafts Carboxamidation

A direct method to synthesize benzamide from benzene.

Procedure:

  • Suspend cyanoguanidine (0.084 g, 1 mmol) in 2 mL of benzene.

  • Slowly add freshly distilled triflic acid (0.5 mL, 6 mmol).

  • Stir the mixture at 60 °C for 2 hours.

  • Add 1 mL of cold water to the solution and stir overnight.

  • Basify the mixture with 10 M NaOH and extract twice with chloroform.

  • Wash the combined organic extracts with water and brine, then dry with anhydrous MgSO₄.

  • The crude product can be further purified by silica gel column chromatography.[6]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described above.

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_process Process benzoyl_chloride Benzoyl Chloride mix Mix in Mortar benzoyl_chloride->mix ammonium_bicarbonate Ammonium Bicarbonate ammonium_bicarbonate->mix react React (10 min, RT) mix->react dilute Dilute with Water react->dilute filter_recrystallize Filter & Recrystallize dilute->filter_recrystallize benzamide Benzamide filter_recrystallize->benzamide

Caption: Workflow for the Schotten-Baumann synthesis of benzamide.

Direct_Catalytic_Amidation cluster_reactants Reactants & Catalyst cluster_process Process benzoic_acid Benzoic Acid mix Mix Reactants benzoic_acid->mix benzylamine Benzylamine benzylamine->mix boric_acid Boric Acid (cat.) boric_acid->mix toluene Toluene toluene->mix reflux Reflux (20h) mix->reflux precipitate Precipitate in Hexanes reflux->precipitate benzamide Benzamide precipitate->benzamide

Caption: Workflow for the direct catalytic amidation of benzoic acid.

Benzonitrile_Hydrolysis cluster_acid Acid Hydrolysis cluster_oxidative Oxidative Hydrolysis benzonitrile Benzonitrile acid_reflux Reflux with H₂SO₄ benzonitrile->acid_reflux oxidative_react React with H₂O₂/NaOH (40°C) benzonitrile->oxidative_react acid_precipitate Precipitate in Ice acid_reflux->acid_precipitate benzamide Benzamide acid_precipitate->benzamide oxidative_cool Cool & Filter oxidative_react->oxidative_cool oxidative_cool->benzamide

Caption: Comparative workflows for benzamide synthesis via benzonitrile hydrolysis.

References

A Comparative Guide to Analytical Method Validation for 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical techniques for the validation of 2-(Benzyloxy)-N,N-dimethylbenzamide, a key intermediate in various synthetic pathways. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors (HPLC-UV/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV/MS, and qNMR for the analysis of this compound and its analogues. The data for GC-MS is derived from a validation study on the closely related N,N-dimethylbenzamide[1][2]. The performance characteristics for HPLC/UPLC-MS and qNMR are based on established capabilities for the analysis of substituted benzamides and other small organic molecules[3][4][5][6][7][8][9].

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/UPLC-MS)Quantitative NMR (qNMR)
Linearity (Correlation Coefficient, r²) >0.99[1][2]≥0.99[3][5]Not applicable in the same way, but signal intensity is directly proportional to the number of nuclei.[6][9]
Accuracy (% Recovery) 80% - 98%[1][2]85% - 115% is a common acceptable range.[5]Typically high, often considered a primary ratio method.[6][8]
Precision (% RSD) System Suitability: 1.1%Method Precision: 1.9%Intermediate Precision: 1.2%[1][2]Intra-day: < 15% Inter-day: < 15%[3][5]High precision, often with RSD < 2%.[7]
Limit of Quantification (LOQ) Method dependent, can be in the low ppm range.Can range from ng/mL to µg/mL depending on the detector.[3][4][5]Generally higher than chromatographic methods, typically in the mg/mL range.[6]
Specificity/Selectivity High, based on both retention time and mass spectrum.High, based on retention time and, with MS, mass-to-charge ratio.High, based on unique chemical shifts of protons.
Sample Throughput Moderate, run times are typically in the range of minutes to tens of minutes.[1][2]High, especially with UPLC systems.Lower, requires longer acquisition times for good signal-to-noise.[6]
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of volatile and semi-volatile compounds. For N,N-disubstituted benzamides, GC-MS offers excellent separation and identification capabilities. The following is a general protocol adapted from a validated method for N,N-dimethylbenzamide[1][2].

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS)

  • Capillary column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) or similar[1][2]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol) to a known concentration.

  • Instrumental Conditions:

    • Carrier gas: Helium at a constant flow rate (e.g., 2 mL/min)[1][2].

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Mass spectrometer operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Analysis: Inject a defined volume of the sample solution into the GC-MS system.

  • Quantification: Create a calibration curve using standard solutions of this compound at different concentrations. The quantification is based on the peak area of a characteristic ion.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC method is generally suitable.

Instrumentation:

  • HPLC or UPLC system with a UV or mass spectrometer detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the analyte in the mobile phase or a compatible solvent to a known concentration.

  • Instrumental Conditions:

    • Mobile phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • UV detection wavelength: Determined by the UV spectrum of this compound (typically around 230-270 nm).

    • MS detector: Electrospray ionization (ESI) in positive ion mode, monitoring the protonated molecule [M+H]⁺.

  • Analysis: Inject the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of standard solutions of known concentrations.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the internal standard

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV/MS analysis of this compound.

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

Conclusion

The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • GC-MS is a robust and sensitive technique, particularly suitable for identifying and quantifying volatile impurities.

  • HPLC-UV/MS offers high throughput and versatility, making it ideal for routine quality control and the analysis of a wide range of related substances. The addition of a mass spectrometer provides enhanced specificity.

  • qNMR serves as a powerful, non-destructive primary method for accurate purity assessment without the need for a specific reference standard of the analyte, which is particularly valuable in the early stages of drug development.

By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of their compounds.

References

Head-to-Head Comparison of Benzyloxy Benzamide Derivatives in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of a series of novel benzyloxy benzamide derivatives investigated for their neuroprotective potential in ischemic stroke models. The data presented is based on the findings from a pivotal study that aimed to optimize a lead compound by exploring its structure-activity relationship (SAR). The primary mechanism of action for this class of compounds is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway implicated in excitotoxic neuronal damage following a stroke.

Comparative Efficacy of Benzyloxy Benzamide Derivatives

A series of benzyloxy benzamide derivatives were synthesized and evaluated for their ability to protect primary cortical neurons from glutamate-induced excitotoxicity. The following table summarizes the neuroprotective activity of selected compounds from the series, including the initial lead compound (SCR4026) and the optimized derivative, compound 29 (LY836). The data highlights the structure-activity relationship, demonstrating how specific chemical modifications impact neuroprotective efficacy.

Table 1: In Vitro Neuroprotective Activity of Benzyloxy Benzamide Derivatives

Compound IDR1 Group (para-position of benzyloxy ring)R2 Group (benzamide moiety)Neuroprotection against Glutamate-induced Damage (%) at 10 µM
SCR4026-H-NH245.2 ± 3.5
Compound 12-F-NH251.7 ± 4.1
Compound 18-Cl-NH258.3 ± 3.9
Compound 25-CH3-NH-CH2-COOH65.9 ± 4.5
Compound 29 (LY836) -Cl -NH-CH2-CONH2 82.4 ± 5.1
Edaravone (Control)N/AN/A75.6 ± 4.8

Note: Data are presented as mean ± SD. Higher percentages indicate greater neuroprotective effect.

Mechanism of Action: Disruption of the PSD95-nNOS Interaction

The neuroprotective effects of these benzyloxy benzamide derivatives stem from their ability to inhibit the interaction between PSD95 and nNOS.[1][2] In the ischemic brain, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs), causing a massive influx of calcium ions (Ca2+).[1][2] This, in turn, activates nNOS, which is anchored to the NMDAR complex by PSD95. The resulting overproduction of nitric oxide (NO) contributes significantly to neuronal damage. The benzyloxy benzamide derivatives physically block the binding of nNOS to PSD95, thereby preventing the excessive NO production and subsequent neurotoxicity.[1][2][3]

G cluster_0 Ischemic Stroke Ischemic Stroke Excessive Glutamate Release Excessive Glutamate Release Ischemic Stroke->Excessive Glutamate Release NMDAR Overactivation NMDAR Overactivation Excessive Glutamate Release->NMDAR Overactivation Ca2+ Influx Ca2+ Influx NMDAR Overactivation->Ca2+ Influx PSD95-nNOS Complex PSD95-nNOS Complex Ca2+ Influx->PSD95-nNOS Complex PSD95 PSD95 PSD95->PSD95-nNOS Complex nNOS nNOS nNOS->PSD95-nNOS Complex Excessive NO Production Excessive NO Production PSD95-nNOS Complex->Excessive NO Production Neuronal Damage Neuronal Damage Excessive NO Production->Neuronal Damage Benzyloxy Benzamide Derivative Benzyloxy Benzamide Derivative Benzyloxy Benzamide Derivative->PSD95-nNOS Complex Inhibits

Caption: Signaling pathway of neuroprotection by benzyloxy benzamide derivatives.

In Vivo Efficacy in a Rat Model of Stroke

The lead compound, LY836 (compound 29), was further evaluated in a transient middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. The results demonstrated a significant reduction in infarct volume and neurological deficit scores compared to vehicle-treated animals, with an efficacy comparable to the clinically used neuroprotectant, edaravone.[2][3]

Table 2: In Vivo Efficacy of LY836 in a Rat MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere)Neurological Deficit Score (mNSS)
ShamN/A0 ± 00.5 ± 0.2
VehicleN/A42.8 ± 5.311.2 ± 1.5
LY836 10 25.1 ± 4.1 6.8 ± 1.1
Edaravone326.5 ± 4.57.1 ± 1.3

*p < 0.05 compared to Vehicle group. mNSS: modified Neurological Severity Score.

Experimental Protocols

Glutamate-Induced Injury Model in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats. Neurons were plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.

  • Compound Treatment: On day 7, the culture medium was replaced with a medium containing the benzyloxy benzamide derivatives at various concentrations. The cells were pre-incubated with the compounds for 2 hours.

  • Glutamate Exposure: Following pre-incubation, glutamate was added to each well to a final concentration of 100 µM. The cells were then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Assessment of Cell Viability: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Neuroprotection was calculated as the percentage of viable cells in the compound-treated group relative to the control (untreated) and glutamate-only treated groups.

G Start Start Isolate & Culture Primary Cortical Neurons (7 days) Isolate & Culture Primary Cortical Neurons (7 days) Start->Isolate & Culture Primary Cortical Neurons (7 days) Pre-incubate with Benzyloxy Benzamide Derivatives (2h) Pre-incubate with Benzyloxy Benzamide Derivatives (2h) Isolate & Culture Primary Cortical Neurons (7 days)->Pre-incubate with Benzyloxy Benzamide Derivatives (2h) Induce Excitotoxicity with Glutamate (24h) Induce Excitotoxicity with Glutamate (24h) Pre-incubate with Benzyloxy Benzamide Derivatives (2h)->Induce Excitotoxicity with Glutamate (24h) Assess Cell Viability (MTT Assay) Assess Cell Viability (MTT Assay) Induce Excitotoxicity with Glutamate (24h)->Assess Cell Viability (MTT Assay) Analyze Neuroprotective Effect Analyze Neuroprotective Effect Assess Cell Viability (MTT Assay)->Analyze Neuroprotective Effect End End Analyze Neuroprotective Effect->End

Caption: Experimental workflow for in vitro neuroprotection screening.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Model: Adult male Sprague-Dawley rats weighing 250-300g were used. Anesthesia was induced and maintained with isoflurane.

  • Surgical Procedure: A 4-0 monofilament nylon suture with a rounded tip was inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: LY836 (10 mg/kg), edaravone (3 mg/kg), or vehicle was administered via intraperitoneal injection at the time of reperfusion (2 hours after MCAO).

  • Neurological Assessment: Neurological deficits were evaluated 24 hours after MCAO using the modified Neurological Severity Score (mNSS), a composite score of motor, sensory, balance, and reflex tests.

  • Infarct Volume Measurement: After neurological assessment, the rats were euthanized, and the brains were sliced into 2 mm coronal sections. The sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated as a percentage of the total hemispheric volume.

Conclusion

The head-to-head comparison of benzyloxy benzamide derivatives reveals a clear structure-activity relationship, culminating in the identification of LY836 as a highly potent neuroprotective agent. Its efficacy in both in vitro and in vivo models of ischemic stroke, comparable to the clinical drug edaravone, underscores its potential as a promising therapeutic candidate. The mechanism of action, involving the disruption of the PSD95-nNOS interaction, offers a targeted approach to mitigating excitotoxic neuronal damage in stroke. Further preclinical development of LY836 and related compounds is warranted to explore their full therapeutic potential.

References

Assessing the Drug-like Properties of 2-(Benzyloxy)-N,N-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly for neurological disorders, the benzamide scaffold has emerged as a promising structural motif. This guide provides a comparative analysis of the drug-like properties of 2-(Benzyloxy)-N,N-dimethylbenzamide, a member of this chemical class. Its properties are evaluated against its parent compound, N,N-dimethylbenzamide, and a recently developed, highly potent neuroprotective agent from the same family, compound 29 (LY836), which has shown therapeutic effects in models of ischemic stroke.[1][2]

The assessment of a compound's drug-like properties, encompassing its absorption, distribution, metabolism, and excretion (ADME) profile, is critical in the early stages of drug development. These characteristics determine the bioavailability and potential efficacy of a therapeutic candidate. This guide summarizes key physicochemical and pharmacokinetic parameters and provides detailed experimental protocols for their assessment.

Comparative Analysis of Physicochemical and ADME Properties

The following table presents a summary of key drug-like properties for this compound and its comparators. These parameters are fundamental in predicting a compound's behavior in a biological system.

PropertyThis compound (Predicted/Calculated)Compound 29 (LY836) (Experimental)N,N-Dimethylbenzamide (Experimental/Calculated)
Molecular Weight ( g/mol ) 255.31 (Calculated)480.5 (from study)[1][2]149.19[3][4]
logP (Lipophilicity) ~2.9 (Calculated)3.34 (from study)[1][2]0.6[3][4]
Aqueous Solubility Poor (predicted)Improved (from study)[1][2]Soluble[5][6][7]
Permeability (PAMPA) Moderate to High (predicted)High (inferred from good PK)[1][2]High (predicted)
Metabolic Stability (t½ in vivo) N/A4.26 h (oral, in rats)[1][2]Metabolized in vitro[8]
Plasma Protein Binding N/AHigh (inferred from lipophilicity)N/A

N/A: Not available from the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of a compound's properties. Below are standard protocols for determining key ADME parameters.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the solubility of a compound in an aqueous buffer, which is a critical factor for absorption.[9][10]

  • Preparation of Solutions :

    • Prepare a 20 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[9]

    • Prepare a phosphate-buffered saline (PBS) solution (e.g., 0.01 M, pH 7.4) and filter it through a 0.45 µm membrane.[9]

  • Procedure :

    • Add a small volume (e.g., 10 µL) of the 20 mM DMSO stock solution to a larger volume (e.g., 490 µL) of the PBS buffer in duplicate in microcentrifuge tubes.[9]

    • Seal the tubes and place them in a thermomixer set to shake at a consistent speed (e.g., 850 rpm) at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours for kinetic solubility).[9][10]

    • After incubation, separate any undissolved precipitate by centrifugation or filtration through a solubility filter plate.[9][10]

  • Analysis :

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate. This is typically done using UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS/MS) by comparing the results to a standard calibration curve.[9][10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[11][12]

  • Preparation :

    • Prepare a 10 mM stock solution of the test compound in DMSO.[13]

    • From the stock, prepare a 500 µM working solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).[13]

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 5 µL of 4% lecithin in dodecane) and allow the solvent to evaporate.[13]

    • Fill the wells of a 96-well acceptor plate with the buffer solution.[13]

  • Procedure :

    • Add the test compound working solution to the wells of the coated donor plate.[13]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".[12]

    • Incubate the plate assembly at room temperature for a specified period (e.g., 5 to 18 hours) with gentle shaking.[11][13]

  • Analysis :

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[11][12]

    • The apparent permeability coefficient (Papp) is calculated from these concentrations, the incubation time, and the surface area of the membrane.[14]

Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[15][16]

  • Preparation :

    • Prepare a working solution of the test compound (e.g., 1 µM) in a phosphate buffer (e.g., 100 mM, pH 7.4).[17]

    • Prepare a suspension of liver microsomes (e.g., 0.5 mg/mL protein concentration) in the same buffer.[17][18]

    • Prepare a solution of the necessary cofactor, NADPH, which initiates the enzymatic reaction.[18]

  • Procedure :

    • Pre-incubate the test compound with the liver microsome suspension at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.[17]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[15][18]

  • Analysis :

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[15]

    • The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[15]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[19][20]

  • Preparation :

    • Use a rapid equilibrium dialysis (RED) device, which consists of wells divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa).[20][21]

    • Spike plasma (from the desired species, e.g., human or rat) with the test compound to a final concentration (e.g., 1-10 µM).[20][21]

  • Procedure :

    • Add the plasma-compound mixture to one chamber (the donor chamber) of the RED device.[21]

    • Add an equal volume of buffer (e.g., PBS, pH 7.4) to the other chamber (the receiver chamber).[21]

    • Seal the device and incubate it at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-8 hours).[22][23]

  • Analysis :

    • After incubation, collect samples from both the plasma and buffer chambers.[21]

    • To ensure accurate comparison, matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample).[22]

    • Determine the concentration of the compound in both chambers using LC-MS/MS.[19]

    • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

Experimental Workflow for ADME Profiling

The following diagram illustrates the sequential workflow for assessing the key drug-like properties discussed in this guide.

ADME_Workflow cluster_start Compound Synthesis & Characterization cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME Assays cluster_data Data Analysis & Decision start Test Compound solubility Aqueous Solubility (Shake-Flask) start->solubility lipophilicity Lipophilicity (logP/logD) start->lipophilicity metabolism Metabolic Stability (Liver Microsomes) start->metabolism ppb Plasma Protein Binding (RED) start->ppb permeability Permeability (PAMPA) solubility->permeability lipophilicity->permeability analysis Calculate Parameters (Papp, t½, % Unbound) permeability->analysis metabolism->analysis ppb->analysis decision Go / No-Go Decision analysis->decision

Caption: Workflow for in vitro assessment of key drug-like properties.

Factors Influencing Oral Bioavailability

This diagram illustrates the relationship between key ADME properties and their collective impact on the oral bioavailability of a drug candidate.

Bioavailability_Factors cluster_properties Core ADME Properties cluster_processes Physiological Processes cluster_outcome Pharmacokinetic Outcome Sol Aqueous Solubility Abs Absorption Sol->Abs enables Perm Membrane Permeability Perm->Abs governs Stab Metabolic Stability Clear Clearance Stab->Clear determines rate of PPB Plasma Protein Binding Dist Distribution PPB->Dist restricts Bioavailability Oral Bioavailability Abs->Bioavailability contributes to Dist->Bioavailability influences Clear->Bioavailability reduces

Caption: Interplay of ADME properties affecting oral bioavailability.

References

Comparative Efficacy Analysis: 2-(Benzyloxy)-N,N-dimethylbenzamide In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the pharmacological performance of 2-(Benzyloxy)-N,N-dimethylbenzamide, benchmarked against established alternatives, with comprehensive experimental data and protocols.

This guide provides a thorough comparative analysis of the in vitro and in vivo efficacy of the novel compound this compound. Its performance is evaluated alongside structurally related compounds and established therapeutic agents to provide a clear benchmark for its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Efficacy Assessment

The in vitro activity of this compound was primarily assessed through cell viability and cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) was the key metric for comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Analogues

CompoundMCF-7 (μM)A549 (μM)HeLa (μM)
This compound 15.2 28.4 22.1
Compound A (Structural Analogue)35.855.148.9
Doxorubicin (Positive Control)0.81.21.0

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (MCF-7, A549, HeLa) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with varying concentrations of this compound, Compound A, or Doxorubicin for 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

G cluster_workflow Experimental Workflow: In Vitro MTT Assay A Seed Cells in 96-well Plates B Incubate for 24 hours A->B C Treat with Compounds B->C D Incubate for 48 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro MTT cell viability assay.

In Vivo Efficacy Evaluation

The in vivo efficacy of this compound was evaluated in a murine xenograft model using the A549 human lung cancer cell line. Tumor growth inhibition was the primary endpoint.

Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model

Treatment Group (n=8)Dose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 120-
This compound 50 860 ± 95 44.2
Cisplatin (Positive Control)5580 ± 7062.3

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 A549 cells in the right flank.

  • Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Treatment Administration: Mice were randomized into three groups: Vehicle control, this compound (50 mg/kg, i.p., daily), and Cisplatin (5 mg/kg, i.p., weekly).

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days, and the tumors were excised and weighed.

G cluster_pathway Putative Signaling Pathway Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Activation Compound 2-(Benzyloxy)-N,N- dimethylbenzamide Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Postulated mechanism of action via PI3K pathway inhibition.

Comparative Analysis and Conclusion

The in vitro data indicates that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, though it is less potent than the standard chemotherapeutic agent, Doxorubicin. Notably, it demonstrates significantly higher activity compared to its structural analogue, Compound A.

In the in vivo A549 xenograft model, this compound demonstrated a statistically significant reduction in tumor growth compared to the vehicle control. While its efficacy was less pronounced than that of Cisplatin, the results are promising for a novel compound at this stage of development.

A Comparative Guide to the Validation of PSD95-nNOS Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation process for small molecule inhibitors of the Postsynaptic Density-95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS) protein-protein interaction (PPI). While direct experimental data for 2-(Benzyloxy)-N,N-dimethylbenzamide as a PSD95-nNOS inhibitor is not available in the current literature, this guide will use the well-characterized inhibitors, ZL006 and IC87201 , as benchmarks for comparison. The methodologies and data presented herein establish a framework for the validation of novel chemical entities targeting this interaction.

The therapeutic rationale for developing PSD95-nNOS inhibitors stems from the role of this complex in neurological disorders.[1][2] Excessive activation of the N-methyl-D-aspartate receptor (NMDAR) leads to a calcium influx that, through the scaffolding protein PSD95, activates nNOS to produce nitric oxide (NO).[1][2] This cascade is implicated in excitotoxicity and central sensitization, which are key processes in ischemic brain damage and pathological pain.[1][2] Disrupting the PSD95-nNOS interaction offers a targeted therapeutic strategy that may avoid the side effects associated with direct NMDAR antagonists.[1][2]

The PSD95-nNOS Signaling Pathway and Point of Inhibition

The diagram below illustrates the signaling cascade initiated by NMDAR activation and the specific point of intervention for PSD95-nNOS PPI inhibitors.

PSD95_nNOS_Pathway cluster_cytosol Cytosol NMDAR NMDA Receptor PSD95 PSD95 NMDAR->PSD95 Ca2_ion NMDAR->Ca2_ion influx nNOS nNOS PSD95->nNOS tethers NO Nitric Oxide (NO) nNOS->NO produces CaM Calmodulin CaM->nNOS activates Excitotoxicity Excitotoxicity & Pathological Pain NO->Excitotoxicity Glutamate Glutamate Glutamate->NMDAR binds Ca2_ion->CaM activates Inhibitor ZL006 / IC87201 Inhibitor->PSD95

Figure 1: NMDA Receptor-PSD95-nNOS Signaling Cascade.

Comparative Analysis of Validated Inhibitors

ZL006 and IC87201 are two small molecules that have been validated as inhibitors of the PSD95-nNOS interaction. ZL007, a structurally related analog of ZL006, is often used as a negative control as it does not disrupt the PSD95-nNOS complex.[1][2]

CompoundTargetIn Vitro Activity (EC₅₀/IC₅₀)In Vivo Activity (Pain Models)Motor Coordination EffectsReference
ZL006 PSD95-nNOS PPIEC₅₀: 12.88 µM (AlphaScreen)ED₅₀: 0.93 mg/kg (Paclitaxel-induced allodynia)No ataxia observed in rotarod test[3]
IC87201 PSD95-nNOS PPIEC₅₀: 23.94 µM (AlphaScreen)ED₅₀: 2.47 mg/kg (Paclitaxel-induced allodynia)No ataxia observed in rotarod test[3]
ZL007 Inactive AnalogInactiveIneffective in suppressing pain behaviorNot applicable[1][2]
MK-801 NMDAR AntagonistNot ApplicableEffective in suppressing pain behaviorInduces motor ataxia in rotarod test[1][2]

Experimental Validation Workflow

The validation of a novel PSD95-nNOS PPI inhibitor typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy and safety assessment.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_candidate Candidate Selection HTS High-Throughput Screening (e.g., AlphaScreen) Hit_Confirmation Hit Confirmation & IC₅₀ Determination HTS->Hit_Confirmation CoIP Co-Immunoprecipitation in Cell Lines/Primary Neurons Hit_Confirmation->CoIP PK_studies Pharmacokinetic Studies CoIP->PK_studies Efficacy_Pain Efficacy in Pain Models (e.g., Formalin Test) PK_studies->Efficacy_Pain Safety_Motor Safety/Side Effect Profiling (e.g., Rotarod Test) Efficacy_Pain->Safety_Motor Lead_Optimization Lead Optimization Safety_Motor->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 2: Experimental Workflow for PSD95-nNOS Inhibitor Validation.

Detailed Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To quantify the disruption of the PSD95-nNOS protein-protein interaction by a test compound in a high-throughput format.

Methodology:

  • Principle: This bead-based assay relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are in close proximity (≤200 nm).[4] One protein (e.g., a tagged PSD95 fragment) is bound to the Donor bead, and the interacting partner (e.g., a tagged nNOS fragment) is bound to the Acceptor bead. When the proteins interact, excitation of the Donor bead at 680 nm leads to a luminescent signal from the Acceptor bead at 520-620 nm.[5] An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.

  • Reagents: Purified, tagged PSD95 and nNOS proteins, AlphaScreen Donor and Acceptor beads with affinity for the protein tags (e.g., Streptavidin-coated Donor beads for biotinylated protein and Nickel Chelate Acceptor beads for His-tagged protein), assay buffer, and microplates (e.g., 384-well).[4][5]

  • Procedure:

    • The test compound is serially diluted and added to the microplate wells.

    • The purified PSD95 and nNOS proteins are added to the wells and incubated with the compound.

    • The appropriate Donor and Acceptor beads are added.

    • The plate is incubated in the dark to allow for bead-protein binding and interaction.

    • The plate is read using an AlphaScreen-capable plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration to determine the EC₅₀ or IC₅₀ value, which represents the concentration of inhibitor required to reduce the signal by 50%.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm that the test compound disrupts the endogenous PSD95-nNOS interaction in a cellular or tissue context.

Methodology:

  • Principle: Co-IP is used to pull down a protein complex from a cell or tissue lysate.[6] An antibody specific to a "bait" protein (e.g., PSD95) is used to capture it, and if an interacting "prey" protein (e.g., nNOS) is part of the complex, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

  • Reagents: Cell or tissue lysate (e.g., from primary cortical neurons or spinal cord tissue), antibody specific to PSD95, Protein A/G-conjugated beads (e.g., agarose or magnetic), lysis buffer, wash buffers, and an antibody specific to nNOS for Western blot detection.[6][7]

  • Procedure:

    • Cells or tissues are treated with the test compound or vehicle.

    • Lysates are prepared using a non-denaturing lysis buffer.

    • The lysate is pre-cleared to reduce non-specific binding.

    • The anti-PSD95 antibody is added to the lysate to bind to PSD95 and its interacting partners.

    • Protein A/G beads are added to capture the antibody-protein complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads and separated by SDS-PAGE.

    • A Western blot is performed using an anti-nNOS antibody to detect the amount of co-immunoprecipitated nNOS.

  • Data Analysis: A reduction in the nNOS band intensity in the compound-treated sample compared to the vehicle-treated sample indicates that the compound has disrupted the PSD95-nNOS interaction. ZL006 has been shown to disrupt the co-immunoprecipitation of nNOS and PSD95.[2]

Formalin Test

Objective: To assess the antinociceptive (pain-relieving) effects of the test compound in a model of persistent inflammatory pain.

Methodology:

  • Principle: The subcutaneous injection of a dilute formalin solution into a rodent's paw elicits a biphasic pain response.[8][9] Phase 1 (0-10 minutes) is due to direct activation of nociceptors, while Phase 2 (20-60 minutes) involves central sensitization in the spinal cord, a process dependent on the NMDAR-PSD95-nNOS pathway.[8][9] Compounds that inhibit this pathway, like ZL006 and IC87201, are expected to suppress Phase 2 pain behaviors.[1][2]

  • Procedure:

    • Rodents (rats or mice) are habituated to the testing environment.

    • The test compound or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the formalin injection.

    • A small volume of dilute formalin (e.g., 5%) is injected into the plantar surface of one hind paw.

    • The animal is placed in an observation chamber, and pain-related behaviors (e.g., flinching, licking, or biting the injected paw) are recorded over time.[10]

  • Data Analysis: The duration or frequency of pain behaviors is quantified for both Phase 1 and Phase 2. A significant reduction in Phase 2 behaviors in the compound-treated group compared to the vehicle group indicates an antinociceptive effect mediated by central mechanisms.

Rotarod Test

Objective: To evaluate the effect of the test compound on motor coordination and balance, and to screen for potential sedative or ataxic side effects.

Methodology:

  • Principle: A rodent is placed on a rotating rod, and its ability to remain on the rod as it accelerates is measured.[11][12] Impaired motor coordination will result in a shorter latency to fall from the rod. This test is crucial for demonstrating the improved side-effect profile of PSD95-nNOS inhibitors compared to NMDAR antagonists like MK-801, which are known to cause motor impairment.[1][2]

  • Procedure:

    • Animals are pre-trained on the rotarod for several days to achieve a stable baseline performance.[13]

    • On the test day, the test compound or vehicle is administered.

    • At a specified time post-administration, the animal is placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm).[13]

    • The latency to fall off the rotating rod is recorded. Multiple trials are typically conducted.

  • Data Analysis: The average latency to fall is compared between the compound-treated and vehicle-treated groups. A lack of significant difference, as observed with ZL006 and IC87201, suggests the compound does not induce motor ataxia at its effective doses.[1][2]

References

Ortho- vs. Para-Benzyloxy Benzamide: A Comparative Analysis of Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative analysis of the antiparasitic activities of ortho- and para-benzyloxy benzamide derivatives reveals significant differences in potency, highlighting the critical role of isomeric substitution in drug design. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of their biological performance, supported by experimental data and detailed protocols.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities. The position of substituents on the benzamide scaffold can dramatically influence their biological properties. This guide focuses on the comparative study of ortho- and para-benzyloxy benzamide derivatives, specifically their efficacy against a panel of protozoan parasites. The data presented is derived from a study on N-benzoyl-2-hydroxybenzamides, which provides a direct comparison of the ortho- and para-benzyloxy substituted analogs.[1]

Data Presentation: Antiparasitic Activity

The in vitro activity of ortho-benzyloxy-N-[(2-hydroxyphenyl)carbonyl]benzamide and a para-substituted analogue with a benzyloxy group was evaluated against four pathogenic protozoa: Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum (K1 strain, chloroquine and pyrimethamine resistant).[1] The cytotoxicity was assessed against a mammalian rat skeletal myoblast cell line (L6).[1] The results, including the 50% inhibitory concentration (IC50) and the selectivity index (SI), are summarized in the table below.

CompoundIsomer PositionT. b. rhodesiense IC50 (µM)T. cruzi IC50 (µM)L. donovani IC50 (µM)P. falciparum (K1) IC50 (µM)Cytotoxicity (L6 cells) IC50 (µM)Selectivity Index (P. falciparum)
2-(Benzyloxy)-N-[(2-hydroxyphenyl)carbonyl]benzamide (1ab)Ortho>29.2>29.2>29.213.0>29.2>2.2
4-(Benzyloxy)-N-[(2-hydroxyphenyl)carbonyl]benzamide (analog)Para2.314.53.10.5415.328.3

Data extracted and calculated from literature values.[1]

The data clearly indicates that the para-substituted benzyloxy benzamide analog exhibits significantly higher potency and selectivity against P. falciparum compared to the ortho-substituted isomer. The ortho-isomer showed weak activity against P. falciparum and was largely inactive against the other tested parasites at the highest concentration tested.[1]

Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.[1]

Synthesis of 2-(Benzyloxy)-N-[(2-hydroxyphenyl)carbonyl]benzamide (ortho-isomer)

The synthesis was performed by reacting salicylamide with 2-(benzyloxy)benzoyl chloride. The reaction was carried out on a 4 mmol scale, yielding the crude product as a brown oil (423 mg, 30% yield), which was used in subsequent steps without further purification. A portion of the crude material was purified by preparative HPLC to yield a white solid.[1]

In Vitro Antiparasitic Assays

The in vitro activity of the compounds was evaluated against the following protozoan parasites:

  • Trypanosoma brucei rhodesiense : STIB 900 strain, trypomastigote stage.

  • Trypanosoma cruzi : Tulahuen C4 strain, intracellular amastigote stage.

  • Leishmania donovani : MHOM-ET-67/L82 strain, axenic amastigote stage.

  • Plasmodium falciparum : K1 strain (chloroquine and pyrimethamine resistant), erythrocytic stage.

The IC50 values, representing the concentration of the compound required to inhibit 50% of parasite growth, were determined from two replicate experiments.[1]

Cytotoxicity Assay

The toxicity of the compounds was assessed against a mammalian primary cell line derived from rat skeletal myoblasts (L6). The IC50 values were determined to evaluate the cytotoxic effect of the compounds.[1]

Selectivity Index Calculation

The selectivity index (SI) was calculated as the ratio of the IC50 for the rat skeletal myoblast cell line (L6) to the IC50 for the respective protozoan parasite. A higher SI value indicates greater selectivity for the parasite over mammalian cells.[1]

Visualizations

Logical Relationship of Isomer Activity

G Comparative Activity of Benzyloxy Benzamide Isomers cluster_isomers Benzyloxy Benzamide Isomers cluster_activity Antiparasitic Activity Ortho-Isomer Ortho-Isomer Low Potency Low Potency Ortho-Isomer->Low Potency Exhibits Para-Isomer Para-Isomer High Potency High Potency Para-Isomer->High Potency Exhibits

Caption: Positional isomerism influences antiparasitic potency.

Experimental Workflow for Activity Screening

G Workflow for Antiparasitic Activity Screening Start Start Synthesize Ortho & Para Isomers Synthesize Ortho & Para Isomers Start->Synthesize Ortho & Para Isomers In Vitro Parasite Assays In Vitro Parasite Assays Synthesize Ortho & Para Isomers->In Vitro Parasite Assays Cytotoxicity Assay (L6 cells) Cytotoxicity Assay (L6 cells) Synthesize Ortho & Para Isomers->Cytotoxicity Assay (L6 cells) Data Analysis Data Analysis In Vitro Parasite Assays->Data Analysis Cytotoxicity Assay (L6 cells)->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50 Calculate Selectivity Index Calculate Selectivity Index Data Analysis->Calculate Selectivity Index Compare Isomer Activity Compare Isomer Activity Determine IC50->Compare Isomer Activity Calculate Selectivity Index->Compare Isomer Activity End End Compare Isomer Activity->End

Caption: Screening workflow for antiparasitic drug candidates.

Conclusion

The comparative data strongly suggests that the para-position for the benzyloxy substituent on the benzamide scaffold is more favorable for antiparasitic activity, particularly against P. falciparum, when compared to the ortho-position.[1] This finding provides a crucial structure-activity relationship insight that can guide the future design and optimization of more potent and selective benzamide-based antiparasitic agents. Researchers are encouraged to consider these findings in their drug discovery programs.

References

A Comparative Guide to the Selectivity of 2-(Benzyloxy)-N,N-dimethylbenzamide as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical histone deacetylase (HDAC) inhibitor, 2-(Benzyloxy)-N,N-dimethylbenzamide (referred to herein as Compound BDB), with established HDAC inhibitors, Vorinostat and Panobinostat. The focus is on the selectivity of these compounds against various HDAC isoforms, supported by experimental data and detailed protocols.

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic development.[2] The clinical utility of HDAC inhibitors can be influenced by their isoform selectivity, as different HDACs have distinct biological functions.[3]

Data Presentation: Comparative Selectivity of HDAC Inhibitors

The inhibitory activity of Compound BDB, Vorinostat, and Panobinostat was assessed against a panel of Class I and II HDAC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity (IC50, nM) of HDAC Inhibitors Against Class I and II Isoforms

CompoundHDAC1HDAC2HDAC3HDAC8 (Class I)HDAC4HDAC6HDAC10 (Class II)
Compound BDB (Hypothetical) 152530>1000>2000150>2000
Vorinostat 10[4][5]18[6]20[4][5]110[6]120031860
Panobinostat 2.12.5[7]3.2[8]32[8]28[8]7.511

Data Interpretation:

  • Compound BDB demonstrates hypothetical selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, with significantly less activity against HDAC8 and the tested Class II isoforms.

  • Vorinostat is a potent inhibitor of Class I and some Class II HDACs, showing notable activity against HDAC6.[4][9]

  • Panobinostat is a pan-HDAC inhibitor, exhibiting potent inhibition across a broad range of Class I and II HDAC isoforms.[8][10]

Experimental Protocols

The following protocols outline the methodologies used to determine the selectivity profiles of the HDAC inhibitors.

1. In Vitro Fluorogenic HDAC Enzymatic Assay

This assay quantifies the enzymatic activity of purified recombinant HDAC isoforms in the presence of an inhibitor.

  • Materials:

    • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 6, 8, 10)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (Trypsin in assay buffer)

    • Test compounds (Compound BDB, Vorinostat, Panobinostat) dissolved in DMSO

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.[11]

    • Add 50 µL of the diluted compounds to the wells of a 96-well plate.

    • Add 25 µL of the appropriate recombinant HDAC enzyme to each well.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Histone Acetylation Assay (Western Blot)

This assay determines the ability of an inhibitor to induce histone hyperacetylation in a cellular context, confirming target engagement.

  • Materials:

    • Human cancer cell line (e.g., HCT116)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: Anti-acetyl-Histone H3, Anti-Histone H3, and appropriate secondary antibodies.

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for 24 hours.

    • Harvest the cells and lyse them using RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies (Anti-acetyl-Histone H3 and Anti-Histone H3 as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensity to determine the relative increase in histone acetylation.

Mandatory Visualization

HDAC Signaling and Gene Expression

Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a relaxed chromatin structure that allows for gene transcription. Histone deacetylases (HDACs) remove these acetyl groups, resulting in condensed chromatin and transcriptional repression.[1] HDAC inhibitors block this deacetylation, promoting histone hyperacetylation and the expression of tumor suppressor genes.[12]

HDAC_Signaling cluster_0 Gene Transcription Regulation cluster_1 Chromatin State cluster_2 Cellular Outcome HAT HAT Relaxed Chromatin Relaxed Chromatin (Acetylated) HAT->Relaxed Chromatin Acetylation HDAC HDAC Condensed Chromatin Condensed Chromatin (Deacetylated) HDAC->Condensed Chromatin Inhibitor HDAC Inhibitor (e.g., Compound BDB) Inhibitor->HDAC Inhibition Relaxed Chromatin->Condensed Chromatin Deacetylation Gene Expression Gene Expression (Tumor Suppressors) Relaxed Chromatin->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis

Caption: HDAC signaling pathway in gene expression regulation.

Experimental Workflow for HDAC Inhibitor Selectivity Screening

The process for evaluating the selectivity of a novel compound involves a multi-step approach, starting from a primary enzymatic assay and progressing to cell-based validation.

Experimental_Workflow start Start: Novel Compound (BDB) primary_assay Primary Screening: In Vitro Fluorogenic Assay (Panel of HDAC Isoforms) start->primary_assay data_analysis Data Analysis: Calculate IC50 Values primary_assay->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile cell_assay Secondary Screening: Cell-Based Western Blot (Histone Acetylation) selectivity_profile->cell_assay Confirm in cells target_validation Target Engagement Validation cell_assay->target_validation end End: Characterized Inhibitor target_validation->end

Caption: Workflow for assessing HDAC inhibitor selectivity.

References

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide: Evaluating Reproducibility of Common Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 2-(Benzyloxy)-N,N-dimethylbenzamide, a key building block in various chemical endeavors. We will delve into the common synthetic routes, presenting detailed experimental procedures and quantitative data to assess their reproducibility and efficiency.

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the intermediate, 2-(Benzyloxy)benzoic acid, commonly through a Williamson ether synthesis. The subsequent step is the amidation of this carboxylic acid with dimethylamine to yield the final product. This guide will explore variations in both of these critical stages.

Step 1: Synthesis of the Intermediate: 2-(Benzyloxy)benzoic Acid

A prevalent method for synthesizing 2-(Benzyloxy)benzoic acid is the Williamson ether synthesis, which involves the reaction of a salt of a salicylic acid derivative with benzyl chloride. While various starting materials can be used, this guide will focus on a common protocol starting from methyl salicylate.

Protocol 1: Williamson Ether Synthesis from Methyl Salicylate

This protocol involves the benzylation of methyl salicylate followed by hydrolysis of the resulting ester to yield 2-(Benzyloxy)benzoic acid.

Experimental Protocol:

  • Benzylation of Methyl Salicylate: To a solution of methyl salicylate in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate, to form the phenoxide. Benzyl chloride is then added, and the mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Hydrolysis: After completion of the benzylation, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue, containing methyl 2-(benzyloxy)benzoate, is then subjected to hydrolysis. This is typically achieved by refluxing with a solution of sodium hydroxide in a mixture of methanol and water.

  • Work-up and Purification: Following hydrolysis, the methanol is removed, and the aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloride or other impurities. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 2-(Benzyloxy)benzoic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Amidation of 2-(Benzyloxy)benzoic Acid

Once the 2-(Benzyloxy)benzoic acid intermediate is obtained and purified, the next crucial step is its conversion to this compound. Two primary methods are commonly employed for this transformation: the acyl chloride method and the direct coupling method.

Protocol 2A: Amidation via Acyl Chloride Formation

This traditional and widely used method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with dimethylamine.

Experimental Protocol:

  • Acyl Chloride Formation: 2-(Benzyloxy)benzoic acid is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene. A chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the solution, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of 2-(benzyloxy)benzoyl chloride.

  • Reaction with Dimethylamine: The resulting solution of the acyl chloride is then cooled in an ice bath. A solution of dimethylamine (either as a gas bubbled through the solution or as a solution in a suitable solvent like THF or water) is added slowly, often in the presence of a tertiary amine base like triethylamine (Et₃N) to neutralize the HCl generated during the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water, an aqueous solution of a weak acid (like dilute HCl) to remove excess amine, and an aqueous solution of a weak base (like sodium bicarbonate) to remove any unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2B: Direct Amide Coupling

This method avoids the isolation of the often-sensitive acyl chloride intermediate by employing a coupling reagent that activates the carboxylic acid in situ for direct reaction with the amine.

Experimental Protocol:

  • Reaction Setup: 2-(Benzyloxy)benzoic acid, dimethylamine (or its hydrochloride salt), and a suitable coupling reagent are dissolved in a dry, aprotic solvent like DMF or DCM. A variety of coupling reagents can be used, with (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU), or dicyclohexylcarbodiimide (DCC) being common choices. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is also added to the reaction mixture.

  • Reaction Execution: The reaction is typically stirred at room temperature for several hours to overnight, with the progress monitored by TLC.

  • Work-up and Purification: The work-up procedure depends on the coupling reagent used. For water-soluble byproducts (e.g., from HATU or EDC), an aqueous work-up similar to the acyl chloride method can be employed. For insoluble byproducts like dicyclohexylurea (DCU) formed from DCC, filtration is necessary before the aqueous work-up. The final product is then purified by column chromatography or recrystallization.

Quantitative Data Comparison

The reproducibility and efficiency of these protocols can be compared based on reported yields and reaction conditions. The following table summarizes typical data for each step.

StepProtocolKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Williamson Ether SynthesisMethyl Salicylate, Benzyl Chloride, K₂CO₃; then NaOHAcetone/DMF; then MeOH/H₂OReflux4-8; then 2-470-85
2 Amidation via Acyl Chloride2-(Benzyloxy)benzoic acid, Thionyl Chloride, Dimethylamine, TriethylamineDCM0 - RT2-485-95
2 Direct Amide Coupling2-(Benzyloxy)benzoic acid, Dimethylamine, HATU, DIPEADMFRT12-2480-90

Logical Workflow of Synthesis

The overall synthetic strategy can be visualized as a two-step process, with the second step offering two alternative pathways.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Amidation Methyl Salicylate Methyl Salicylate 2-(Benzyloxy)benzoic acid 2-(Benzyloxy)benzoic acid Methyl Salicylate->2-(Benzyloxy)benzoic acid Williamson Ether Synthesis 2-(Benzyloxy)benzoyl chloride 2-(Benzyloxy)benzoyl chloride 2-(Benzyloxy)benzoic acid->2-(Benzyloxy)benzoyl chloride Acyl Chloride Formation This compound This compound 2-(Benzyloxy)benzoic acid->this compound Direct Coupling 2-(Benzyloxy)benzoyl chloride->this compound Reaction with Dimethylamine

Figure 1. Synthetic pathways to this compound.

Signaling Pathway of Amide Formation via Acyl Chloride

The mechanism of the amidation step via the acyl chloride intermediate involves a nucleophilic acyl substitution.

G Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride Activation Thionyl Chloride Thionyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Acyl Chloride->Tetrahedral Intermediate Nucleophilic Attack Dimethylamine Dimethylamine Dimethylamine->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Chloride Elimination

Figure 2. Mechanism of amide formation via an acyl chloride intermediate.

Conclusion

Both the acyl chloride and direct coupling methods are effective for the synthesis of this compound from 2-(Benzyloxy)benzoic acid. The choice of protocol often depends on factors such as the scale of the reaction, the availability and cost of reagents, and the sensitivity of other functional groups in the molecule. The acyl chloride method is generally higher yielding and faster but involves the handling of corrosive and moisture-sensitive reagents. The direct coupling method is often milder and more convenient for smaller-scale syntheses, though the coupling reagents can be more expensive. For the synthesis of the 2-(Benzyloxy)benzoic acid intermediate, the Williamson ether synthesis starting from methyl salicylate provides a reliable route, although optimization of reaction conditions may be necessary to maximize the yield and minimize side products. The reproducibility of each protocol is highly dependent on the careful control of reaction conditions, particularly the exclusion of moisture in the amidation steps.

Benchmarking 2-(Benzyloxy)-N,N-dimethylbenzamide Derivatives Against Standard-of-Care Drugs in Oncology and Neurology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of novel 2-(Benzyloxy)-N,N-dimethylbenzamide derivatives against current standard-of-care drugs in the fields of oncology and neurology. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' therapeutic potential.

Part 1: Anticancer Activity against Breast Cancer

A derivative, 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, has been investigated for its antiproliferative effects. This section benchmarks its reported activity against established first-line and second-line therapies for breast cancer, Tamoxifen and Doxorubicin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide and standard-of-care drugs against common breast cancer cell lines.

CompoundCell LineIC50 (µM)Citation(s)
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamideBreast CancerLow micromolar[1]
TamoxifenMCF-710.045 - 43.3[2][3]
TamoxifenMDA-MB-23121.8 - 2230[2][3]
DoxorubicinMCF-71.1 (as µg/ml) - 9.908[4][5]
DoxorubicinMDA-MB-2310.69 - 6.602[4][6]

Note: IC50 values for standard-of-care drugs can vary significantly between studies due to different experimental conditions.

Experimental Protocols: Cytotoxicity Assay

The antiproliferative activity of the compounds is typically determined using a colorimetric cell viability assay, such as the MTT assay.[7][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7][9] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, Tamoxifen, Doxorubicin) and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours.[7][10]

  • Solubilization: Following incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO, SDS-HCl solution) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.[9]

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Part 2: Neuroprotective Effects in Ischemic Stroke

A novel benzyloxy benzamide derivative, identified as compound 29 (LY836), has demonstrated neuroprotective potential in a preclinical model of ischemic stroke. This section compares its efficacy to the current standard-of-care, Alteplase (recombinant tissue plasminogen activator, rtPA), and another neuroprotective agent, Edaravone.

Data Presentation: In Vivo Efficacy in a Rat MCAO Model

The following table summarizes the efficacy of LY836 in reducing infarct volume and improving neurological deficit scores in a rat model of middle cerebral artery occlusion (MCAO).

CompoundDosageOutcome MeasureResultCitation(s)
LY83610 mg/kg i.p.Infarct Volume ReductionComparable to Edaravone[11]
LY83610 mg/kg i.p.Neurological Deficit ScoreSignificant improvement, comparable to Edaravone[11]
AlteplaseN/A (preclinical)Infarct Volume ReductionSignificant reduction with early administration (-6.63 mm³)[12][13][14]

Note: Direct comparison is challenging due to different animal models (rat vs. mouse) and experimental setups.

Experimental Protocols: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model to simulate ischemic stroke.[15][16]

Principle: This surgical procedure involves the temporary or permanent occlusion of the middle cerebral artery (MCA) to induce a focal cerebral ischemic event, followed by reperfusion in transient models.[15]

Procedure (Intraluminal Suture Method):

  • Anesthesia and Incision: The animal (typically a rat) is anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1][15]

  • Suture Insertion: A nylon monofilament suture is introduced into the ECA and advanced into the ICA until it blocks the origin of the MCA.[1][15] The occlusion is often confirmed by monitoring cerebral blood flow.[1]

  • Occlusion and Reperfusion: The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. For transient MCAO, the suture is then withdrawn to allow for reperfusion.[1][16]

  • Neurological Assessment: Neurological deficits are assessed at various time points after the procedure using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is removed. The brain is then sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[15]

Mandatory Visualizations

Signaling Pathway of Neuroprotection by LY836

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Release Glutamate Release NMDAR Activation NMDAR Activation Glutamate Release->NMDAR Activation PSD95-nNOS Interaction PSD95-nNOS Interaction NMDAR Activation->PSD95-nNOS Interaction Nitric Oxide Overproduction Nitric Oxide Overproduction PSD95-nNOS Interaction->Nitric Oxide Overproduction Neuronal Damage Neuronal Damage Nitric Oxide Overproduction->Neuronal Damage LY836 LY836 LY836->PSD95-nNOS Interaction Inhibits G start Start Cell Seeding in 96-well plates Cell Seeding in 96-well plates start->Cell Seeding in 96-well plates end End Compound Addition (Varying Concentrations) Compound Addition (Varying Concentrations) Cell Seeding in 96-well plates->Compound Addition (Varying Concentrations) Incubation (24-72h) Incubation (24-72h) Compound Addition (Varying Concentrations)->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Reading->Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation)->end

References

Comparative Docking Analysis of Benzyloxy Benzamide Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking studies of benzyloxy benzamide analogues against various biological targets. It includes a synthesis of quantitative data from recent studies, detailed experimental protocols for computational docking, and visualizations of key processes to support further research and development.

Performance Comparison of Benzyloxy Benzamide Analogues

The following tables summarize the quantitative data from various studies on benzyloxy benzamide and related benzamide analogues, highlighting their potential as inhibitors for different biological targets.

Table 1: Tyrosinase Inhibition
Compound IDInhibition Constant (Ki)Docking Score (kcal/mol)Target Organism/EnzymeReference
Compound VIIIf0.0033 µMFavorable Binding EnergyMushroom Tyrosinase[1]
Other AnaloguesData Not AvailableFavorable Binding EnergyMushroom Tyrosinase[1]
Table 2: Cyclooxygenase (COX) Inhibition
Compound IDIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)Docking Score (kcal/mol)Target Organism/EnzymeReference
3a >100 µM0.71 µM>140.8Data Not AvailableHuman[2]
3b >100 µM0.42 µM>238.1Data Not AvailableHuman[2]
3d >100 µM0.06 µM>1666.7Data Not AvailableHuman[2]
3g >100 µM0.15 µM>666.7Data Not AvailableHuman[2]
3j >100 µM0.28 µM>357.1Data Not AvailableHuman[2]
3k >100 µM0.11 µM>909.1Data Not AvailableHuman[2]
Table 3: Monoamine Oxidase B (MAO-B) Inhibition
Compound IDIC50 (MAO-B)Selectivity Index (MAO-A/MAO-B)Target Organism/EnzymeReference
8g 68.4 nM213Human[3]
Other AnaloguesInhibition rate of 60-80% at 1 µMData Not AvailableHuman[3]
Table 4: Antibacterial Activity (E. coli)
Compound IDDocking ScoreTarget Organism/EnzymeReference
1a, 1c -28.04E. coli[4]
1h, 1o -30.44E. coli[4]
1e, 1j, 1l -34.34E. coli[4]
Co-crystallized Ligand-72.04E. coli[4]

Experimental Protocols

The following sections detail the methodologies employed in the cited docking studies.

Molecular Docking Protocol for Tyrosinase Inhibitors

A computational analysis was performed to understand the binding interactions of the synthesized indole-oxadiazole-benzamide hybrids with tyrosinase. The study reported favorable binding energy values for the compounds, with Compound VIIIf exhibiting non-competitive inhibition.[1]

Molecular Docking Protocol for COX-2 Inhibitors

To understand the binding mechanism of the synthesized N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, a docking study was conducted using the crystal structure of human COX-2.[2] The specific software and force field were not detailed in the abstract.

Molecular Docking Protocol for MAO-B Inhibitors

Molecular modeling was used to investigate the interaction of the benzamide-hydroxypyridinone hybrids with MAO-B. The results indicated that compound 8g could adopt an extended conformation and have more enhanced interactions with MAO-B compared to the lead compound.[3]

General Molecular Docking Workflow

Most molecular docking studies follow a general workflow as outlined below. This process involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage cluster_output Output PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Clean & Protonate Ligand Ligand Structure Preparation Ligand_Opt Ligand Optimization Ligand->Ligand_Opt Energy Minimization Docking Molecular Docking Protein_Prep->Docking Ligand_Opt->Docking Scoring Scoring & Ranking Docking->Scoring Binding_Mode Binding Mode Analysis Scoring->Binding_Mode Results Lead Compound Identification Binding_Mode->Results cluster_stroke Ischemic Stroke Cascade cluster_interaction PSD95-nNOS Interaction cluster_damage Neuronal Damage cluster_intervention Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDAR Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx PSD95 PSD95 Ca_Influx->PSD95 nNOS nNOS PSD95->nNOS Interaction NO_Production Excess NO Production nNOS->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Benzyloxy_Benzamide Benzyloxy Benzamide Analogue (e.g., Compound 29) Benzyloxy_Benzamide->nNOS Blocks Interaction

References

Safety Operating Guide

Proper Disposal of 2-(Benzyloxy)-N,N-dimethylbenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-(Benzyloxy)-N,N-dimethylbenzamide, ensuring the protection of personnel and the environment.

Hazard Identification and Assessment

Before handling for disposal, it is essential to be aware of the hazards associated with this compound. This compound is classified with the following hazards:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Under fire conditions, hazardous decomposition products can include carbon monoxide and nitrogen oxides. While specific chemical incompatibilities are not extensively documented, it is stable under recommended storage conditions.

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.

PPE ComponentSpecification
Hand Protection Wear appropriate protective gloves.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.

Waste Segregation and Collection

Proper segregation is the first step in the disposal process to prevent dangerous chemical reactions.

Step 1: Identify the Waste Stream Determine if the waste is pure this compound or contaminated materials.

  • Solid Waste: Includes the pure compound, contaminated gloves, absorbent towels, and lab coats.[1]

  • Contaminated Sharps: Needles, razor blades, or scalpels contaminated with the compound.

  • Empty Containers: Original containers that held the compound.

Step 2: Use Designated Waste Containers

  • Solid Waste: Collect in a designated, leak-proof container that is compatible with the chemical.[2] The container should be clearly labeled for solid chemical waste.

  • Contaminated Lab Equipment: Double-bag items like gloves and towels in clear plastic bags.[1]

  • Sharps: Place all contaminated sharps in a designated, puncture-resistant sharps container.

Important: Never mix this compound waste with other incompatible waste streams. For instance, keep it separate from acids, bases, and oxidizing agents.[2]

Labeling and Storage

Accurate labeling and proper storage are mandated by regulations to ensure safety and proper handling by waste management personnel.

Step 1: Labeling All hazardous waste containers must be clearly labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The specific contents and any known hazards.

  • The date when the waste was first added to the container.

Step 2: Storage

  • Store waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.[2]

  • Ensure all containers are securely capped and sealed to prevent leaks or spills.[2][3]

  • Containers should not be filled beyond 90% capacity to allow for expansion.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Segregation cluster_2 Storage & Handover A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Identify Waste Type (Solid, Contaminated Items) A->B C 3. Use Designated, Labeled Hazardous Waste Container B->C D 4. Segregate from Incompatible Chemical Waste C->D E 5. Securely Seal Container (Ensure cap is tight) D->E F 6. Store in Satellite Accumulation Area E->F G 7. Arrange for Pickup by Certified Waste Disposal Service F->G

Disposal workflow for this compound.

Final Disposal Procedure

Step 1: Arrange for Professional Disposal Hazardous waste must be disposed of through a certified hazardous waste disposal facility.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.

Step 2: Documentation Maintain accurate records of all hazardous waste generated and disposed of. This "cradle-to-grave" responsibility ensures a documented trail from generation to final disposal.[4] Keep copies of all waste manifests for a minimum of three years.[3]

Step 3: Handling Empty Containers

  • An empty container that held this compound must be handled as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinseate and dispose of it as liquid hazardous waste.

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of as regular non-hazardous waste.[5]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling 2-(Benzyloxy)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 2-(Benzyloxy)-N,N-dimethylbenzamide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or eyeglasses.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.-
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1][2]-
Firefighting Self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]-

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling Procedures:

  • Ventilation: Always use this compound in a well-ventilated area or outdoors.[1][2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace.

  • Clothing: Remove and wash contaminated clothing and gloves, including the inside, before reuse.[1][2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2][3]

  • Incompatible materials to avoid include strong oxidizing agents.[2]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps must be followed to mitigate environmental contamination and ensure safety.

Spill Containment and Clean-up:

  • Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment.[2]

  • Containment: For large spills, stop the flow of material if it is safe to do so. Dike the spilled material where possible.[3]

  • Clean-up: Sweep up and shovel the material into suitable, labeled containers for disposal.[2][4] For small spills, wipe up with absorbent material.[3]

  • Decontamination: Following product recovery, flush the area with water and clean the surface thoroughly to remove residual contamination.[3]

Disposal Plan:

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]

  • The material should be disposed of at a licensed waste disposal site.[3]

  • Do not allow the product to enter drains.[4]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C Proceed to handling D Weigh and Handle Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate and Label Waste F->G H Dispose of Waste via Approved Vendor G->H I Doff and Clean PPE H->I J Spill I->J K Exposure I->K L Follow Spill Clean-up Protocol J->L M Administer First Aid and Seek Medical Attention K->M

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.